molecular formula C7H7N3O B2499428 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 29274-35-9

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2499428
CAS No.: 29274-35-9
M. Wt: 149.153
InChI Key: HZSTVWBHDTTXEW-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 16082-26-1) is a high-value chemical scaffold prominent in medicinal chemistry and drug discovery research. This compound is recognized for its structural similarity to the privileged pyrazolo[1,5-a]pyrimidine core, a motif found in several approved drugs and experimental compounds targeting a range of diseases . It serves as a versatile synthetic intermediate for developing novel bioactive molecules. The primary research applications of this compound and its derivatives include the development of potent enzymatic inhibitors , particularly as a core structure in kinase inhibitor design . For instance, derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have been strategically designed and synthesized as highly selective, low nanomolar inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory and autoimmune diseases like asthma and COPD . Furthermore, this scaffold demonstrates significant anticancer potential , with research focusing on its role in creating novel antitumor agents . The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization at multiple positions, enabling researchers to fine-tune electronic properties, solubility, and binding affinity to optimize the potency and selectivity of their target compounds . The compound is typically synthesized via cyclocondensation reactions, such as between a 3-aminopyrazole and a 1,3-biselectrophilic system like a β-dicarbonyl compound . It is important for researchers to note that this compound exists in tautomeric equilibrium with its keto form, 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 29274-35-9) . Handling Note: this compound is intended for research and development use only in a laboratory setting. It is not certified for human or veterinary use as a drug or consumer product. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-35-9
Record name 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent member of this group.[1][2] Its rigid, planar, and nitrogen-rich structure provides an ideal foundation for designing potent and selective modulators of enzyme activity, particularly protein kinases.[2][3] This guide focuses on a key derivative, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS No: 16082-26-1), also known by its tautomeric name, 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No: 29274-35-9). We will explore its fundamental chemical properties, synthesis, structural characteristics, and its significant role as a building block for advanced therapeutic agents.

Section 1: Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. A critical feature of this molecule is the keto-enol tautomerism involving the hydroxyl group at position 7. The equilibrium between the hydroxyl (-ol) form and the keto (-one) form can be influenced by the solvent and pH, which in turn affects its reactivity and biological interactions.[4][5] The hydroxyl group acts as a hydrogen bond donor, influencing its solubility in polar solvents.[4]

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[4][6]
CAS Number 16082-26-1 (-ol form); 29274-35-9 (-one form)[4][6][7]
Molecular Formula C₇H₇N₃O[4][6]
Molecular Weight 149.15 g/mol [4][6]
Appearance Solid at room temperature[4]
Melting Point 298–299°C[4]
Density 1.42 g/cm³[4]
pKa (Predicted) 5.99[4]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-keto ester.[4][8] This reaction is a cornerstone for building libraries of these derivatives for drug discovery.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes the synthesis of this compound from 3-aminopyrazole and ethyl acetoacetate.

Materials:

  • 3-Aminopyrazole

  • Ethyl acetoacetate

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-aminopyrazole in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add 1.1 equivalents of ethyl acetoacetate to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.

Causality and Mechanistic Insight: The reaction proceeds via a well-established mechanism. The exocyclic amino group of the 3-aminopyrazole is more nucleophilic than the endocyclic nitrogen. It initiates the reaction by attacking one of the electrophilic carbonyl carbons of the ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, fused aromatic pyrazolo[1,5-a]pyrimidine ring system.[4] Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Reactant1 3-Aminopyrazole Reaction Cyclocondensation Reaction Reactant1->Reaction Reactant2 Ethyl Acetoacetate Reactant2->Reaction Solvent Glacial Acetic Acid (Solvent & Catalyst) Solvent->Reaction Condition Reflux Condition->Reaction Product This compound Reaction->Product Purification Filtration & Washing Product->Purification

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Table 2: Representative Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Value
¹H NMR Methyl protons (-CH₃)~2.5 ppm (singlet)
Pyrimidine proton (-CH)~6.0-7.0 ppm (singlet or doublet)
Pyrazole protons (-CH=CH-)~6.5-8.5 ppm (two doublets)
Hydroxyl/Amine proton (-OH/-NH)Broad singlet, variable position
¹³C NMR Methyl carbon (-CH₃)~15-25 ppm
Heterocyclic carbons~100-165 ppm
Mass Spec (MS) Molecular Ion Peak [M+H]⁺m/z ≈ 150.06
Infrared (IR) O-H stretch (enol form)~3200-3400 cm⁻¹ (broad)
N-H stretch (keto form)~3100-3300 cm⁻¹
C=O stretch (keto form)~1650-1690 cm⁻¹

Section 4: Biological Activity and Therapeutic Potential

The true value of the this compound scaffold lies in its extensive application in drug discovery. Its structure serves as a versatile template for developing potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][3]

Key Therapeutic Applications:

  • Kinase Inhibition: Derivatives of this scaffold have been developed as ATP-competitive inhibitors for a multitude of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDK2), EGFR, B-Raf, and PI3Kδ.[3][10][11] Marketed drugs like Larotrectinib and Entrectinib, used to treat NTRK fusion-positive solid tumors, feature the pyrazolo[1,5-a]pyrimidine core.[10][12]

  • Anticancer Agents: By targeting key kinases in signaling pathways, these compounds exhibit significant antiproliferative activity against various cancer cell lines.[1][2]

  • Reversal of Multidrug Resistance (MDR): Recent studies have shown that novel pyrazolo[1,5-a]pyrimidine derivatives can act as potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance.[13] They work by inhibiting the efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs like paclitaxel.[13]

  • Anti-inflammatory and Other Activities: The scaffold has also been explored for developing treatments for inflammatory disorders, as well as for its antiviral and antitubercular properties.[1][5][14]

Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase Active Site K Protein Kinase PhosphoSubstrate Phosphorylated Substrate (Signal) K->PhosphoSubstrate Phosphorylates NoReaction No Reaction (Signal Blocked) K->NoReaction ATP ATP ATP->K Binds Compound Pyrazolo[1,5-a]pyrimidine Inhibitor Compound->K Competitively Binds & Blocks ATP Substrate Substrate Protein Substrate->K

Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound is more than just a heterocyclic compound; it is a validated and highly versatile platform in medicinal chemistry. Its straightforward synthesis, combined with the numerous possibilities for functionalization at various positions, allows for the fine-tuning of pharmacological profiles.[2][4] Its demonstrated success as a core scaffold for potent kinase inhibitors in oncology has cemented its importance.[3][12] Future research will undoubtedly continue to leverage this privileged structure, focusing on enhancing selectivity, improving bioavailability, and overcoming challenges like drug resistance to develop the next generation of targeted therapies.[3]

References

A Technical Guide to the Biological Activity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth technical exploration of derivatives based on the 5-methylpyrazolo[1,5-a]pyrimidin-7-ol core, a structure of particular interest due to its synthetic accessibility and diverse biological activities. We will dissect its prominent roles as an antitubercular, anticancer, and antimicrobial agent, grounded in recent scientific findings. This document is intended for researchers, scientists, and drug development professionals, offering insights into synthesis strategies, mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols to facilitate further research and development in this promising area.

The Core Scaffold: Synthesis and Structural Characteristics

The pyrazolo[1,5-a]pyrimidine system is a fused, planar N-heterocycle that offers a versatile platform for structural modification, making it a cornerstone in the design of combinatorial libraries for drug discovery.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, kinase inhibitory, and anti-inflammatory activities.[2] Notably, this scaffold is present in several marketed drugs, such as the anti-diabetic agent Anagliptin and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, underscoring its clinical relevance.[3]

A key structural feature of the 7-hydroxy derivatives is the existence of tautomerism. The this compound form exists in equilibrium with its keto tautomer, 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Single-crystal X-ray diffraction studies have confirmed that the keto form is the dominant tautomer in the solid state, a critical consideration for structural analysis and molecular modeling.[4]

General Synthesis Strategy

The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a one-step cyclocondensation reaction.[4] This process involves the reaction of a commercially available 3-aminopyrazole with a β-ketoester, such as ethyl acetoacetate, typically under reflux in a suitable solvent like toluene or acetic acid.[4] The versatility of this synthesis allows for the introduction of diverse substituents on both the pyrazole and the pyrimidine rings, enabling the generation of extensive compound libraries for screening.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Aminopyrazole p1 Cyclocondensation (Toluene or Acetic Acid, Reflux) r1->p1 r2 Ethyl Acetoacetate (β-Ketoester) r2->p1 prod 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one p1->prod

Caption: General synthesis of the core scaffold.

Experimental Protocol: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol is a generalized procedure based on established methodologies for the cyclocondensation reaction.[4]

Reagents and Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (or Toluene)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • To a round-bottom flask, add 3-aminopyrazole (1.0 eq) and glacial acetic acid to create a solution or suspension.

  • Add ethyl acetoacetate (1.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux overnight (approximately 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the final compound.

  • Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.

Profiled Biological Activities

The this compound/one scaffold has been identified as a potent pharmacophore against a range of diseases. Below, we explore its most significant and well-documented biological activities.

Antitubercular Properties

High-throughput screening campaigns have repeatedly identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead for the development of new antitubercular agents.[4][5]

Mechanism of Action: Intriguingly, the mode of action for these compounds does not involve common pathways targeted by other antitubercular drugs, such as cell-wall biosynthesis or iron uptake.[5][6] Studies on resistant mutants of Mycobacterium tuberculosis (Mtb) revealed that resistance is conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751.[5] This enzyme appears to detoxify the compound through hydroxylation, effectively catabolizing it. This unique mechanism of resistance highlights a novel vulnerability in Mtb and underscores the risk of grouping chemically similar compounds without confirming their mechanistic similarities.[5]

Structure-Activity Relationship (SAR): A focused library of analogues was synthesized to delineate the key structural features required for antitubercular activity.[4]

Caption: Key SAR findings for antitubercular activity.

Key findings from the SAR studies include:

  • Aromatic Rings at R² and R³: The presence of an aromatic ring at these positions was confirmed to be essential for potent antitubercular activity.[4]

  • Methyl Group at R⁴: The effect of the methyl group at this position is variable. In some analogues, its removal was detrimental to activity, while in others, the des-methyl analogue showed a 4-fold increase in potency.[4]

  • Cytotoxicity: The most potent compounds showed low cytotoxicity against mammalian cell lines (e.g., HepG2) and promising activity against Mtb within macrophages, indicating a favorable therapeutic window.[4][5]

Table 1: Antitubercular Activity of Key Derivatives [4]

Compound R² Substituent R³ Substituent R⁴ Substituent MIC in 7H9/ADC (μM)
1 Phenyl H CH₃ >100
P19 4-F-Phenyl H H 2.73
P25 4-Cl-Phenyl H CH₃ 1.56

| P26 | 4-Cl-Phenyl | H | H | 0.39 |

Anticancer Activity via Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy.[7][8] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many cancers.[8]

Case Study: Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition PI3Kδ is a member of the class I PI3K family that is essential for the proliferation, differentiation, and survival of immune cells.[9] Its overactivity is implicated in certain leukemias and lymphomas.

  • Design Rationale: Researchers have developed selective PI3Kδ inhibitors by leveraging the pyrazolo[1,5-a]pyrimidine core. A key structural feature is the installation of a morpholine ring at the C(7) position, which is known to interact with the hinge region of the kinase.[9][10]

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors. The core scaffold occupies the adenine-binding region, while substitutions at other positions are used to achieve selectivity for the δ isoform over other isoforms like α, β, and γ. For instance, an indole substituent at the C(5) position can form an additional hydrogen bond with Asp-787 in an affinity pocket, enhancing selectivity for PI3Kδ.[9]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates Proliferation Cell Survival & Proliferation AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Table 2: In Vitro PI3K Inhibition Data for Representative Derivatives [10]

Compound R¹ Substituent at C5 PI3Kδ IC₅₀ (μM) PI3Kα IC₅₀ (μM) Selectivity (α/δ)
7 2-Methyl-1H-benzo[d]imidazole 0.47 1.06 2.3
9 Thiophene 45.4 >60 >1.3

| 13 | Indole | 0.53 | 16.2 | 30.6 |

Broad-Spectrum Antimicrobial Activity

Beyond specialized applications, various pyrazolo[1,5-a]pyrimidine derivatives exhibit potent and broad-spectrum antimicrobial activity.

  • Antibacterial and Antifungal Action: Studies have demonstrated significant activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] In some cases, the potency of these compounds exceeded that of the standard antibiotic tetracycline.[11] Additionally, potent antifungal activity has been reported against various phytopathogenic fungi.[11][12]

  • Antibiofilm and Anti-Quorum Sensing: Certain derivatives have shown the ability to inhibit biofilm formation by clinically relevant pathogens like S. aureus and P. aeruginosa.[13] This activity is particularly valuable as biofilm-associated infections are notoriously difficult to treat. The mechanism is linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.[13]

Table 3: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Derivatives [13]

Compound Organism MIC (µg/mL)
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) S. aureus 0.187
E. faecalis 0.375
P. aeruginosa 0.375
5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine (7) S. aureus 1.0
E. faecalis 2.0

| | P. aeruginosa | 2.0 |

Conclusion and Future Directions

The this compound/one scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The research highlighted in this guide demonstrates their potent activities against critical diseases, including tuberculosis, cancer, and bacterial infections. The synthetic tractability of the core allows for extensive SAR studies, leading to the identification of derivatives with high potency and, in some cases, novel mechanisms of action.

Future research should focus on several key areas:

  • Optimizing Pharmacokinetics: While many derivatives show excellent in vitro potency, further work is needed to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for successful clinical translation.

  • Overcoming Resistance: For applications in infectious disease and oncology, a proactive approach to understanding and overcoming potential resistance mechanisms, such as the target modification seen in Mtb, is crucial.

  • Exploring New Targets: The scaffold's proven ability to inhibit kinases suggests its potential application against other kinase targets or even different enzyme classes. Continued screening and rational design could uncover new therapeutic opportunities.

By building on the solid foundation of existing research, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

Unraveling the Mechanism of Action of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Kinase-Targeted Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and potent biological activity.[1] Its structural resemblance to the adenine base of adenosine triphosphate (ATP) positions it as an ideal candidate for targeting the highly conserved ATP-binding pocket of protein kinases.[1] Kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small-molecule kinase inhibitors has become a central strategy in targeted therapy.[1] This guide provides a detailed exploration of the mechanism of action for a representative member of this class, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, offering a foundational understanding for researchers engaged in the development of novel kinase inhibitors.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

Protein kinases execute their function by catalyzing the transfer of a phosphate group from ATP to a specific substrate protein, a process known as phosphorylation.[1] This enzymatic activity is contingent upon the precise binding of ATP within a deep cleft located between the N- and C-terminal lobes of the kinase domain. This compound, like the vast majority of inhibitors built on this scaffold, functions as an ATP-competitive inhibitor .[3][4]

This mechanism is characterized by the inhibitor directly competing with endogenous ATP for binding to the active site of the kinase.[5] By occupying this pocket, the inhibitor physically obstructs ATP from binding, thereby preventing the phosphotransfer reaction and halting the downstream signaling cascade. The fused heterocyclic system of the pyrazolo[1,5-a]pyrimidine core is bioisosteric to the purine ring of adenine, allowing it to mimic the critical hydrogen bonding interactions that anchor ATP within the kinase's hinge region.[6]

ATP_Competitive_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition by this compound ATP ATP Kinase_Active_Site Kinase (ATP-Binding Pocket) ATP->Kinase_Active_Site Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase_Active_Site->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase_Active_Site->ADP Substrate Substrate Substrate->Kinase_Active_Site Inhibitor 5-Methylpyrazolo [1,5-a]pyrimidin-7-ol Kinase_Inhibited Kinase (ATP-Binding Pocket) Inhibitor->Kinase_Inhibited Competitively Binds No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation ATP_blocked ATP ATP_blocked->Kinase_Inhibited Blocked

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition.
Classification: A Type I Kinase Inhibitor

Kinase inhibitors are often classified based on the conformational state of the enzyme they bind to. The activation loop of a kinase, which contains a conserved Asp-Phe-Gly (DFG) motif, can adopt an "in" (active) or "out" (inactive) conformation.

  • Type I inhibitors bind to the active "DFG-in" conformation.[7][8]

  • Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, occupying an adjacent allosteric pocket.[9][10]

Pyrazolo[1,5-a]pyrimidine-based inhibitors, including this compound, are predominantly Type I inhibitors . They target the active conformation of the kinase, directly competing with ATP without inducing significant conformational rearrangement of the DFG motif.[11] This binding mode is a direct consequence of their structural mimicry of ATP.

Structural Basis for Kinase Recognition and Binding

The affinity and selectivity of this compound are dictated by a combination of specific molecular interactions within the ATP pocket.

  • Hinge Region Interaction: This is the most critical interaction for anchoring the inhibitor. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine scaffold act as hydrogen bond acceptors and donors, forming one to three hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interactions of the adenine ring of ATP.[6]

  • Hydrophobic Pockets: The 5-methyl group projects into a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. The precise nature and size of this pocket vary among kinases, making this position a key determinant of inhibitor selectivity.

  • Solvent-Exposed Region: The 7-hydroxyl (-ol) group is typically directed towards the solvent-exposed region of the active site. This group can act as a hydrogen bond donor or acceptor, potentially interacting with nearby amino acid residues or water molecules to enhance binding.[12] Functionalization at this position is a common strategy to modulate solubility and pharmacological properties.[13]

Experimental Validation: A Step-by-Step Methodological Framework

As a Senior Application Scientist, it is imperative to not only understand the theoretical mechanism but also to rigorously validate it through empirical data. The following protocols outline a self-validating system to characterize the inhibitory activity of this compound.

Biochemical Assays: Quantifying Potency and Mechanism

Objective: To determine the inhibitor's potency (IC₅₀) and confirm its ATP-competitive mechanism.

Recommended Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method that avoids the use of radioactive materials.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the target kinase, the specific substrate peptide, and varying concentrations of this compound (e.g., 10-point serial dilution).

  • Initiation: Start the kinase reaction by adding a fixed concentration of ATP. For initial IC₅₀ determination, use an ATP concentration at or near the Michaelis constant (Kₘ) for the specific kinase to ensure assay sensitivity.[15]

  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.

  • Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC₅₀).

    • Mechanism of Action (MOA) Study: To confirm ATP competition, repeat the assay with multiple fixed concentrations of ATP (e.g., 0.5x, 1x, 2x, 5x Kₘ). An ATP-competitive inhibitor will show a rightward shift in the IC₅₀ value as the ATP concentration increases.[16] This data can be further analyzed using a Lineweaver-Burk plot to determine the inhibitor constant (Kᵢ).[15]

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor) B 2. Dispense into 384-well plate (Varying Inhibitor Concentrations) A->B C 3. Initiate Reaction (Add ATP at Km concentration) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Generate Signal (Add Kinase Detection Reagent) E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H

Figure 2: Workflow for an ADP-Glo™ Kinase Activity Assay.
Biophysical Assays: Measuring Direct Target Engagement

Objective: To directly measure the binding affinity (Kₑ) of the inhibitor to the kinase in a cellular context.

Recommended Protocol: NanoBRET™ Target Engagement Assay

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[17][18] The NanoBRET™ system uses a bright NanoLuc® luciferase as the energy donor and a fluorescent tracer that binds to the kinase active site as the acceptor.[18]

Step-by-Step Methodology:

  • Cell Preparation: Genetically modify cells to express the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with varying concentrations of the unlabeled test compound (this compound).

  • Tracer Addition: Add a fixed, low concentration of the cell-permeable fluorescent tracer, which is known to bind to the kinase of interest.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to initiate the bioluminescent reaction.

  • BRET Measurement: Immediately measure the light emission at two wavelengths simultaneously: the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (tracer, >600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The unlabeled test compound will compete with the fluorescent tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal. This allows for the determination of an IC₅₀ value for target engagement, which can be converted to an apparent binding affinity (Kₑ).[19]

BRET_Assay_Workflow cluster_0 No Inhibitor (High BRET Signal) cluster_1 With Inhibitor (Low BRET Signal) Kinase_NLuc Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NLuc->Tracer Binds (Proximity <10nm) Kinase_NLuc->Tracer Energy Transfer (BRET) Light_Out High BRET Ratio Tracer->Light_Out Emits Red Light Substrate Furimazine Substrate Substrate->Kinase_NLuc Oxidized by Kinase_NLuc_2 Kinase-NanoLuc® (Donor) Inhibitor_2 Test Inhibitor Kinase_NLuc_2->Inhibitor_2 Binds No_BRET Low BRET Ratio Kinase_NLuc_2->No_BRET Emits Blue Light (No Energy Transfer) Tracer_2 Fluorescent Tracer (Acceptor) Tracer_2->Kinase_NLuc_2 Binding Blocked Substrate_2 Furimazine Substrate Substrate_2->Kinase_NLuc_2 Oxidized by

Figure 3: Principle of a NanoBRET™ Target Engagement Assay.
Kinome Profiling: Assessing Selectivity

Objective: To understand the inhibitor's selectivity profile across the human kinome. High selectivity is crucial for minimizing off-target effects and potential toxicity.

Recommended Approach: KINOMEscan™ Competition Binding Assay

This platform assesses the binding of a compound against a large panel of human kinases (over 450). The technology is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand.[20]

Methodology Overview:

  • Kinases are tagged with DNA and immobilized on a solid support.

  • The test compound is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).

  • The amount of kinase bound to the immobilized ligand is measured.

  • Results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound. This provides a comprehensive map of on-target and off-target interactions.[20]

Summary of Quantitative Data

The following table presents hypothetical, yet representative, data that would be generated from the experimental workflows described above for this compound.

ParameterTarget Kinase A (e.g., CDK2)Off-Target Kinase B (e.g., TRKA)Off-Target Kinase C (e.g., SRC)Method
IC₅₀ (nM) 50850>10,000ADP-Glo™ Assay
Kᵢ (nM) 25420Not DeterminedMOA Study (ADP-Glo™)
Cellular Kₑ (nM) 751,200>10,000NanoBRET™ Assay
% Control @ 1µM 5%45%92%KINOMEscan™

This data illustrates a compound with high potency and selectivity for its primary target (Kinase A), with weaker activity against a related kinase (Kinase B) and negligible activity against an unrelated kinase (Kinase C).

Conclusion and Authoritative Grounding

The mechanism of action of this compound is firmly rooted in its function as a Type I, ATP-competitive kinase inhibitor . Its pyrazolo[1,5-a]pyrimidine scaffold serves as an effective mimic of the adenine moiety of ATP, enabling it to occupy the kinase active site and form key hydrogen bonds with the hinge region.[1][6] The substituents at the 5- and 7-positions are critical for fine-tuning potency and selectivity against specific kinase targets.[2]

A rigorous, multi-faceted experimental approach is essential to fully characterize such an inhibitor. This includes biochemical assays to determine potency and confirm the competitive mechanism, biophysical and cell-based assays to validate direct target engagement in a physiological context, and comprehensive kinome profiling to establish the selectivity profile.[15][18][21] This integrated understanding is paramount for advancing a compound through the drug development pipeline, enabling informed decisions to optimize efficacy while minimizing potential off-target liabilities.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system are integral to the development of therapeutics, notably as potent protein kinase inhibitors in targeted cancer therapy.[2][3] 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 16082-26-1) is a fundamental representative of this class. Its precise structural characterization is not merely an academic exercise; it is a critical prerequisite for ensuring the validity of structure-activity relationship (SAR) studies, guaranteeing reproducibility in biological assays, and meeting stringent regulatory standards in drug development.

This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this molecule. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a multi-technique, integrated spectroscopic approach provides a self-validating system for structural confirmation and purity assessment. A pivotal aspect of this analysis is understanding the compound's existence in a keto-enol tautomeric equilibrium, which profoundly influences its spectroscopic signature.[4]

cluster_workflow NMR Analysis Workflow A Sample Prep (Dissolve in DMSO-d6) B Data Acquisition (¹H, ¹³C, COSY, HSQC) A->B C ¹H Spectrum Analysis (Chemical Shift, Integration, Splitting) B->C D ¹³C Spectrum Analysis (Chemical Shift, DEPT) B->D E 2D Correlation (HSQC: Connect ¹H to ¹³C) C->E D->E F Structural Confirmation E->F M M⁺ m/z = 149 F1 m/z = 121 M->F1 - CO F2 m/z = 107 M->F2 - CH₂N F3 m/z = 94 F1->F3 - HCN center This compound Structural Hypothesis NMR NMR (¹H, ¹³C) center->NMR Confirms C-H Framework & Connectivity IR FT-IR center->IR Confirms Functional Groups & Tautomer MS Mass Spec center->MS Confirms Molecular Weight & Formula UV UV-Vis center->UV Confirms Conjugated System Conclusion Confirmed Structure NMR->Conclusion IR->Conclusion MS->Conclusion UV->Conclusion

References

solubility and stability of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in polar solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in Polar Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of this compound and related pyrazolo[1,5-a]pyrimidine derivatives in polar solvents. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] A thorough understanding of the physicochemical properties of molecules containing this core, such as solubility and stability, is paramount for successful drug discovery and development. This document outlines the theoretical underpinnings of these properties and provides detailed, field-proven experimental protocols for their determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This core structure is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The physicochemical properties of this molecule are dictated by its structure, including the presence of a methyl group at the 5-position and a hydroxyl group at the 7-position.

Molecular Characteristics:

PropertyValue
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol [4]
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[4]
CAS Number 16082-26-1
Predicted pKa 5.99[4]
Physical State Solid at room temperature[4]

The hydroxyl group at the 7-position is a key functional group that can participate in hydrogen bonding, which significantly influences the compound's solubility in polar solvents.[4] Furthermore, this group is a potential site for metabolic modification and can impact the molecule's stability under varying pH conditions.[4]

Theoretical Framework: Solubility and Stability in Polar Solvents

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The solubility of this compound in polar solvents is governed by several factors:

  • pH and pKa: The predicted pKa of 5.99 suggests that the ionization state of the molecule will change significantly across the physiological pH range.[4] As a weak acid, its solubility is expected to increase in more basic conditions due to the formation of a more soluble salt form.

  • Hydrogen Bonding: The hydroxyl group and nitrogen atoms in the ring system can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with polar protic solvents like water and ethanol.[4]

  • Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid-state crystal lattice will impact solubility. A higher melting point (298–299°C for this compound) often correlates with lower solubility.[4]

Two primary types of solubility are determined during drug development: kinetic and thermodynamic.[5]

  • Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous medium. It is a high-throughput measurement often used in early discovery to assess structure-solubility relationships.[5]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent and is determined by methods such as the shake-flask technique.[5][6] It is a more time-consuming but accurate measure, crucial for pre-formulation development.[5]

Stability

The chemical stability of a drug substance is its ability to resist degradation under various environmental conditions. Forced degradation studies are conducted to identify potential degradation products and pathways, which is a regulatory requirement and essential for developing stability-indicating analytical methods.[7][8][9] For this compound, the stability is influenced by:[4]

  • pH: The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich heterocyclic system may be prone to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range.

The hydroxyl group at the 7-position is a potential site of reactivity. In protic solvents, it is expected to be relatively stable, while in aprotic solvents, dehydration to form the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative may be favored.[4]

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method to determine the equilibrium solubility of this compound.[6][10][11]

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a range of relevant polar solvents, including deionized water, ethanol, methanol, and buffered solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[11]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that an equilibrium between the dissolved and undissolved compound is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (typically 24-72 hours) to reach equilibrium.[6][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to accurately determine its concentration in the filtrate.[5]

Diagram of the Shake-Flask Solubility Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Solvents (Water, Buffers, etc.) Mix Add Compound to Solvent in Vials Solvents->Mix Compound Weigh Excess Compound Compound->Mix Equilibrate Agitate at Constant Temp (24-72h) Mix->Equilibrate Separate Centrifuge or Settle Equilibrate->Separate Filter Filter Supernatant (0.45 µm) Separate->Filter Analyze Quantify by HPLC-UV Filter->Analyze Result Determine Solubility (mg/mL or µM) Analyze->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment (Forced Degradation Studies)

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7][9]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80-100°C).

    • Photostability: Expose the solid compound and the stock solution to light with a specified intensity (e.g., using a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Neutralization: For acidic and basic hydrolysis samples, neutralize them before analysis to stop the degradation reaction.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.[2][12][13]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, couple the HPLC system to a mass spectrometer (LC-MS).[12][14]

Diagram of the Forced Degradation Study Workflow:

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis & Identification Acid Acidic Hydrolysis (HCl, Heat) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Basic Hydrolysis (NaOH, Heat) Base->HPLC Oxidation Oxidative (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway Stock Compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.[2][12][13]

Recommended Starting HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[12]
Mobile Phase A: Water with 0.1% Formic Acid or Phosphate BufferB: Acetonitrile or Methanol
Elution Gradient elution to ensure separation of polar and non-polar compounds
Flow Rate 1.0 mL/min[12]
Detection UV/Vis at an appropriate wavelength (e.g., 225 nm)[12] or PDA for peak purity
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Method Development and Validation:

  • Method Development: Inject a mixture of the unstressed compound and the stressed samples to optimize the mobile phase composition and gradient profile for adequate separation of all peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

Solubility Data

Present the solubility data in a clear tabular format, expressing the results in both mg/mL and µM. Correlate the solubility with the pH of the solvent to understand the impact of ionization on this property.

Stability Data

Summarize the results of the forced degradation studies in a table, indicating the percentage of degradation for each stress condition and the retention times of the major degradation products. Based on the identified degradants from LC-MS analysis, propose potential degradation pathways.

Conclusion

This technical guide provides a comprehensive approach to evaluating the By following the detailed experimental protocols and data interpretation guidelines, researchers can generate the critical data needed to support the advancement of drug candidates containing the pyrazolo[1,5-a]pyrimidine scaffold. A thorough understanding of these fundamental physicochemical properties is essential for making informed decisions throughout the drug development process, from lead optimization to formulation design.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Profile and ADME Properties of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold - Enabling Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[1][2] Compounds based on this heterocyclic system, such as the approved Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, have demonstrated significant clinical success.[3][4]

However, potent biological activity at the target site is only the first step. For a promising compound to become a viable therapeutic agent, it must possess a favorable pharmacokinetic (PK) profile. It needs to be effectively absorbed, distributed to the target tissue, remain stable long enough to exert its effect, and then be cleared from the body without producing toxic metabolites. This guide provides an in-depth examination of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties characteristic of the pyrazolo[1,5-a]pyrimidine class. We will explore the causal relationships between chemical structure and pharmacokinetic behavior, detail field-proven experimental protocols for characterization, and discuss strategies for optimizing these properties to advance drug candidates.

Section 1: The Core ADME Profile - A Journey Through the Body

Understanding the ADME profile is fundamental to predicting a drug's efficacy and safety. For pyrazolo[1,5-a]pyrimidines, the journey begins with administration and ends with elimination, with each step governed by the compound's specific physicochemical properties.

Absorption: Crossing the Barrier

For most applications, particularly in chronic diseases like cancer, oral administration is the preferred route. This necessitates efficient absorption from the gastrointestinal (GI) tract. The oral bioavailability of pyrazolo[1,5-a]pyrimidines is highly dependent on a balance between aqueous solubility and membrane permeability.

Causality and Optimization: The pyrazolo[1,5-a]pyrimidine core is relatively lipophilic. Unsubstituted, it may suffer from poor aqueous solubility. Medicinal chemists often introduce polar functional groups to mitigate this. For instance, the addition of a morpholine group not only serves as a key hinge-binding motif for kinases like PI3Kδ but also improves solubility and overall ADME properties.[5][6] Similarly, adding a 4-pyridinonyl substituent has been shown to significantly enhance aqueous solubility, leading to improved cellular potency and better pharmacokinetic profiles.[1]

Conversely, for a compound to passively diffuse across the gut wall, it must have sufficient lipophilicity. This delicate balance is a central theme in the optimization of this scaffold. Computational tools and in vitro models are indispensable for predicting and measuring these properties early in development.[7][8][9]

This assay is the industry standard for predicting intestinal absorption in vitro. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters similar to the small intestine epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer Yellow rejection test is also performed as a secondary check for paracellular leakage.

  • Assay Execution (Apical-to-Basolateral):

    • The test compound (e.g., at 10 µM in Hanks' Balanced Salt Solution) is added to the apical (AP) side of the monolayer.

    • The basolateral (BL) side contains a drug-free buffer, often with a protein sink like bovine serum albumin to mimic blood conditions.

    • Samples are taken from the BL side at various time points (e.g., 30, 60, 90, 120 minutes). The AP side is sampled at the beginning and end to calculate mass balance.

  • Assay Execution (Basolateral-to-Apical): The process is reversed to determine the efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[10]

  • Quantification: Compound concentrations in the collected samples are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value (>10 x 10⁻⁶ cm/s) generally correlates with good human intestinal absorption. The efflux ratio (Papp B-A / Papp A-B) is calculated; a ratio >2 suggests active efflux.

Distribution: Reaching the Target

Once absorbed, a drug must distribute from the systemic circulation into tissues to reach its pharmacological target. Key factors governing distribution are plasma protein binding (PPB), tissue permeability, and lipophilicity.

Causality and Optimization: Highly lipophilic pyrazolo[1,5-a]pyrimidine analogs may exhibit extensive binding to plasma proteins like albumin and alpha-1-acid glycoprotein. While some binding is expected, excessive PPB (>99%) can limit the free fraction of the drug available to engage the target and may prolong the half-life, potentially leading to off-target effects. Structural modifications that fine-tune lipophilicity are a key strategy. For example, incorporating fluorine atoms can enhance specific interactions with a target while also modulating lipophilicity and metabolic stability.[3]

This method is considered the gold standard for determining the unbound fraction of a drug in plasma.

Methodology:

  • Apparatus Setup: A commercially available equilibrium dialysis apparatus (e.g., RED device) is used. It consists of two chambers separated by a semipermeable membrane that allows small molecules (the drug) to pass but retains large proteins.

  • Procedure:

    • Plasma (human, rat, etc.) is added to one chamber.

    • The test compound is spiked into the plasma at a relevant concentration.

    • Phosphate-buffered saline (PBS) is added to the other chamber.

    • The plate is sealed and incubated (e.g., at 37°C for 4-6 hours) with shaking to allow the system to reach equilibrium.

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both aliquots is measured by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: The Biotransformation Phase

Metabolism is the body's process of chemically modifying drugs to facilitate their elimination. For pyrazolo[1,5-a]pyrimidines, metabolism is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver.

Causality and Optimization: The pyrazolo[1,5-a]pyrimidine scaffold itself is relatively stable. Metabolism often occurs on the substituents attached to the core. Common metabolic pathways include hydroxylation of aromatic rings, N-dealkylation of amine substituents, and oxidation of alkyl groups. High metabolic clearance can lead to low oral bioavailability and a short duration of action.[10] A key goal of drug design is to block or reduce metabolic "hot spots." This can be achieved by introducing groups like halogens or by replacing a metabolically liable hydrogen with a fluorine atom or a methyl group. For example, increased metabolic stability was achieved in certain Trk inhibitors by increasing the lipophilicity of the molecule.[3]

Below is a diagram illustrating potential metabolic pathways for a generic substituted pyrazolo[1,5-a]pyrimidine.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent Pyrazolo[1,5-a]pyrimidine (R1, R2 substituents) M1 Hydroxylated Metabolite (on R1 Aryl Ring) Parent->M1 Hydroxylation M2 N-dealkylated Metabolite (on R2 Amine) Parent->M2 N-dealkylation M3 Oxidized Metabolite (on R1 Alkyl) Parent->M3 Oxidation M4 Glucuronide Conjugate (Excretable) M1->M4 UGT Conjugation

Caption: Potential Phase I and Phase II metabolic pathways for pyrazolo[1,5-a]pyrimidines.

This in vitro assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.

Methodology:

  • Reagent Preparation: Pooled liver microsomes (human, rat, etc.) and an NADPH-regenerating system (cofactor for CYP450 enzymes) are prepared in a phosphate buffer.

  • Incubation:

    • The test compound (e.g., at 1 µM) is pre-warmed with the microsomes at 37°C.

    • The reaction is initiated by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Excretion: Clearing the System

Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The rate and route of excretion are critical for determining dosing frequency and avoiding drug accumulation. The clearance rate is a vital parameter that influences the overall anti-cancer potential of these compounds.[1]

Section 2: The In Vivo Perspective - Integrating ADME into a Pharmacokinetic Profile

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how ADME properties integrate to define the complete pharmacokinetic profile.

In Vivo Pharmacokinetic Studies

These studies involve administering a compound to an animal model (typically mice or rats) and measuring its concentration in blood plasma over time. This allows for the determination of key PK parameters.

PK_Workflow cluster_workflow Workflow for a Rodent PK Study cluster_outputs Key PK Parameters A Compound Formulation (e.g., in PEG400/Water) B Dosing (Oral Gavage or IV Injection) A->B C Serial Blood Sampling (e.g., via tail vein) B->C D Plasma Isolation (Centrifugation) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Analysis (Software Modeling) E->F Cmax Cmax F->Cmax Tmax Tmax F->Tmax AUC AUC F->AUC HalfLife F->HalfLife Bioavailability F% (Oral) F->Bioavailability

Caption: A typical workflow for conducting an in vivo pharmacokinetic study in rodents.

Methodology:

  • Animal Acclimation: Mice (e.g., C57BL/6) are acclimated to the facility for at least one week.

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) for oral administration.

  • Dosing: A cohort of mice (n=3-4 per time point or using serial sampling) is administered the compound via oral gavage at a specific dose (e.g., 25 mg/kg).[11]

  • Blood Collection: Blood samples (~50 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared (typically by protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½). Oral bioavailability (F%) is calculated by comparing the AUC from oral dosing to that from intravenous (IV) dosing.

Case Study: PK Data for Pyrazolo[1,5-a]pyrimidine Derivatives

The true value of these studies is in comparing compounds to establish structure-activity relationships (SAR) and structure-property relationships (SPR).

Compound IDTargetDose & Route (Mouse)T½ (min)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
4k (BS-194) CDK1/2/925 mg/kg, oral178Not ReportedNot ReportedOrally Bioavailable[11]
Compound 39 Trk30 mg/kg, oralNot ReportedNot ReportedNot ReportedFavorable in vivo profile[3]
Compound 2f NPY Y1RNot ReportedNot ReportedNot ReportedNot ReportedLow plasma clearance (rat)[12]

Note: Complete PK data is often proprietary. The table illustrates the type of data generated. The oral bioavailability of compound 4k was confirmed, demonstrating the potential of the scaffold.[11]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its success, however, is critically dependent on achieving a drug-like ADME and pharmacokinetic profile. This guide has outlined the core principles and experimental workflows used to assess and optimize these properties.

The key to advancing this class of compounds lies in a multiparametric optimization approach. It is not enough to maximize potency; one must simultaneously tune solubility, permeability, metabolic stability, and target engagement. Future research will continue to focus on developing novel synthetic strategies to access new chemical space around the core, allowing for even finer control over ADME properties.[1][2] The ultimate goal is to enhance bioavailability, improve selectivity to reduce off-target effects, and design molecules that can overcome the persistent challenge of drug resistance.[1][2] By integrating ADME science from the very beginning of the drug discovery process, the full therapeutic potential of pyrazolo[1,5-a]pyrimidines can be realized.

References

An In-Depth Technical Guide to the Toxicological Assessment of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[1][2][3][4] 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, in particular, serves as a foundational molecule for the development of targeted therapies, often as kinase inhibitors.[2][5] The functionalization at various positions on its fused ring system allows for the fine-tuning of pharmacological profiles.[2][6]

However, as with any chemical entity intended for therapeutic use, a rigorous and comprehensive toxicological assessment is paramount. Early and accurate identification of potential safety liabilities is crucial to de-risk drug development programs, prevent late-stage failures, and ensure patient safety.[7][8][9] This guide provides a systematic, multi-tiered framework for the toxicological evaluation of this compound and its structural analogs, blending computational, in vitro, and in vivo methodologies. The narrative is designed to explain not just the "what" but the "why" behind each experimental choice, reflecting a field-proven approach to preclinical safety assessment.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the parent compound's properties is the first step in any toxicological assessment.

PropertyValueSource
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[6][10]
CAS Number 16082-26-1[6][10][11][12]
Molecular Formula C₇H₇N₃O[6][10][12]
Molecular Weight 149.15 g/mol [6][10][12]
Appearance Solid at room temperature[6]
Melting Point 298–299°C[6]
Predicted GHS Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[10]

Part 1: A Tiered Strategy for Toxicological Profiling

A successful toxicological evaluation follows a logical, tiered progression that maximizes data acquisition while minimizing resource expenditure and the use of animal models.[7] This strategy allows for early "fail fast" decisions, ensuring that only the most promising and safest candidates advance.

Our assessment is structured in three tiers:

  • Tier 1: In Silico Assessment: Computational prediction of toxicities to rapidly screen and prioritize compounds.

  • Tier 2: In Vitro Assays: Mechanistic and cell-based assays to confirm in silico findings and elucidate toxicity pathways.

  • Tier 3: In Vivo Studies: Whole-organism studies to evaluate systemic toxicity and establish safety margins for lead candidates.

Tiered_Assessment_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Studies in_silico Computational Modeling (QSAR, ADMET Prediction) decision1 Prioritize Analogs Flag Liabilities in_silico->decision1 Analyze Data cytotoxicity Cytotoxicity (e.g., MTT Assay) genotoxicity_vitro Genotoxicity (e.g., Ames, Micronucleus) cytotoxicity->genotoxicity_vitro organ_toxicity Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) genotoxicity_vitro->organ_toxicity mechanistic Mechanistic Assays (e.g., ROS, Mitochondrial Stress) organ_toxicity->mechanistic decision2 Select Lead Candidates Go/No-Go Decision mechanistic->decision2 Synthesize Data acute_tox Acute Toxicity & Dose-Ranging repeat_dose Repeated Dose Toxicity (Sub-chronic) acute_tox->repeat_dose safety_pharm Safety Pharmacology repeat_dose->safety_pharm end Preclinical Candidate Selection safety_pharm->end start Library of Analogs start->in_silico decision1->cytotoxicity Test High-Priority Analogs decision1->end Terminate Analogs with High Predicted Risk decision2->acute_tox Advance Lead(s) decision2->end Terminate Candidates with Unacceptable In Vitro Profile In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays start Prioritized Analogs cytotoxicity Cytotoxicity Screen (e.g., MTT on HepG2, HEK293) Determine IC50 start->cytotoxicity genotox Genotoxicity (Ames, in vitro Micronucleus) cytotoxicity->genotox If IC50 > 10 µM cardiotox Cardiotoxicity (hERG Assay) cytotoxicity->cardiotox If IC50 > 10 µM hepatotox Hepatotoxicity (Primary Hepatocytes) cytotoxicity->hepatotox If IC50 > 10 µM ros ROS Production cytotoxicity->ros If IC50 > 10 µM end Candidate Profile genotox->end cardiotox->end hepatotox->end ros->end

References

Navigating the Isomeric and Tautomeric Landscape of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] The biological activity of any heterocyclic compound is intrinsically linked to its precise three-dimensional structure and the subtle interplay of its isomeric and tautomeric forms.[4] These forms can dictate molecular recognition at the active site of a biological target, as well as fundamental physicochemical properties like solubility and metabolic stability. This guide provides a comprehensive exploration of the structural isomers and prototropic tautomers of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a representative of this vital class of compounds. We will dissect the synthetic strategies that control regiochemistry, detail the analytical methodologies required to unambiguously characterize the dominant species, and provide the theoretical and practical framework necessary for researchers in drug discovery to harness this chemical diversity.

The Strategic Importance of Isomerism and Tautomerism

In drug development, the specific structural isomer and the predominant tautomeric form of a molecule are not trivial details; they are critical determinants of function. Tautomers, which are readily interconvertible structural isomers, exist in a dynamic equilibrium.[5][6] A shift in this equilibrium, often induced by the local microenvironment (e.g., a change in solvent polarity or pH from the gut to the bloodstream, or upon entering an enzyme's active site), can dramatically alter a compound's hydrogen bonding pattern and overall shape, thereby modulating its biological activity. For the pyrazolo[1,5-a]pyrimidine core, understanding the interplay between positional isomers and the dominant lactam-lactim (keto-enol) tautomeric forms is paramount for establishing robust Structure-Activity Relationships (SAR) and ensuring the development of a consistent, well-characterized drug candidate.[7]

Structural Isomerism: Beyond the Core Scaffold

While this compound defines a specific connectivity, synthetic routes can often lead to a mixture of regioisomers if not carefully controlled. The primary isomeric challenge in this class of compounds is the formation of the pyrimidin-5-one versus the pyrimidin-7-one core.[8] This arises from the two reactive nitrogen atoms in the precursor 5-aminopyrazole, which can both participate in cyclization.

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of a 3-substituted-5-amino-1H-pyrazole with a 1,3-bielectrophilic compound, such as a β-ketoester.[1][2][7] Regioselectivity is governed by the relative nucleophilicity of the exocyclic amino group versus the endocyclic pyrazole nitrogen and the specific reaction conditions employed.[9] For the synthesis of the desired 7-ol (or its 7-one tautomer), the reaction must proceed via nucleophilic attack from the exocyclic amino group of the aminopyrazole onto one of the carbonyls of the β-ketoester, followed by cyclization involving the endocyclic nitrogen.

G cluster_reactants Starting Materials R1 5-Amino-3-methyl-1H-pyrazole Proc Cyclocondensation (e.g., Reflux in Acetic Acid) R1->Proc R2 Ethyl Acetoacetate (β-Ketoester) R2->Proc Inter Intermediate Adduct Proc->Inter Nucleophilic Attack & Dehydration Prod 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Keto Tautomer) Inter->Prod Intramolecular Cyclization

Figure 1: General synthetic pathway for pyrazolo[1,5-a]pyrimidin-7-ones.

Prototropic Tautomerism: The Keto-Enol Equilibrium

This compound is subject to prototropic tautomerism, existing in a dynamic equilibrium between two primary forms: the aromatic hydroxyl (enol/lactim) form and the non-aromatic keto (lactam) form.[7][10]

  • This compound (Enol or Lactim form): This is the aromatic, phenolic form.

  • 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Keto or Lactam form): This form contains a carbonyl group and a proton on the N4 nitrogen.

The position of this equilibrium is highly sensitive to the molecular environment.[11][12] While the enol form benefits from the aromaticity of the pyrimidine ring, the keto form often possesses a more stable amide-like linkage. Experimental evidence, particularly from X-ray crystallography on analogous compounds, has demonstrated that the keto tautomer (4a in the cited study) is overwhelmingly dominant in the solid state.[7] This is supported by the observed C=O bond length, which is consistent with a ketone rather than a phenolic C-O bond.[7] In solution, the equilibrium can be shifted by solvent polarity and hydrogen-bonding capabilities.

Figure 2: The keto-enol tautomeric equilibrium of the title compound.

A Multi-Faceted Approach to Characterization

Distinguishing between isomers and quantifying tautomeric populations requires a combination of high-resolution analytical techniques and computational modeling. No single method provides a complete picture; rather, a self-validating system of cross-referenced data is essential for trustworthy characterization.

Workflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_theory Theoretical Analysis Start Synthesized Compound XRay X-Ray Crystallography Start->XRay IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Start->NMR UVVis UV-Vis Spectroscopy Start->UVVis DFT Computational Chemistry (DFT) Start->DFT Predicts Properties Conclusion Unambiguous Structure & Tautomer Ratio XRay->Conclusion XRay->Conclusion Definitive Solid Structure IR->Conclusion NMR->Conclusion NMR->Conclusion Quantifies K_T UVVis->Conclusion DFT->Conclusion

Figure 3: Integrated workflow for the characterization of isomers and tautomers.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying tautomeric equilibria in solution.[13][14][15] The slow rate of interconversion on the NMR timescale allows for the simultaneous observation of signals from both tautomers.[16]

    • ¹H NMR: The keto form will exhibit a characteristic N-H proton signal (often broad), while the enol form will show a sharper O-H proton signal. The chemical shifts of protons on the heterocyclic core will also differ due to changes in aromaticity and electron distribution.

    • ¹³C NMR: The carbon at position 7 will show a dramatic shift difference: in the keto form, it is a carbonyl carbon (~160-170 ppm), while in the enol form, it is an aromatic carbon bearing an oxygen (~150-160 ppm).

  • Infrared (IR) Spectroscopy: In the solid state or concentrated solutions, IR spectroscopy provides clear evidence for the dominant tautomer. The keto form is characterized by a strong C=O stretching vibration (typically 1650-1690 cm⁻¹), which is absent in the enol form.[12]

  • UV-Vis Spectroscopy: The two tautomers possess different chromophores and thus absorb light at different wavelengths. The aromatic enol form typically has a more extended π-conjugated system and may absorb at a longer wavelength than the cross-conjugated keto form.[11][17][18] This technique is particularly useful for quantifying the equilibrium constant (K_T) by analyzing absorbance changes under different solvent conditions.[17]

Definitive Structural Elucidation
  • Single-Crystal X-ray Crystallography: This is the gold standard for determining the molecular structure in the solid state. It provides unambiguous proof of which tautomer crystallizes, along with precise bond lengths and angles that can confirm the presence of a C=O double bond versus a C-O single bond.[7][19][20]

In Silico and Computational Analysis
  • Density Functional Theory (DFT) Calculations: Computational chemistry is an invaluable predictive and supportive tool. DFT calculations can be used to determine the relative thermodynamic stabilities of all possible isomers and tautomers in the gas phase or with solvent models.[21][22] Furthermore, theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment and confirm structural identity.[17][21]

Data & Protocols for the Application Scientist

Table 1: Spectroscopic Markers for Tautomer Identification
FeatureKeto Tautomer (Lactam)Enol Tautomer (Lactim)
IUPAC Name 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-oneThis compound
Key Functional Group Amide/Lactam (C=O)Phenol/Lactim (C-OH)
¹H NMR Signal N4-H (broad, ~10-12 ppm in DMSO-d₆)O-H (sharper, variable ppm)
¹³C NMR Signal (C7) ~160-170 ppm~150-160 ppm
IR Absorption (cm⁻¹) Strong C=O stretch (~1650-1690)O-H stretch (~3200-3400), C=N stretches
UV-Vis λ_max Generally shorter wavelengthGenerally longer wavelength
Table 2: Representative Tautomeric Equilibrium Data in Solution

(Note: Data are illustrative, based on typical solvent effects for keto-enol systems.)

Solvent Dielectric Constant (ε) % Keto Form % Enol Form Equilibrium Constant (K_T = [Enol]/[Keto])
Chloroform-d 4.8 ~90% ~10% ~0.11
Acetone-d₆ 21 ~80% ~20% ~0.25

| DMSO-d₆ | 47 | ~75% | ~25% | ~0.33 |

Rationale: Non-polar aprotic solvents typically favor the less polar keto form. Polar aprotic solvents like DMSO can stabilize the dipole of the keto form but also hydrogen bond with the enol form, leading to a more balanced equilibrium.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol is a generalized procedure based on established cyclocondensation reactions.[7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-amino-3-methyl-1H-pyrazole (1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of aminopyrazole). Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate should form. If not, slowly add the mixture to ice-cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol or isopropanol to obtain the purified compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol 2: NMR-Based Determination of Tautomeric Equilibrium Constant (K_T)

This protocol outlines the steps for quantifying the tautomer ratio in solution.[16][23]

  • Sample Preparation: Accurately weigh a sample of the purified compound (~10-15 mg) and dissolve it in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • Spectra Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, ensuring accurate integration.

  • Signal Identification: Identify distinct, well-resolved signals that are unique to each tautomer. For example, the N4-H proton of the keto form and a specific aromatic proton whose chemical shift is significantly different in the enol form.

  • Integration: Carefully integrate the area under the identified peaks for the keto form (I_keto) and the enol form (I_enol).

  • Calculation: Calculate the mole fraction of each tautomer.

    • % Keto = [I_keto / (I_keto + I_enol)] * 100

    • % Enol = [I_enol / (I_keto + I_enol)] * 100

  • Equilibrium Constant: Determine the equilibrium constant, K_T.

    • K_T = (% Enol) / (% Keto) = I_enol / I_keto

  • Validation: Repeat the experiment in different solvents (e.g., CDCl₃, Methanol-d₄) to investigate the influence of the environment on the tautomeric equilibrium.

Conclusion and Outlook

The comprehensive analysis of this compound reveals a rich chemical landscape dominated by a key keto-enol tautomeric equilibrium. The keto (lactam) form, 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is frequently the most stable and dominant species, particularly in the solid state. However, the position of this equilibrium in solution is tunable and highly dependent on the local environment.

For professionals in drug development, this guide underscores a critical principle: a therapeutic agent is not just a static chemical drawing, but a dynamic system of interconverting species. A thorough understanding and rigorous characterization of the isomeric and tautomeric forms using a combination of spectroscopic, crystallographic, and computational methods are non-negotiable for the development of safe, effective, and reproducible medicines. The insights and protocols provided herein serve as a foundational framework for interrogating this and other heterocyclic systems, ultimately enabling more rational and successful drug design campaigns.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structure, combining a pyrazole and a pyrimidine ring, serves as the core for a multitude of compounds with a wide spectrum of biological activities.[3][4] Derivatives have shown significant promise as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][5] Consequently, molecules built around this scaffold are central to numerous drug discovery programs, leading to the development of targeted therapies for oncology, inflammation, and other conditions.[3][6]

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a key intermediate and a fundamental example of this chemical class. Its synthesis is a foundational technique for researchers aiming to explore the structure-activity relationships (SAR) of this family. The most direct and widely adopted method for constructing this bicyclic system is the cyclocondensation reaction between an aminopyrazole and a β-dicarbonyl compound.[1] This document provides a detailed, field-proven protocol for this synthesis, explaining the causality behind the experimental choices to ensure reproducibility and success.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate. In this reaction, the aminopyrazole acts as a 1,3-bis-nucleophile, while the β-ketoester, ethyl acetoacetate, serves as a 1,3-bis-electrophile.[1] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group (-NH2) of the 3-amino-5-methylpyrazole on the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Intermediate Formation: This addition forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a vinylogous amide intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom (N1) of the pyrazole ring then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol, leading to the formation of the stable, fused aromatic pyrazolo[1,5-a]pyrimidine ring system.

This reaction is typically conducted in a protic solvent like acetic acid, which also serves as an acid catalyst to facilitate the dehydration and cyclization steps.[7] The choice of starting materials directly dictates the substitution pattern of the final product: the methyl group from 3-amino-5-methylpyrazole is installed at the 5-position, while the acetyl group from ethyl acetoacetate forms the 7-ol (keto form) of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should yield the desired product with high purity.

Materials and Equipment
  • Reagents:

    • 3-Amino-5-methylpyrazole (CAS: 31230-04-9)

    • Ethyl acetoacetate (CAS: 141-97-9)

    • Glacial Acetic Acid (CAS: 64-19-7)

    • Ethanol (95%)

    • Deionized Water

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer hotplate

    • Glass funnel and filter paper (or Büchner funnel and flask)

    • Beakers and graduated cylinders

    • Spatula and weighing balance

    • Drying oven or vacuum desiccator

Quantitative Data Summary
ReagentMolecular FormulaMW ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3-Amino-5-methylpyrazoleC₄H₇N₃97.124.8650.01.0
Ethyl acetoacetateC₆H₁₀O₃130.147.1655.01.1
Glacial Acetic AcidC₂H₄O₂60.05~25 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylpyrazole (4.86 g, 50.0 mmol).

  • Solvent Addition: Carefully add 25 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the aminopyrazole is fully dissolved.

  • Reagent Addition: Using a graduated pipette or cylinder, add ethyl acetoacetate (7.16 g, 55.0 mmol) to the solution. A slight excess (1.1 equivalents) is used to ensure the complete consumption of the limiting aminopyrazole reagent.

  • Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 118-120°C) and maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired. Causality Note: Refluxing provides the necessary thermal energy to overcome the activation energy for both the initial condensation and the subsequent cyclization/dehydration steps, driving the reaction to completion.

  • Product Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the product will begin to precipitate out as a solid. The cooling process can be completed in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with a small amount of cold ethanol (2 x 15 mL) to remove residual acetic acid and any unreacted ethyl acetoacetate. Follow with a wash of cold deionized water (1 x 20 mL). Trustworthiness Note: The washing steps are critical for removing impurities. Using cold solvent minimizes the loss of the desired product, which may have slight solubility in warmer solvents.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C overnight or in a desiccator until a constant weight is achieved.

Expected Results
ParameterValue
Product NameThis compound
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
Theoretical Yield7.46 g
Typical Actual Yield80-90%
AppearanceOff-white to pale yellow solid
Melting Point298–299°C[7]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product SM1 3-Amino-5-methylpyrazole React Combine and Reflux (3-4 hours, ~120°C) SM1->React SM2 Ethyl Acetoacetate SM2->React Solvent Glacial Acetic Acid Solvent->React Cool Cool to Room Temp (Precipitation) React->Cool Reaction Completion Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol & Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product Purity >95%

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon skeleton.

  • MS (Mass Spectrometry): To confirm the molecular weight (m/z = 149.15).

  • Melting Point Analysis: To assess the purity of the compound. A sharp melting point close to the literature value indicates high purity.[7]

Conclusion

The cyclocondensation reaction described herein is a robust, efficient, and highly reproducible method for the synthesis of this compound. This protocol provides researchers, scientists, and drug development professionals with a reliable foundation for accessing this important heterocyclic scaffold. The versatility of this synthetic strategy allows for the introduction of various substituents on both the pyrazole and β-dicarbonyl precursors, enabling the generation of diverse chemical libraries for screening and development in the pursuit of novel therapeutics.[1][5]

References

Application Notes & Protocols: Utilizing 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol for In-Vitro Kinase Activity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases.[1][2][3][4] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3][5] 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol belongs to this versatile class of heterocyclic compounds. Its structure is amenable to modifications that allow for fine-tuning of its binding affinity and selectivity towards specific kinase targets.[3]

This document provides a comprehensive guide for researchers utilizing this compound in in-vitro kinase assays. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, ensuring a robust and reliable assessment of its inhibitory potential.

Mechanistic Insight: ATP-Competitive Inhibition

Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold frequently function as ATP-competitive inhibitors.[2] This mechanism involves the inhibitor molecule binding to the kinase's active site, the same pocket that accommodates ATP. By occupying this site, the inhibitor physically obstructs ATP from binding, thereby preventing the transfer of a phosphate group to the substrate and halting the phosphorylation cascade.[6][7] The potency of such an inhibitor is often influenced by its structural similarity to the adenine region of ATP and its ability to form favorable interactions with amino acid residues within the binding pocket.[6]

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Kinase Kinase Active Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Catalyzes Phosphorylation ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase:f0 Binds Substrate Substrate Substrate->Kinase:f1 Binds Kinase_Inhibited Kinase Active Site (Occupied) Substrate Binding Site No_Phosphorylation No Phosphorylation Occurs Kinase_Inhibited->No_Phosphorylation Inhibitor 5-Methylpyrazolo [1,5-a]pyrimidin-7-ol Inhibitor->Kinase_Inhibited:f0 Competitively Binds ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited:f0 Binding Blocked Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilution Series (this compound) add_components Dispense Inhibitor, Kinase, and Substrate to Plate prep_inhibitor->add_components prep_kinase Prepare Kinase & Substrate Mix prep_kinase->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubation->stop_reaction develop_signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) stop_reaction->develop_signal read_luminescence Measure Luminescence develop_signal->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

References

Application Notes & Protocols: Investigating 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a foundational framework for a multitude of potent and selective protein kinase inhibitors.[1][2] 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a key member of this class, and its derivatives have been developed to target various kinases that are frequently dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Pim kinases, and c-Met.[1][3][4] This document provides a comprehensive guide for researchers on the application of this compound and related compounds in cancer cell line studies. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for evaluating its anti-cancer effects, and offer insights into data interpretation.

Scientific Background & Mechanism of Action

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives stems from their ability to function as ATP-competitive inhibitors of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, survival, and differentiation.[2] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]

The pyrazolo[1,5-a]pyrimidine core can be chemically modified to achieve selectivity for different kinase targets.[4] For instance:

  • Pim Kinase Inhibition: Several derivatives of this scaffold have been designed to inhibit the Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3).[1][2] Pim kinases are overexpressed in numerous hematological and solid tumors, where they promote cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression, such as BAD, c-Myc, and 4E-BP1.[6][7] Inhibition of Pim kinases by a therapeutic agent can lead to decreased levels of the anti-apoptotic protein Mcl-1, cell cycle arrest, and ultimately, apoptosis.[6][8]

  • CDK Inhibition: Other analogs have been shown to be potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9.[9] CDKs are master regulators of the cell cycle, and their inhibition can halt cancer cell proliferation by inducing a cell cycle arrest, typically at the G1/S or G2/M transition.[10]

The following diagram illustrates the general mechanism of how a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor can disrupt cancer cell signaling.

Kinase_Inhibition_Pathway cluster_outcomes Cellular Outcomes Compound Pyrazolo[1,5-a]pyrimidine Inhibitor Kinase Oncogenic Kinase (e.g., Pim-1, CDK2) Compound->Kinase Competitively Inhibits Apoptosis Induction of Apoptosis Arrest Cell Cycle Arrest Substrate Downstream Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds pSubstrate Phosphorylated Substrate (Active) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

Caption: General signaling pathway of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Core Applications and Experimental Assays

To characterize the anti-cancer activity of this compound or its derivatives, a series of in vitro cell-based assays are essential. These assays quantify the compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Assay Purpose Underlying Principle
MTT Cell Viability Assay To measure the cytotoxic or cytostatic effects of the compound and determine its IC50 value.Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product via mitochondrial reductase enzymes. The amount of formazan is proportional to the number of viable cells.[11]
Annexin V / PI Apoptosis Assay To differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. In late apoptosis/necrosis, the membrane becomes permeable, allowing propidium iodide (PI) to enter and stain the DNA.[12]
Cell Cycle Analysis To determine the effect of the compound on cell cycle progression.Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.[13]
Western Blotting To confirm target engagement and analyze downstream signaling pathways.Specific proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using antibodies against the target protein (e.g., total and phosphorylated forms of kinases and their substrates).[14]

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

Causality: This assay provides a quantitative measure of cell viability. A reduction in the metabolic activity, reflected by decreased formazan production, is a primary indicator of the compound's cytotoxic or anti-proliferative efficacy.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (or derivative) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[16]

  • Microplate reader (absorbance at 570 nm).[17]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound dose and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. Rationale: During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry

Causality: This assay directly visualizes and quantifies the induction of apoptosis, a key mechanism for many anti-cancer agents. It distinguishes early apoptotic events (membrane flipping) from late-stage events (membrane permeabilization), providing mechanistic insight.[12][18]

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrants A 1. Seed & Treat Cells with Compound B 2. Harvest Cells (Including Supernatant) A->B C 3. Wash with PBS & Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate in the Dark (Room Temp, 20 min) D->E F 6. Acquire on Flow Cytometer E->F G 7. Data Analysis F->G Q3 Q3: Viable (Annexin V-/PI-) G->Q3 Interpret Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample).[19]

  • 1X PBS, ice-cold.

  • Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19]

  • Fluorochrome-conjugated Annexin V (e.g., FITC).

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the test compound for a predetermined time. Include appropriate controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize gently and combine with the supernatant (which contains apoptotic cells that have detached). Centrifuge at ~500 x g for 5 minutes.[18]

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold 1X PBS. Centrifuge again and discard the supernatant.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Rationale: Annexin V binding to phosphatidylserine is calcium-dependent, which is why CaCl2 is a critical component of this buffer.[20]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution to the cell suspension. Gently vortex and incubate for 20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage during processing).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Causality: This assay reveals if the compound's anti-proliferative effect is due to a blockage at a specific phase of the cell cycle, a common mechanism for kinase inhibitors, particularly those targeting CDKs.[9]

Materials:

  • Treated and control cells (~1 x 10^6 cells per sample).

  • 1X PBS.

  • 70% Ethanol, ice-cold.[21]

  • PI Staining Solution (e.g., 50 µg/mL PI in PBS with 3.8 mM sodium citrate).[22]

  • RNase A solution (e.g., 100 µg/mL).[21]

  • Flow cytometer.

Procedure:

  • Harvesting: Harvest cells and wash once with PBS. Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise.[23] Rationale: Dropwise addition while vortexing prevents cell clumping and ensures uniform fixation. Ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.[24]

  • Incubation: Fix the cells for at least 30 minutes on ice. (Cells can be stored in ethanol at -20°C for several weeks).[21]

  • Rehydration & Staining: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol.[22] Wash the pellet twice with PBS. Resuspend the final pellet in 500 µL of PI staining solution containing RNase A.

  • RNase Treatment: Incubate for 30 minutes at room temperature. Rationale: PI can also bind to double-stranded RNA. RNase A treatment is crucial to degrade RNA, ensuring that the PI signal comes exclusively from DNA for accurate cell cycle analysis.[13][22]

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a pulse-width vs. pulse-area plot to gate out doublets and aggregates.[23]

  • Data Interpretation: A histogram of PI fluorescence will show distinct peaks corresponding to different cell cycle phases.

    • G0/G1 Peak: Cells with 2N DNA content.

    • S Phase: A broad distribution between the 2N and 4N peaks, representing cells undergoing DNA synthesis.

    • G2/M Peak: Cells with 4N DNA content. An accumulation of cells in a specific peak (e.g., an increased G2/M peak) after compound treatment indicates a cell cycle arrest at that phase.

Protocol 4: Target Modulation Analysis by Western Blotting

Causality: Western blotting provides direct evidence that the compound is hitting its intended target and modulating the downstream signaling pathway. For a Pim kinase inhibitor, one would expect to see a decrease in the phosphorylation of its known substrates.[6]

Materials:

  • Treated and control cell lysates.

  • Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.[25]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and electrophoresis equipment.

  • Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-4E-BP1, anti-total-4E-BP1, anti-cleaved-PARP, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing inhibitors.[26] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[25]

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A decrease in the ratio of a phosphorylated protein to its total protein level after treatment indicates target inhibition. An increase in cleaved PARP would confirm apoptosis induction. Use a loading control like Actin or GAPDH to confirm equal protein loading across lanes.

References

Application Notes & Protocols: A Comprehensive Guide to the Experimental Evaluation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This document provides a detailed experimental framework for the comprehensive evaluation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a novel small molecule, as a potential CDK2 inhibitor. The protocols herein are designed to be robust and reproducible, guiding researchers through biochemical and cell-based assays to determine the compound's potency, selectivity, and mechanism of action. This guide is intended to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to generate high-quality, reliable data for the advancement of novel cancer therapeutics.

Introduction: The Rationale for Targeting CDK2

The cell division cycle is a tightly orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs).[3] CDK2, in partnership with its regulatory cyclins E and A, plays a pivotal role in driving the cell from the G1 (first gap) phase into the S (synthesis) phase, where DNA replication occurs.[1][4] The CDK2/cyclin E complex, in particular, phosphorylates the Retinoblastoma protein (Rb), releasing the E2F transcription factor to activate genes necessary for DNA synthesis.[5][6] In many cancer types, the components of this pathway are frequently mutated or overexpressed, leading to uncontrolled cell proliferation.[1] Therefore, potent and selective inhibitors of CDK2 hold significant promise as anticancer agents.[2][4]

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising core structure for the development of CDK inhibitors.[7][8][9] This guide focuses on a specific derivative, this compound, and outlines a comprehensive strategy to rigorously assess its potential as a therapeutic candidate.

Experimental Design: A Multi-faceted Approach

A thorough evaluation of a potential kinase inhibitor requires a multi-pronged approach, moving from initial biochemical characterization to more complex cell-based assays that reflect a more physiologically relevant environment.[10][11]

Diagram: Overall Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a1 Compound Preparation a2 CDK2/Cyclin A Kinase Assay (IC50 Determination) a1->a2 a3 Kinase Selectivity Profiling a2->a3 a4 Binding Affinity Assay (e.g., MST) a3->a4 b1 Cell Line Selection & Culture a4->b1 Proceed if potent & selective b2 Cell Viability/Proliferation Assay (e.g., MTT) b1->b2 b3 Cell Cycle Analysis (Flow Cytometry) b2->b3 b4 Target Engagement Assay (In-Cell Western) b3->b4 c1 IC50 Calculation b4->c1 c2 Selectivity Analysis b4->c2 c3 Cell Cycle Arrest Quantification b4->c3 c4 Mechanism of Action Hypothesis b4->c4

Caption: A streamlined workflow for the evaluation of a candidate CDK2 inhibitor.

In Vitro Biochemical Assays: Quantifying Potency and Selectivity

The initial phase of inhibitor characterization focuses on direct interactions with the purified enzyme. These cell-free assays provide fundamental data on the compound's potency and specificity.

IC50 Determination: Measuring Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[12] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[13]

This protocol utilizes a commercially available assay kit that measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.[14][15]

Materials:

  • CDK2 Assay Kit (e.g., BPS Bioscience, #79599 or similar) containing:

    • Recombinant human CDK2/Cyclin A2 enzyme

    • Kinase substrate peptide

    • ATP

    • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., Roscovitine)

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega, #V6071)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 25 µL of kinase assay buffer containing ATP and the substrate peptide.

    • 5 µL of the diluted test compound or control.

    • 20 µL of diluted CDK2/Cyclin A2 enzyme.

  • Incubation: Incubate the plate at 30°C for 45 minutes with gentle shaking.

  • Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[16]

Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor should exhibit high selectivity for its intended target to minimize off-target effects.[17]

This involves testing the compound against a broad panel of other kinases. This is often performed as a service by specialized companies.

Procedure:

  • Provide a sample of this compound at a specified concentration (e.g., 1 µM) to a contract research organization (CRO) offering kinase screening services.

  • The CRO will perform kinase activity assays for a large panel of kinases (e.g., >100) in the presence of the compound.

  • The results will be provided as a percentage of inhibition for each kinase, allowing for the assessment of selectivity.

Binding Affinity Determination

While IC50 measures functional inhibition, binding assays directly quantify the interaction between the compound and the target protein.[18] Microscale Thermophoresis (MST) is a powerful technique for this purpose.[18]

Materials:

  • Purified recombinant CDK2/Cyclin A2

  • Fluorescent labeling kit (e.g., Monolith NT.115)

  • This compound

  • MST instrument and capillaries

Procedure:

  • Protein Labeling: Label the CDK2/Cyclin A2 complex with a fluorescent dye according to the manufacturer's protocol.

  • Serial Dilution: Prepare a serial dilution of the test compound.

  • Binding Reaction: Mix the labeled protein with each dilution of the compound and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement in an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the compound concentration and fit the data to determine the dissociation constant (Kd).

Parameter Description Expected Outcome for a Potent Inhibitor
IC50 Concentration for 50% inhibition of kinase activity.Low nanomolar range.
Selectivity Inhibition of off-target kinases.Minimal inhibition of other kinases, especially closely related CDKs.
Kd Dissociation constant, a measure of binding affinity.Low nanomolar range, correlating with IC50.

Cell-Based Assays: Assessing Cellular Effects

After confirming direct biochemical activity, it is crucial to evaluate the compound's effects in a cellular context.[19] These assays determine if the compound can enter cells, engage its target, and elicit the desired biological response.[10]

Diagram: CDK2 Signaling Pathway in G1/S Transition

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Active Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F pRb p-Rb Rb_E2F->pRb E2F_free E2F Rb_E2F->E2F_free S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes CDK2_CyclinE->Rb_E2F Phosphorylation Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidin-7-ol Inhibitor->CDK2_CyclinE Inhibition

Caption: Inhibition of the CDK2/Cyclin E complex prevents Rb phosphorylation.

Cell Viability and Proliferation

A primary goal of a CDK2 inhibitor is to halt the proliferation of cancer cells.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known CDK2 dependency (e.g., OVCAR-3, breast cancer cell lines with Cyclin E amplification)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

A direct consequence of CDK2 inhibition should be an arrest of the cell cycle at the G1/S transition.[4] This can be quantified using flow cytometry.[20]

PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content of the cell.[21][22]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at 1x, 5x, and 10x the IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Engagement and Downstream Effects

To confirm that the observed cellular effects are due to the inhibition of CDK2, it is essential to measure target engagement and the modulation of downstream signaling pathways.[23] The In-Cell Western™ (ICW) assay is a high-throughput method for this purpose.[24][25]

This assay quantifies the levels of phosphorylated Rb (a direct downstream target of CDK2) within intact cells.[6]

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • Formaldehyde

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811) and Mouse anti-Actin (loading control)

  • IRDye®-conjugated secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Infrared imaging system (e.g., LI-COR Odyssey®)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for a specified time (e.g., 6-24 hours).

  • Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100.[24]

  • Blocking: Block non-specific binding sites with blocking buffer.[26]

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the cells and incubate with the corresponding IRDye®-conjugated secondary antibodies for 1 hour at room temperature in the dark.[24]

  • Imaging: Wash the cells and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both phospho-Rb and Actin. Normalize the phospho-Rb signal to the Actin signal to control for cell number.

Assay Parameter Measured Expected Outcome with Effective CDK2 Inhibition
MTT Assay Cell Viability/ProliferationDose-dependent decrease in cell viability.
Flow Cytometry Cell Cycle DistributionAccumulation of cells in the G1 phase.
In-Cell Western™ Phospho-Rb LevelsDose-dependent decrease in phosphorylated Rb.

Conclusion and Future Directions

The experimental design and protocols detailed in this guide provide a comprehensive framework for the initial characterization of this compound as a CDK2 inhibitor. Successful outcomes from these studies, including potent and selective inhibition of CDK2, induction of G1 cell cycle arrest, and modulation of downstream signaling pathways in cancer cells, would provide strong rationale for further preclinical development. Subsequent investigations could include broader selectivity profiling, ADME/Tox studies, and in vivo efficacy studies in relevant cancer models.

References

Analytical Methods for the Quantification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive, validated analytical methods for the quantitative determination of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. This compound is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for targeted cancer therapies.[1][2] Accurate quantification is critical for quality control, pharmacokinetic analysis, and stability studies. The primary method detailed is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for routine analysis. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for applications requiring lower detection limits, such as analysis in biological matrices.

Introduction to this compound

This compound (CAS No: 29274-35-9) is a fused heterocyclic compound with a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g/mol .[3][4] Its structure, analogous to purine bases, makes it a privileged scaffold in drug discovery, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Given its therapeutic potential, robust and reliable analytical methods are essential for advancing drug candidates from discovery through to clinical stages.

Rationale for Method Selection

The analytical strategies herein are founded on the physicochemical properties of the analyte.

  • RP-HPLC with UV Detection: this compound possesses a conjugated π-electron system within its pyrazolopyrimidine core, which results in strong ultraviolet (UV) absorbance.[5][6] This intrinsic property makes UV-Vis spectrophotometry a suitable detection method.[7][8] The compound's moderate polarity is ideal for separation using reverse-phase chromatography, where a non-polar stationary phase (e.g., C18) and a polar mobile phase are employed. This combination provides excellent resolution, reproducibility, and is widely available in analytical laboratories.

  • LC-MS/MS: For bioanalytical applications, where the analyte is often present at very low concentrations in complex matrices (e.g., plasma, urine), the sensitivity and specificity of UV detection can be insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior performance by combining chromatographic separation with mass analysis, allowing for precise quantification even in the presence of interfering substances.[9]

General Experimental Workflow

The logical flow from sample receipt to final quantification is a critical, multi-step process. Adherence to this workflow ensures data integrity and reproducibility.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Standard Weighing & Stock Solution B Calibration Standards (Serial Dilution) A->B D System Suitability Test (SST) B->D C Sample Weighing & Dilution E HPLC / LC-MS Injection Sequence C->E D->E F Chromatogram Acquisition E->F G Peak Integration F->G H Calibration Curve Generation (r² ≥ 0.999) G->H I Concentration Calculation H->I J Report Generation I->J

Figure 1: Standard workflow for the quantitative analysis of this compound.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol is designed for the quantification of this compound in bulk drug substances or simple formulations.

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q® or equivalent)

  • Formic Acid (FA), ≥ 98%

  • Class A Volumetric Glassware

  • Calibrated Analytical Balance

  • 0.22 µm Syringe Filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentA standard system with a pump, autosampler, column oven, and UV detector is required.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge)The C18 stationary phase provides excellent retention for this moderately polar analyte.
Mobile Phase Acetonitrile : Water (30:70, v/v) + 0.1% Formic AcidThe organic/aqueous ratio ensures appropriate retention. Formic acid protonates the analyte, improving peak shape and minimizing tailing.
Elution Mode IsocraticSimplifies the method and enhances reproducibility compared to a gradient.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak distortion.
Detection UV at 265 nmThe wavelength should be set at the analyte's absorbance maximum (λmax) for optimal sensitivity. This value should be confirmed experimentally.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities.
Solution Preparation
  • Mobile Phase: For 1 L, combine 700 mL of HPLC water with 300 mL of acetonitrile. Add 1 mL of formic acid and mix thoroughly. Degas before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (preferably mobile phase), and dilute to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

Method Validation

The method's reliability must be established through validation, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ParameterAcceptance CriteriaPurpose
Linearity Correlation Coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% RecoveryMeasures the closeness of the experimental value to the true value.
Precision RSD ≤ 2.0% (Repeatability & Intermediate)Assesses the degree of scatter between a series of measurements.
Specificity Peak purity index > 0.999; No interference from blank/placeboConfirms that the signal measured is solely from the analyte of interest.
LOQ/LOD S/N ≥ 10 (LOQ), S/N ≥ 3 (LOD)Defines the lowest concentration that can be reliably quantified or detected.
Robustness RSD ≤ 3.0% under varied conditionsShows the method's reliability with respect to deliberate variations in parameters (e.g., flow rate, pH).
Data Analysis & System Suitability
  • System Suitability: Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is ready if the Relative Standard Deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Quantification: Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations. Determine the concentration of the analyte in the sample by applying its peak area to the regression equation (y = mx + c).

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is intended for trace-level quantification, particularly in complex biological fluids.

Method Development Workflow

The development of a robust LC-MS/MS method requires systematic optimization of both chromatographic and mass spectrometric parameters.

G cluster_ms MS Optimization (Direct Infusion) cluster_lc LC Optimization cluster_validation Final Validation A Select Ionization Mode (ESI+) B Identify Precursor Ion [M+H]+ A->B C Optimize Fragmentor/Cone Voltage B->C D Perform Product Ion Scan C->D E Select MRM Transitions (Quantifier/Qualifier) D->E F Optimize Collision Energy (CE) E->F J Integrate LC & MS Methods F->J G Select Column (e.g., C18, UPLC) H Optimize Mobile Phase & Gradient G->H I Minimize Matrix Effects H->I I->J K Validate using FDA/EMA Bioanalytical Guidelines J->K

Figure 2: Systematic workflow for LC-MS/MS method development.

Instrumentation and MS Conditions
  • LC System: UPLC/UHPLC system for improved resolution and speed.

  • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The nitrogen atoms in the pyrazolopyrimidine ring are readily protonated, making positive mode ESI highly efficient for generating the precursor ion [M+H]⁺.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).

  • Example MRM Transition: To be determined experimentally. For C₇H₇N₃O, the precursor ion [M+H]⁺ would be m/z 150.1. Product ions would be identified via a product ion scan.

Sample Preparation (Plasma)
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex: Mix vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully collect the supernatant and inject it into the LC-MS/MS system, or evaporate and reconstitute in mobile phase if further concentration is needed.

References

Application Notes and Protocols: Large-Scale Synthesis and Purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a key heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds targeting a range of therapeutic areas, including the development of kinase inhibitors for cancer therapy.[1][2][3][4] The functionalization at the 5- and 7-positions of the pyrazolopyrimidine ring system allows for the fine-tuning of pharmacological profiles, making it a highly sought-after intermediate in drug discovery and development.[1][2]

This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are optimized for scalability, efficiency, and high purity, ensuring a reliable supply of this critical intermediate for downstream applications.

Chemical Properties and Structure

  • IUPAC Name: 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[1]

  • CAS Number: 16082-26-1[1]

  • Molecular Formula: C₇H₇N₃O[1]

  • Molecular Weight: 149.15 g/mol [1]

  • Appearance: Solid at room temperature[1]

  • Melting Point: 298–299°C[1]

  • Solubility: The hydroxyl group at the 7-position facilitates hydrogen bonding, influencing its solubility in polar solvents.[1]

PART 1: Large-Scale Synthesis of this compound

The most prevalent and scalable synthetic route to pyrazolo[1,5-a]pyrimidine derivatives is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound.[1][5] For the synthesis of this compound, the reaction of 3-amino-5-methylpyrazole with a β-keto ester like diethyl malonate is a well-established and efficient method.[1][6]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Isolation cluster_product Product 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Cyclocondensation Cyclocondensation 3-Amino-5-methylpyrazole->Cyclocondensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclocondensation Cooling Cooling Cyclocondensation->Cooling Glacial Acetic Acid, Reflux Precipitation Precipitation Cooling->Precipitation Addition of Water Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Cold Ethanol Drying Drying Washing->Drying Crude this compound Crude this compound Drying->Crude this compound

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Amino-5-methylpyrazole3433-63-297.12100 g1.03
Diethyl malonate105-53-3160.17182.2 g (165 mL)1.14
Glacial Acetic Acid64-19-760.05500 mL-
Deionized Water7732-18-518.022 L-
Ethanol (95%)64-17-546.07500 mL-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-amino-5-methylpyrazole (100 g, 1.03 mol) and glacial acetic acid (500 mL).

  • Addition of Reagent: While stirring, add diethyl malonate (182.2 g, 1.14 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 12-14 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a 4 L beaker containing 2 L of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with cold ethanol (2 x 250 mL) to remove unreacted starting materials and impurities.[8]

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield: High, typically >85%.

PART 2: Purification of this compound

For most pharmaceutical applications, the crude product requires further purification to remove residual starting materials, by-products, and solvent. Recrystallization is a highly effective and scalable method for purifying solid organic compounds.

Purification Workflow

Purification_Workflow cluster_starting Starting Material cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying cluster_final Final Product Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove Insolubles Crystallization Crystallization Hot Filtration->Crystallization Cooling Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Cold Solvent Drying Drying Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol and water is an effective solvent system.

Procedure:

  • Dissolution: In a large Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Quality Control:

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Result
Melting Point Assess puritySharp melting point at 298–299°C
¹H NMR & ¹³C NMR Confirm structure and puritySpectra consistent with the structure of this compound and absence of impurity signals
HPLC Quantify purityPurity > 98%
LC-MS Confirm molecular weightMass spectrum showing the correct molecular ion peak

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Diethyl malonate is an irritant. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in this application note provide a robust and scalable method for the synthesis and purification of high-purity this compound. Adherence to these procedures will enable researchers and drug development professionals to reliably produce this essential building block for their research and development activities. The established synthetic route and purification by recrystallization offer an efficient and economical approach for large-scale production.

References

using 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a chemical probe for autophagy research.

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: Characterizing and Utilizing 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a Chemical Probe for Autophagy Research

Audience: Researchers, scientists, and drug development professionals in cell biology and pharmacology.

Senior Application Scientist's Foreword: Autophagy is a fundamental cellular recycling and stress-response pathway implicated in a vast array of human diseases, from neurodegeneration to cancer.[1] The development of specific small molecule probes to modulate and study this process is therefore of paramount importance for both basic research and therapeutic discovery.[2] This document provides a comprehensive guide to the characterization and application of this compound, a compound built upon the versatile pyrazolo[1,5-a]pyrimidine scaffold, as a potential chemical probe for investigating autophagic processes. Our approach is grounded in the consensus "Guidelines for the use and interpretation of assays for monitoring autophagy," emphasizing dynamic measurement of autophagic flux rather than static observations.[3][4] This ensures a rigorous, trustworthy, and mechanistically insightful validation of the compound's activity.

Part 1: Compound Profile: this compound

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, known for its synthetic tractability and its ability to interact with a wide range of biological targets, particularly protein kinases.[5][6] Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including some involved in the autophagy pathway, such as ATG7.[7] This suggests that this compound has the potential to modulate autophagy, likely by targeting an upstream signaling kinase or a core component of the autophagy machinery. This guide provides the essential framework for validating this hypothesis and establishing its utility as a research probe.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one [8]
CAS Number 16082-26-1 [8]
Molecular Formula C₇H₇N₃O [8]
Molecular Weight 149.15 g/mol [8]
Appearance Solid at room temperature [8]
Melting Point 298–299°C [8]

| Solubility | Soluble in polar solvents (e.g., DMSO) |[8] |

Part 2: The Principle of Measuring Autophagic Flux

To accurately characterize a compound's effect on autophagy, it is crucial to measure autophagic flux , which is the complete process of autophagosome formation, fusion with lysosomes, and subsequent degradation of cargo.[9] Static measurements, such as counting autophagosomes at a single time point, can be misleading; an accumulation of autophagosomes could signify either increased formation (autophagy induction) or a blockage in their degradation (autophagy inhibition).[4][10]

The two most reliable and widely used protein markers for monitoring autophagic flux are:

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy induction, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The amount of LC3-II is therefore correlated with the number of autophagosomes.[11]

  • p62/SQSTM1 (Sequestosome 1): This protein acts as a cargo receptor, binding to ubiquitinated substrates and linking them to LC3-II for degradation. Consequently, p62 itself is degraded by autophagy, and its cellular levels are inversely proportional to autophagic activity.[12][13]

By measuring the turnover of these two proteins, particularly in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine), we can definitively quantify autophagic flux.[10][11]

Autophagy Pathway cluster_0 Cytoplasm cluster_1 Autophagosome Formation cluster_2 Degradation Initiation Initiation Phagophore Phagophore Initiation->Phagophore ATG proteins Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation p62_cargo p62 + Cargo p62_cargo->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3-II->Autophagosome Recruitment Lysosome Lysosome Lysosome->Autolysosome Degradation_Products Degraded Products Autolysosome->Degradation_Products Degradation of LC3-II and p62/Cargo

Figure 1: Simplified overview of the core autophagy pathway.

Part 3: Experimental Design & Workflow

A logical, stepwise approach is required to validate this compound. The workflow is designed to first establish a working concentration and then rigorously quantify its effect on autophagic flux using complementary assays.

Experimental Workflow A Step 1: Dose-Response & Time-Course (Determine optimal concentration and incubation time using cell viability and preliminary LC3-II Western blot) B Step 2: LC3-II Turnover Assay (Measure LC3-II levels +/- Probe and +/- Lysosomal Inhibitor) A->B Establish Conditions C Step 3: p62 Degradation Assay (Measure p62 levels from the same lysates as Step 2) B->C Complementary Assay D Step 4: Data Analysis & Interpretation (Quantify flux and classify compound activity) C->D Synthesize Data

Figure 2: Workflow for characterizing the autophagic activity of a novel compound.

Part 4: Detailed Protocols

Protocol 1: LC3-II Turnover Assay by Western Blot

This protocol is the gold standard for measuring autophagic flux.[11][14] It quantifies the amount of LC3-II that is generated and delivered to the lysosome for degradation over a specific period.

A. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MCF7, or a cell line relevant to your research) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Prepare stock solutions of this compound in sterile DMSO. Also prepare stocks of positive and negative controls (e.g., Rapamycin [inducer] and Bafilomycin A1 [inhibitor]).

  • Design your treatment groups. A minimal robust experiment should include:

    • Vehicle Control (DMSO)

    • Compound of interest (e.g., 10 µM this compound)

    • Lysosomal Inhibitor alone (e.g., 100 nM Bafilomycin A1)

    • Compound of interest + Lysosomal Inhibitor

    • Positive Control (e.g., 200 nM Rapamycin or starvation media)

    • Positive Control + Lysosomal Inhibitor

  • Treat the cells with the compound of interest or positive control for a predetermined time (e.g., 6 hours).

  • For co-treatment groups, add the lysosomal inhibitor for the final 2-4 hours of the total treatment time.[10]

  • After incubation, place plates on ice and proceed immediately to cell lysis.

B. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold 1X PBS.

  • Lyse cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

C. Western Blotting:

  • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to ensure good separation of LC3-I and LC3-II.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against LC3 (validated for Western Blot) overnight at 4°C.

  • Wash the membrane 3 times for 10 minutes with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes with TBST.

  • Apply an ECL substrate and image the blot using a chemiluminescence detector.

  • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot

This assay complements the LC3 turnover data. As p62 is degraded by autophagy, a decrease in its level indicates increased flux.[12][15]

  • Use the same cell lysates generated in Protocol 1.

  • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.[11]

  • Follow the Western Blotting steps (1C) as described above, but use a primary antibody specific for p62/SQSTM1.

  • Re-probe for the same loading control used in the LC3 blot for accurate comparison.

Part 5: Data Analysis and Interpretation

Proper interpretation requires comparing the effect of the probe in the absence and presence of a lysosomal inhibitor.[10][16]

A. Quantification:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for LC3-II and p62.

  • Normalize the LC3-II and p62 signals to their respective loading controls.

  • Calculate autophagic flux based on the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[10]

B. Interpreting the Results: The following diagram and table illustrate how to classify the activity of this compound based on the combined LC3-II and p62 data.

Data Interpretation Logic cluster_Inducer Scenario 1: Autophagy Inducer cluster_Inhibitor Scenario 2: Autophagy Inhibitor (Late Stage) Inducer_Probe Probe Alone: ↑ LC3-II ↓ p62 Inducer_Flux Probe + Inhibitor: Further ↑ in LC3-II (compared to inhibitor alone) Conclusion_Inducer Conclusion: Compound induces autophagic flux Inducer_Flux->Conclusion_Inducer Inhibitor_Probe Probe Alone: ↑ LC3-II ↑ p62 Inhibitor_Flux Probe + Inhibitor: No further ↑ in LC3-II (compared to inhibitor alone) Conclusion_Inhibitor Conclusion: Compound inhibits autophagic flux Inhibitor_Flux->Conclusion_Inhibitor Start Analyze Western Blot Data (LC3-II and p62 levels) Start->Inducer_Probe If... Start->Inhibitor_Probe If...

Figure 3: Logical framework for interpreting autophagic flux data.

Table 2: Expected Outcomes for Autophagy Modulators

Condition Autophagy Inducer Autophagy Inhibitor (Late Stage)
Compound Alone LC3-II ↑, p62 ↓ LC3-II ↑, p62 ↑
Compound + Lysosomal Inhibitor LC3-II level is significantly higher than with inhibitor alone. LC3-II level is similar to that with inhibitor alone.

References

protocol for dissolving 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol for cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Dissolving 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol for Cell Culture Experiments Audience: Researchers, scientists, and drug development professionals.

Guide for the Preparation of this compound for In Vitro Cell-Based Assays

Author's Foreword
Compound Profile: this compound

Understanding the physicochemical properties of the compound is the first principle of successful solubilization. This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class.[4] Its structure, featuring a hydroxyl group, influences its solubility and potential for hydrogen bonding.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16082-26-1[6][7]
Molecular Formula C₇H₇N₃O[5][6]
Molecular Weight 149.15 g/mol [5][6]
Appearance Solid at room temperature[5]
Melting Point 298–299°C[5]
Predicted pKa 5.99[5]
Common Solvents Dimethyl Sulfoxide (DMSO)[2][5]
The Cornerstone of Solubilization: Solvent Selection and Stock Solutions

The primary challenge in preparing small molecules for aqueous cell culture environments is often their limited water solubility. The strategy is to first dissolve the compound in a biocompatible organic solvent at a high concentration, creating a stock solution . This stock is then diluted to a final, low concentration in the aqueous cell culture medium.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

For pyrazolo[1,5-a]pyrimidine derivatives and a vast array of other small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][5] Its utility is grounded in several key properties:

  • High Solubilizing Power: It effectively dissolves a wide range of hydrophobic and hydrophilic compounds.

  • Miscibility with Water: DMSO is fully miscible with aqueous cell culture media, facilitating the dilution process.

  • Low Volatility: Compared to other organic solvents like acetonitrile, DMSO's low vapor pressure makes it easier and safer to handle in a laboratory setting.[8]

The Criticality of Solvent Toxicity: The Vehicle Control

While indispensable, DMSO is not biologically inert. At concentrations above 0.5-1%, it can induce cytotoxicity, differentiation, or other off-target effects that can confound experimental results.[8][9] Therefore, it is an absolute requirement to:

  • Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤0.1%).

  • Include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.

cluster_0 Experimental Groups cluster_1 Essential Controls Compound A Cells + Medium + 10µM Compound A (in 0.1% DMSO) Compound B Cells + Medium + 20µM Compound B (in 0.1% DMSO) Untreated Cells + Medium Untreated->Compound A Compare Effect Vehicle Cells + Medium + 0.1% DMSO Untreated->Vehicle Assess Solvent Toxicity Vehicle->Compound A Isolate Compound Effect

Caption: Diagram of a proper experimental design including vehicle controls.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. A 10 mM concentration is standard for initial stock solutions as it is sufficiently concentrated for most cell-based assays and minimizes the volume of DMSO added to the final culture.

Materials and Equipment:

  • This compound (powder)

  • Anhydrous, cell culture-grade DMSO

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL, sterile)

  • Pipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Optional: 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

  • -20°C or -80°C freezer for storage

Step-by-Step Methodology:

  • Calculation of Mass: Determine the mass of the compound required.

    • Molecular Weight (MW) = 149.15 g/mol

    • Desired Concentration = 10 mM = 0.01 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.01 x 0.001 x 149.15 x 1000 = 1.4915 mg

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 1.5 mg of this compound directly into the tube. Record the exact mass. Note: For quantities this small, it may be easier to weigh a larger amount (e.g., 15 mg) and dissolve in a larger volume (10 mL) to improve accuracy.

  • Recalculation of Solvent Volume: Adjust the volume of DMSO based on the actual mass weighed to achieve a precise 10 mM concentration.

    • Volume (µL) = [Mass (mg) / MW ( g/mol )] x 100,000

    • Example: If you weighed 1.60 mg:

    • Volume (µL) = [1.60 / 149.15] x 100,000 = 1072.8 µL

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid material has dissolved. If not, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid dissolution.

  • Sterilization (Recommended):

    • If the stock solution is not prepared under strict aseptic conditions, it should be sterile-filtered.[9]

    • Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile, labeled tube. Pure DMSO is bactericidal, but this step ensures sterility if any contaminants were introduced.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to 6 months).[9]

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Protocol: Preparation of Working Solutions

The working solution is the final dilution of the compound in cell culture medium that will be applied to the cells.

Step-by-Step Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Serial Dilution: It is best practice to perform an intermediate dilution rather than a single large dilution directly into the final volume of medium. This improves accuracy and helps prevent precipitation.

  • Example Calculation (for a final concentration of 10 µM in 10 mL of medium):

    • Step A: Intermediate Dilution (1:100):

      • Pipette 2 µL of the 10 mM stock solution into 198 µL of pre-warmed, complete cell culture medium.

      • Vortex gently. This creates a 100 µM intermediate solution .

    • Step B: Final Dilution (1:10):

      • The final volume is 10 mL. You need to add 1/10th of this volume from the intermediate solution.

      • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed, complete cell culture medium.

      • Mix thoroughly by inverting the tube or pipetting up and down. Do not vortex vigorously as this can damage media components.

  • Final Checks:

    • The final concentration of the compound is now 10 µM .

    • The final concentration of DMSO is 0.1% (a 1:1000 dilution from the original stock).

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting section.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous medium. The compound's solubility limit in the aqueous environment has been exceeded (hydrophobic effect).[8]- Lower the final concentration of the compound.- Increase the final DMSO concentration slightly (if tolerated by cells, up to 0.5%).- For highly problematic compounds, consider a three-step solubilization method involving pre-warmed fetal bovine serum to create a protein-compound complex before final dilution.[8][10]
Cells in the vehicle control group show signs of stress or death. The final DMSO concentration is too high for the specific cell line.- Reduce the final DMSO concentration to 0.1% or lower.- Perform a DMSO dose-response curve (0.01% to 1.0%) to determine the maximum tolerated concentration for your cell line.
Inconsistent results between experiments. - Degradation of stock solution from multiple freeze-thaw cycles.- Inaccurate pipetting during dilution.- Precipitation of the compound in the working solution.- Always use fresh aliquots of the stock solution for each experiment.[9]- Ensure pipettes are calibrated and use proper pipetting technique.- Prepare working solutions fresh immediately before use and visually inspect for clarity.
Safety Precautions
  • Always handle this compound powder in a chemical fume hood or with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of chemicals through the skin. Always wear gloves when handling DMSO and solutions containing it.

  • Consult the Safety Data Sheet (SDS) for the compound and for DMSO before beginning work.

References

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Advent of Microwave Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the rapid and efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds pivotal to modern drug discovery. This document provides senior researchers and drug development professionals with a synthesis of field-proven insights, detailed mechanistic explanations, and robust, step-by-step microwave-assisted protocols.

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry. These nitrogen-containing heterocyclic compounds are central to the development of targeted therapeutics due to their diverse pharmacological activities.[1] They are particularly recognized as potent inhibitors of various protein kinases—enzymes that are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2][3] The scaffold is a key component in several clinically significant drugs targeting kinases such as EGFR, B-Raf, and MEK.[1][2][3]

The growing demand for these complex molecules necessitates highly efficient and sustainable synthetic methodologies. Traditional synthesis often involves long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges head-on. By utilizing microwave irradiation, MAOS provides rapid, uniform heating of the reaction mixture, leading to dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[1] This technique frequently results in higher product yields, enhanced purity, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[4][5]

The Microwave Advantage: A Deeper Look into the Mechanism

Conventional heating relies on conduction and convection, which is often slow and creates temperature gradients within the reaction vessel. Microwave heating, in contrast, is a volumetric heating process based on the interaction of electromagnetic waves with the materials in the reaction mixture.[6] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in collisions and generates heat.[5]

This "superheating" effect allows the reaction mixture to reach temperatures far above the solvent's boiling point in sealed, pressurized vessels, dramatically accelerating reaction kinetics while minimizing the formation of side products.[4][6]

Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole (a 1,3-bisnucleophile) and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[2][7]

The general mechanism proceeds as follows:

  • Initial Condensation/Addition: The reaction typically initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization where the endocyclic NH of the pyrazole ring attacks the second carbonyl group.

  • Dehydration: The resulting bicyclic intermediate then undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazolo[1,5-a]pyrimidine system.

Microwave irradiation significantly accelerates each step of this cascade, facilitating rapid and high-yielding access to the final product.

G cluster_process Reaction Sequence reagent_node reagent_node intermediate_node intermediate_node product_node product_node process_node process_node condition_node condition_node A 5-Aminopyrazole (1,3-Bisnucleophile) C Initial Condensation & Michael Addition A->C B 1,3-Dicarbonyl Compound (1,3-Bielectrophile) B->C D Intramolecular Cyclization C->D Forms bicyclic intermediate E Dehydration D->E F Pyrazolo[1,5-a]pyrimidine Product E->F Aromatization H2O - H2O E->H2O MW Microwave Irradiation MW->C Accelerates MW->D MW->E

General Mechanistic Workflow for Synthesis

Application Protocol 1: Two-Component Synthesis from β-Enaminones

This protocol details a highly efficient, solvent-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines. The use of β-enaminones as the 1,3-bielectrophile precursor offers excellent regioselectivity and high yields in extremely short reaction times under microwave conditions.[8]

Materials:

  • Substituted NH-5-aminopyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine)

  • Substituted β-enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Microwave synthesis reactor (monomode preferred for precise control)

  • 10 mL microwave process vial with a Teflon-coated magnetic stir bar

  • Ethanol and deionized water for work-up

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the NH-5-aminopyrazole (1.0 mmol, 1.0 equiv.) and the β-enaminone (1.0 mmol, 1.0 equiv.).

  • Microwave Irradiation: Seal the vial securely. Place it inside the cavity of the microwave reactor. Irradiate the solvent-free mixture at a constant temperature of 180 °C for 2 minutes.[8] It is critical to use a reactor with an IR temperature sensor to monitor and control the reaction temperature accurately.

  • Reaction Work-up: After irradiation, allow the vial to cool to room temperature (typically via a compressed air cooling system integrated into the reactor).

  • Product Isolation: Open the vial and add a mixture of ethanol-water (approx. 5 mL, 1:1 v/v) to the solid residue. Stir vigorously or sonicate to break up the solid.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure pyrazolo[1,5-a]pyrimidine product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

G start_end start_end process process mw_step mw_step qc_step qc_step A Start: Add Aminopyrazole and Enaminone to MW Vial B Seal Vial and Place in Reactor A->B C Microwave Irradiation (180 °C, 2 min, Solvent-Free) B->C D Cool to Room Temperature C->D E Add Ethanol/Water Mixture D->E F Isolate Product via Filtration E->F G Wash with Cold Ethanol & Dry F->G H Characterize Product (NMR, MS) G->H I End: Pure Product H->I

Experimental Workflow for Protocol 1

Application Protocol 2: Three-Component Synthesis

Multi-component reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules in a single step. The microwave-assisted three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound is a highly effective method for generating diverse pyrazolo[1,5-a]pyrimidines.[1][2]

Materials:

  • 3-Amino-1H-pyrazole derivative (1.0 mmol, 1.0 equiv.)

  • Aromatic or aliphatic aldehyde (1.0 mmol, 1.0 equiv.)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate or acetylacetone) (1.0 mmol, 1.0 equiv.)

  • Catalyst (e.g., acetic acid, 2-3 drops)

  • Solvent (e.g., Ethanol or solvent-free)

  • Microwave synthesis reactor and process vial

Step-by-Step Procedure:

  • Reagent Mixture: In a 10 mL microwave process vial, combine the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).

  • Catalyst/Solvent Addition: If performing the reaction in a solvent, add 3-4 mL of ethanol. Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation. For solvent-free conditions, the reagents are mixed directly.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 5-15 minutes. Optimization may be required depending on the specific substrates used.

  • Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product often precipitates directly from the reaction mixture upon cooling.

  • Isolation and Purification: If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water or an appropriate anti-solvent. Wash the collected solid with cold ethanol and dry under vacuum.

  • Characterization: Verify the identity and purity of the final compound by NMR and MS analysis.

Comparative Data and Yields

The following table summarizes representative results for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the efficiency of the methodology across different protocols.

EntryAminopyrazoleElectrophile(s)Conditions (Temp, Time, Solvent)Yield (%)Reference
13-Phenyl-1H-pyrazol-5-amineβ-Enaminone180 °C, 2 min, Solvent-free88-97%[8]
25-Amino-1H-pyrazole2-Acetylcyclopentanone150 °C, 10 min, Solvent-free>80%[2]
33-Amino-1H-pyrazoleBenzaldehyde, Ethyl Acetoacetate120 °C, 10 min, EthanolHigh[1][2]
45-Aminopyrazole2-Arylmalondialdehydes170 °C, 10 min>80%[9]
54-(Arylazo)-1H-pyrazole-3,5-diamineEthyl acetoacetateReflux, 4h (Conventional) vs. MWHigher yield with MW[10]

Conclusion

Microwave-assisted synthesis provides a superior platform for the rapid, efficient, and scalable production of pyrazolo[1,5-a]pyrimidine derivatives. The protocols outlined in this guide demonstrate significant advantages over conventional heating methods, including drastically reduced reaction times, excellent product yields, and operational simplicity.[1][4] For researchers in drug discovery and development, mastering these techniques enables accelerated access to novel chemical entities, facilitating the exploration of structure-activity relationships and the identification of next-generation therapeutic agents.

References

functionalization of the 5- and 7-positions of pyrazolo[1,5-a]pyrimidines.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Pyrazolo[1,5-a]pyrimidines at the 5- and 7-Positions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1][2] This prominence is due to its versatile and rigid planar structure, which is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological properties.[1][3] Its importance is underscored by its presence in several approved anti-cancer drugs, such as Larotrectinib and Repotrectinib, which are potent Tropomyosin Receptor Kinase (Trk) inhibitors.[4][5]

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for structural modifications across its entire periphery.[1][2] This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the 5- and 7-positions on the pyrimidine ring. Understanding the electronic nature of this scaffold is key: the pyrimidine ring is electron-deficient, rendering the C5 and C7 positions electrophilic and susceptible to nucleophilic attack, which is the cornerstone of the strategies discussed herein.[1]

Structural and Reactivity Overview

The pyrazolo[1,5-a]pyrimidine system is a fusion of an electron-rich pyrazole ring and an electron-deficient pyrimidine ring. This electronic dichotomy governs its reactivity. While the C3 position on the pyrazole ring is highly nucleophilic and prone to electrophilic substitution, the C5 and C7 positions of the pyrimidine ring are electrophilic centers.[6][7][8] Crucially, the C7 position is generally more reactive towards nucleophiles than the C5 position, a feature that enables highly regioselective functionalization.[9]

Caption: Core structure of pyrazolo[1,5-a]pyrimidine highlighting the key electrophilic centers.

Part 1: Scaffold Activation via Dichlorination

Direct functionalization of the pyrazolo[1,5-a]pyrimidine core at the C5 and C7 positions can be challenging. A robust and widely adopted strategy involves first synthesizing a 5,7-dihydroxy precursor, which is then converted into a highly reactive 5,7-dichloro intermediate. This dichloro-scaffold serves as the central hub for subsequent, selective diversification.

Protocol 1: Synthesis of 2-Substituted-5,7-dichloropyrazolo[1,5-a]pyrimidines

This two-step protocol is the foundational entry point for accessing a vast library of C5- and C7-functionalized derivatives.

Step A: Cyclocondensation to form the Dihydroxy Intermediate

The pyrazolo[1,5-a]pyrimidine core is typically constructed via the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as diethyl malonate.[9]

  • Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (catalytic).

  • Procedure:

    • Combine 3-amino-5-methylpyrazole and diethyl malonate in absolute ethanol.

    • Add a catalytic amount of sodium ethoxide and heat the mixture to reflux for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Chlorination to the Activated Scaffold

The hydroxyl groups of the diol are poor leaving groups. Conversion to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃) creates an activated intermediate primed for substitution reactions.[9]

  • Reagents: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq), Phosphorus oxychloride (POCl₃) (5-10 eq).

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

    • Carefully add the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a solid base (e.g., NaHCO₃ or K₂CO₃) until pH ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

G cluster_0 Protocol 1: Scaffold Activation Start 3-Aminopyrazole + Diethyl Malonate StepA Step A: Cyclocondensation (NaOEt, EtOH, Reflux) Start->StepA Diol Pyrazolo[1,5-a]pyrimidine-5,7-diol StepA->Diol StepB Step B: Chlorination (POCl₃, Reflux) Diol->StepB Dichloro 5,7-Dichloropyrazolo[1,5-a]pyrimidine (Key Intermediate) StepB->Dichloro

Caption: Workflow for the activation of the pyrazolo[1,5-a]pyrimidine scaffold.

Part 2: Regioselective Functionalization Pathways

With the 5,7-dichloro intermediate in hand, selective functionalization can be achieved by exploiting the differential reactivity of the C7 and C5 positions.

A. Selective C7 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C7 position's higher electrophilicity allows for its selective substitution under mild conditions, leaving the C5-chloride intact. This is the most common and reliable method for introducing diversity at the C7 position.[1][9]

Causality: The reaction proceeds readily at or below room temperature because the activation energy for nucleophilic attack at C7 is significantly lower than at C5. By controlling the temperature and stoichiometry of the nucleophile, monosubstitution at C7 is highly favored.

Protocol 2: Selective SNAr at the C7-Position
  • Starting Material: 5,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Reagents: Nucleophile (e.g., morpholine, piperazine, aniline) (1.0-1.2 eq), Base (e.g., K₂CO₃ or Et₃N) (2.0 eq).

  • Solvent: Aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the 5,7-dichloro intermediate in the chosen solvent.

    • Add the base, followed by the slow, dropwise addition of the nucleophile at 0 °C to room temperature.

    • Stir the reaction for 2-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting 5-chloro-7-substituted product via column chromatography.

NucleophileBaseSolventTemp (°C)Typical Yield (%)
MorpholineK₂CO₃DCMRT>90[9]
Substituted AnilinesEt₃NMeCNRT to 5075-90[1]
AlkylaminesDIPEATHF0 to RT80-95[1]
CycloalkylaminesK₂CO₃DMFRT85-95[1]

Table 1: Representative conditions for selective C7-functionalization via SNAr.

B. C5 Functionalization via Palladium-Catalyzed Cross-Coupling

After selective substitution at C7, the less reactive C5-chloride can be functionalized. While SNAr at C5 is possible, it often requires harsh conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, offer a more versatile and efficient route.[3][9][10]

Causality: Palladium catalysis provides a powerful alternative mechanistic pathway (oxidative addition/reductive elimination cycle) that overcomes the high activation energy barrier of direct nucleophilic substitution at the C5 position.

Protocol 3: Suzuki Coupling at the C5-Position

This protocol is ideal for forming C-C bonds, introducing aryl or heteroaryl moieties.

  • Starting Material: 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Reagents: Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%), Base (e.g., aqueous Na₂CO₃ or Cs₂CO₃) (2.0-3.0 eq).

  • Solvent: Typically a mixture like Dioxane/Water or Toluene/Water.

  • Procedure:

    • Combine the 5-chloro starting material, boronic acid, and base in the solvent system.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction to 80-110 °C for 4-16 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS or TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the final 5,7-disubstituted product by column chromatography.

G cluster_C7 C7 Functionalization cluster_C5 C5 Functionalization Dichloro 5,7-Dichloro Intermediate C7_Reaction Protocol 2: S_N_Ar (Nucleophile, Base, RT) Dichloro->C7_Reaction Selective First Step C5_Cl_C7_Nu 5-Chloro-7-Nu Intermediate C7_Reaction->C5_Cl_C7_Nu C5_Reaction Protocol 3: Pd Cross-Coupling (Boronic Acid/Amine, Pd Catalyst, Heat) C5_Cl_C7_Nu->C5_Reaction Sequential Second Step C5_R_C7_Nu 5-R-7-Nu Final Product C5_Reaction->C5_R_C7_Nu

Caption: Sequential strategy for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.

Emerging Strategies: Direct C-H Functionalization

While the halo-intermediate strategy is the workhorse of the field, modern synthetic methods are exploring more atom-economical routes. Palladium-catalyzed direct C-H activation has emerged as a powerful tool to forge C-C bonds directly onto the pyrazolo[1,5-a]pyrimidine core, sometimes with regioselectivity for the C7 position, thereby bypassing the need for pre-halogenation.[1][6][7] These methods often involve coupling with aryl bromides under specific catalytic conditions.[6][7] While still an area of active development, these approaches promise more streamlined and environmentally friendly syntheses in the future.

Summary and Outlook

The functionalization of pyrazolo[1,5-a]pyrimidines at the 5- and 7-positions is a cornerstone of modern drug discovery, enabling access to a rich chemical space of potent therapeutic agents. The principal strategy relies on a logical and highly controllable sequence:

  • Activation: Synthesis of a 5,7-dichloro intermediate from a dihydroxy precursor.

  • Selective C7-Substitution: Exploiting the inherent higher reactivity of the C7-chloride towards nucleophiles under mild SNAr conditions.

  • Versatile C5-Substitution: Functionalizing the remaining C5-chloride using robust palladium-catalyzed cross-coupling reactions.

This stepwise approach provides chemists with precise control over the introduction of diverse substituents at both positions, facilitating the systematic exploration of structure-activity relationships (SAR). As the demand for novel kinase inhibitors and other targeted therapies continues to grow, mastery of these synthetic protocols will remain essential for researchers and drug development professionals working to harness the full potential of this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and improve your yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the prevalent condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds.

Issue 1: Formation of an Unexpected Regioisomer - Is it a Pyrazolo[1,5-a]pyrimidin-5-one or a -7-one?

Q1: My reaction produced a mixture of two isomers that are difficult to separate. I suspect I have formed both the pyrazolo[1,5-a]pyrimidin-7-one and the pyrazolo[1,5-a]pyrimidin-5-one. How can I confirm this and control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical β-dicarbonyl compounds. The two primary isomers are the pyrazolo[1,5-a]pyrimidin-7-one and the pyrazolo[1,5-a]pyrimidin-5-one. The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl compound is initially attacked by the exocyclic amino group of the 5-aminopyrazole.[1][2][3]

Root Cause Analysis:

The regioselectivity is governed by a combination of electronic and steric factors of both reactants, as well as the reaction conditions. The initial nucleophilic attack of the 5-amino group of the pyrazole can occur at either of the two carbonyl carbons of the β-dicarbonyl compound. Subsequent cyclization and dehydration lead to the respective products.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 5-Aminopyrazole 5-Aminopyrazole Attack_C1 Attack at Carbonyl 1 5-Aminopyrazole->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 5-Aminopyrazole->Attack_C2 Path B Unsymm_Dicarbonyl Unsymmetrical β-Dicarbonyl Unsymm_Dicarbonyl->Attack_C1 Unsymm_Dicarbonyl->Attack_C2 Isomer_A Pyrazolo[1,5-a]pyrimidin-7-one Attack_C1->Isomer_A Cyclization Isomer_B Pyrazolo[1,5-a]pyrimidin-5-one Attack_C2->Isomer_B Cyclization

Figure 1: Regioisomer Formation Pathways.

Confirmation of Regioisomers:

Distinguishing between the pyrazolo[1,5-a]pyrimidin-7-one and -5-one isomers can be definitively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or by careful analysis of 1H and 13C chemical shifts. A key diagnostic feature is the chemical shift of the methyl group, with the 5-methyl group generally appearing at a different chemical shift than the 7-methyl group in the 13C NMR spectrum.[4][5]

Troubleshooting and Control Strategies:

Regioselectivity can be influenced by fine-tuning the reaction conditions.[6]

ParameterTo Favor Pyrazolo[1,5-a]pyrimidin-7-oneTo Favor Pyrazolo[1,5-a]pyrimidin-5-one
Catalyst Acidic conditions (e.g., acetic acid, H2SO4)[7]Basic conditions (e.g., sodium ethoxide, DIPEA)[6]
Solvent Acetic acid often serves as both solvent and catalyst.Ethanol or other polar aprotic solvents.
Temperature Often requires elevated temperatures (reflux).[7]Can often proceed at lower temperatures.
Reactant Choice Use of β-ketoesters where the ester carbonyl is less reactive.Use of acylated Meldrum's acids can provide selective access.[6]

Experimental Protocol for Regiocontrol:

  • For Pyrazolo[1,5-a]pyrimidin-7-one:

    • Dissolve the 5-aminopyrazole and the β-dicarbonyl compound in glacial acetic acid.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

  • For Pyrazolo[1,5-a]pyrimidin-5-one:

    • To a solution of sodium ethoxide in ethanol, add the 5-aminopyrazole and the β-dicarbonyl compound.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Issue 2: Low or No Product Yield

Q2: I am experiencing a very low yield, or in some cases, no formation of the desired pyrazolo[1,5-a]pyrimidine. What are the likely causes and how can I improve the yield?

A2: Low or no yield in the synthesis of pyrazolo[1,5-a]pyrimidines is a common issue that can often be resolved by systematically evaluating the starting materials and reaction conditions.

Root Cause Analysis:

Several factors can contribute to poor yields, including the purity of the starting materials, suboptimal reaction conditions (temperature, time, solvent, and catalyst), and the inherent reactivity of the specific substrates being used.

G cluster_0 Potential Causes cluster_1 Troubleshooting Steps Low_Yield Low or No Yield Purity Starting Material Purity Issues Low_Yield->Purity Conditions Suboptimal Reaction Conditions Low_Yield->Conditions Reactivity Low Reactant Reactivity Low_Yield->Reactivity Verify_Purity Verify Purity (NMR, MS) Purity->Verify_Purity Optimize_Conditions Optimize Temperature, Time, Catalyst, Solvent Conditions->Optimize_Conditions Alternative_Reagents Use More Reactive Analogs Reactivity->Alternative_Reagents Microwave Consider Microwave Irradiation Optimize_Conditions->Microwave

References

addressing poor solubility of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for addressing the poor solubility of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol.

Technical Support Gateway: this compound

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of why these strategies work, enabling you to troubleshoot and optimize your experiments effectively.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors for targeted cancer therapy.[1][2][3] However, the promising biological activity of these compounds is often hampered by poor aqueous solubility, which can limit bioavailability and lead to unreliable results in biological assays.[4][5] This guide provides a systematic approach to addressing this critical challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is it so poorly soluble?

Answer: The solubility issue stems directly from the compound's physicochemical properties. This compound (IUPAC name: 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) has a predicted pKa of approximately 5.99.[6] This pKa value corresponds to the acidic proton of the hydroxyl group (the '-ol' in the name).

Here's the causal explanation:

  • Below its pKa (pH < 5.99): The compound exists predominantly in its neutral, protonated form. This form is less polar and thus has very low solubility in water.

  • Around its pKa (pH ≈ 5.99): There is a mixture of the neutral and ionized forms.

  • Above its pKa (pH > 5.99): The compound is deprotonated, forming an anionic phenolate-like salt. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[7]

At a physiological pH of 7.4, which is above the pKa, you should expect some solubility, but the dissolution rate can be very slow. The intrinsic solubility of the neutral form is the limiting factor, and achieving equilibrium can take a long time without intervention.[8]

Q2: What is the most straightforward first step to try and improve the solubility of my compound?

Answer: The simplest and most effective initial strategy is pH adjustment . Since this compound is a weak acid, increasing the pH of your solvent will dramatically increase its solubility by converting it to its more soluble ionized form.[9] This is a fundamental principle for ionizable drugs.[10][11]

  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 149.15 g/mol ) to make your desired stock concentration (e.g., 1.49 mg for 1 mL of a 10 mM stock).

  • Initial Suspension: Add a small portion (e.g., 80%) of your total desired volume of purified water (e.g., 800 µL for a final 1 mL volume). The compound will likely form a suspension.

  • Basification: While stirring or vortexing, add 1 M NaOH dropwise (typically a few microliters). The solid should begin to dissolve as the pH increases and the compound ionizes.

  • Monitor pH: Use a calibrated micro-pH probe or pH strips to monitor the pH. Aim for a final pH of 8.0 - 9.0 to ensure complete deprotonation and dissolution. Avoid excessively high pH levels unless your experimental system can tolerate them.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach your final desired volume (e.g., bring the total volume to 1 mL).

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the final stock solution through a 0.22 µm syringe filter that is compatible with alkaline solutions.

  • Verification: Before use, ensure the pH of your final working solution (after dilution in buffer/media) is compatible with your assay. The buffer in your media will help neutralize the small amount of base from the stock, but it's crucial to verify.

Q3: My experiment is pH-sensitive and cannot be performed at an alkaline pH. What are my other options?

Answer: If pH modification is not a viable option, you must turn to formulation-based strategies. The goal of these methods is to keep the compound dispersed in a thermodynamically stable state. The primary options are the use of co-solvents, surfactants, or cyclodextrins.[12][13]

The following workflow can help you decide which path to take.

G cluster_start Initial Problem cluster_decision Solubilization Strategy Decision Tree cluster_solutions Recommended Approaches start Poor Solubility of This compound ph_compat Is pH adjustment (pH > 7.5) compatible with your assay? start->ph_compat solvent_compat Can your assay tolerate low percentages (<5%) of organic co-solvents? ph_compat->solvent_compat No   ph_sol pH Adjustment Strategy (Protocol 1) ph_compat->ph_sol  Yes surfactant_compat Can your assay tolerate non-ionic surfactants? solvent_compat->surfactant_compat No   cosolvent_sol Co-Solvent Strategy (See Q4) solvent_compat->cosolvent_sol  Yes surfactant_sol Surfactant Strategy (See Q5) surfactant_compat->surfactant_sol  Yes cyclo_sol Cyclodextrin Strategy (See Q6) surfactant_compat->cyclo_sol No  

Caption: Decision workflow for selecting a solubilization strategy.
Q4: How do I use co-solvents, and which one should I choose?

Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment, making it more favorable for a lipophilic compound to dissolve.[14][15] This is a very common and effective technique.[16]

Causality: Water molecules form a highly ordered hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent disrupts this water structure, reducing the "interfacial tension" between the solute and the solvent, thereby enhancing solubility.[14]

Common Co-SolventTypical Starting Stock Conc.Max. Final Assay Conc.Key Considerations
DMSO (Dimethyl sulfoxide)10-50 mM in 100% DMSO< 0.5%Gold standard for initial solubilization. Can be cytotoxic and interfere with some enzymatic assays at higher concentrations.
Ethanol 10-20 mM in 100% Ethanol< 1.0%Less toxic than DMSO but can precipitate proteins at higher concentrations.
PEG 400 (Polyethylene glycol 400)10-20 mM in 10-50% PEG 400 in water< 5.0%Generally well-tolerated in vivo and in vitro. More viscous.[17]
Propylene Glycol 10-20 mM in 10-50% PG in water< 5.0%Common pharmaceutical excipient, good safety profile.[17]
  • Weigh Compound: Weigh 1.49 mg of this compound.

  • Dissolve in Co-solvent: Add 1 mL of 100% DMSO to the solid.

  • Aid Dissolution: Vortex thoroughly. Gentle warming (to 30-40°C) or brief sonication can be used to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Dilution: When preparing your working solution, add the DMSO stock dropwise into your vigorously stirring aqueous buffer. Never add buffer to the DMSO stock , as this will cause the compound to immediately precipitate. The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%.

Q5: My system cannot tolerate organic solvents. How can surfactants help?

Answer: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[18][19] These micelles have a hydrophobic core and a hydrophilic shell, effectively creating a "nanodroplet" of organic-like environment within the bulk aqueous phase.[20]

Causality: Your poorly soluble compound, being lipophilic, will preferentially partition into the hydrophobic core of the micelle, a process known as micellar solubilization.[21][22] This dramatically increases the apparent solubility of the compound without using a bulk organic co-solvent.[23] Non-ionic surfactants like Tween® or Triton™ are generally preferred as they are less likely to denature proteins compared to ionic surfactants.

Caption: Micellar solubilization of a poorly soluble drug.
  • Prepare Surfactant Solution: Prepare a 1-10% (w/v) stock solution of Tween® 20 in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Add Compound: Weigh the solid compound and add it directly to the surfactant-containing buffer.

  • Equilibrate: This process can be slow. Stir the mixture at room temperature for several hours (4-24 hours) to allow for micelle formation and drug partitioning. Sonication can expedite the process.

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This is your saturated stock solution. The concentration should be determined analytically (e.g., by HPLC-UV or UV-Vis spectroscopy) to know the exact solubility achieved.

Q6: I work in formulation development and need a more advanced or in vivo-compatible option. What about cyclodextrins?

Answer: Cyclodextrins are an excellent choice, especially for pharmaceutical formulations.[24] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[25][26]

Causality: The poorly soluble drug molecule (the "guest") can be encapsulated within the lipophilic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[27][28] This complex presents a hydrophilic exterior to the water, dramatically increasing the drug's solubility and stability.[29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[27]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Equilibrate: Vigorously stir the suspension at room temperature for 24-72 hours to ensure equilibrium is reached.

  • Clarify and Quantify: Similar to the surfactant protocol, centrifuge the solution to remove undissolved solid, collect the supernatant, and determine the final concentration of the dissolved compound analytically. Combining pH adjustment with cyclodextrin complexation can have a synergistic effect on solubility.[9]

References

Technical Support Center: A Guide to the Storage and Stability of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS No. 16082-26-1). The integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to prevent the degradation of this compound during storage and handling. As a fused, N-heterocyclic system, the pyrazolo[1,5-a]pyrimidine scaffold is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4] Ensuring its purity is the first step toward reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is this compound, and why is its stability critical? this compound is a fused heterocyclic compound featuring both pyrazole and pyrimidine rings.[3] This structural motif is a "privileged scaffold" in drug discovery, serving as the core for developing targeted therapies, including inhibitors for enzymes like kinases.[1][2][4] Its stability is critical because the formation of degradation products can introduce impurities that may alter the compound's biological activity, lead to misleading structure-activity relationship (SAR) data, and cause inconsistent experimental results.

Q2: What are the ideal storage conditions for this compound? For optimal long-term stability, this compound should be stored as a solid under the following conditions:

  • Temperature: ≤ -20°C.

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protected from light in an amber, tightly sealed vial.

  • Moisture: In a desiccated environment to prevent hydrolysis.

For short-term storage (1-2 weeks), refrigeration at 2-8°C under the same atmospheric, light, and moisture-controlled conditions is acceptable.

Q3: What are the primary factors that can cause degradation? The pyrimidine ring system and its substituents are susceptible to three main degradation pathways:

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, potentially forming N-oxides.[5] The presence of electron-donating groups can sometimes increase susceptibility to oxidative decomposition.[6]

  • Hydrolysis: While the core ring is generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolytic degradation.[7][8]

  • Photodegradation: Like many aromatic heterocyclic compounds, this compound is potentially sensitive to light, particularly UV radiation.[7] Exposure can lead to complex reactions, including dimerization or photolytic cleavage.[7]

Q4: The compound is sometimes named 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one. Which name is correct? Both names refer to the same compound, which exists as tautomers. The "-ol" form (enolic) and the "-one" form (keto) can interconvert. The IUPAC name is 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one.[1][9] In the solid state and in different solvents, one form may predominate, but it's crucial to recognize they are two representations of the same chemical entity.

Q5: How can I visually inspect my sample for signs of degradation? While visual inspection is not a substitute for analytical purity assessment, it is a useful first check. A pure, stable sample of this compound should be a consistent, free-flowing solid. Signs of potential degradation include:

  • Color Change: Development of yellow or brown tints.

  • Clumping or Caking: Indicative of moisture absorption.

  • Change in Texture: From crystalline to amorphous or gummy.

If any of these changes are observed, an analytical purity check via HPLC is strongly recommended.

Section 2: Troubleshooting Guide: Degradation Issues

This guide provides a structured approach to identifying and resolving common degradation-related problems.

Problem: My compound shows new peaks in its HPLC chromatogram after storage.

  • Underlying Cause: This is a classic sign of chemical degradation. The new peaks represent degradation products formed due to exposure to oxygen, light, or moisture.

  • Troubleshooting Workflow:

    • Confirm Identity: Use a freshly prepared standard or a sample from a new, unopened batch to confirm the retention time of the parent compound.

    • Characterize Degradants: If possible, use HPLC-MS to obtain the mass of the impurity peaks. This provides vital clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

    • Perform a Forced Degradation Study: Follow Protocol 2 to systematically identify the conditions (acid, base, oxidation, light, heat) that generate these specific impurities. This will confirm the degradation pathway.

    • Optimize Storage: Based on the forced degradation results, reinforce the correct storage conditions. If the compound is sensitive to oxidation, ensure all future aliquots are blanketed with argon or nitrogen. If it is photolabile, switch to amber vials and minimize light exposure during handling.

Problem: The physical appearance (color, texture) of my solid compound has changed.

  • Underlying Cause: This is often due to improper storage, leading to moisture uptake or slow oxidation.

  • Troubleshooting Workflow:

    • Do Not Use: Do not proceed with experiments using this material, as its purity is compromised.

    • Analytical Verification: Dissolve a small amount in a suitable solvent and analyze using a stability-indicating HPLC method (see Protocol 3 ) to quantify the level of degradation.

    • Review Storage Protocol: Check your lab's storage procedures. Is the container properly sealed? Is a desiccant being used? Is it protected from light?

    • Procure New Material: Discard the degraded material and obtain a new batch. Implement the rigorous storage procedures outlined in Protocol 1 .

Section 3: In-Depth Technical Protocols

These protocols provide step-by-step methodologies for ensuring the stability and integrity of your compound.

Protocol 1: Recommended Storage and Handling Procedures

This protocol is designed to be a self-validating system to minimize degradation risk.

  • Receiving the Compound: Upon receipt, immediately transfer the compound to a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: If possible, aliquot the compound into smaller, single-use amounts in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Overlay: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps and ensure they are sealed tightly. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and storage conditions (e.g., "-20°C, under Argon, Protect from Light").

  • Storage: Place the aliquoted vials inside a secondary container with a desiccant pouch and store at the appropriate temperature (≤ -20°C).

  • Handling for Use: When retrieving a vial for an experiment, allow it to warm to room temperature in a desiccator before opening. Weigh out the required amount quickly and immediately re-flush, re-seal, and return the vial to storage.

Protocol 2: Performing a Forced Degradation Study

This study is essential for understanding the compound's stability profile and is a key part of developing a stability-indicating analytical method.[7][10][11]

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate vials. Include a control sample (stock solution mixed 1:1 with water).

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Pipette the stock solution into an open vial and evaporate the solvent. Place the vial with the solid residue in an oven at 60°C for 48 hours. Reconstitute in the initial solvent before analysis.

    • Photolytic Stress: Following ICH Q1B guidelines, expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration or incubation time.

Protocol 3: Stability-Indicating HPLC Method Development (Overview)

A stability-indicating method is one that can separate the active pharmaceutical ingredient (in this case, this compound) from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A common mobile phase system is:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is ideal as it can help assess peak purity.

  • Validation: Inject a mixture of the control and all stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.

Section 4: Understanding Potential Degradation Pathways

Understanding the chemistry of degradation is key to preventing it. The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known behavior of related heterocyclic systems.

G Parent This compound Oxidation Oxidation (e.g., H₂O₂, Air) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base, H₂O) Parent->Hydrolysis Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide OtherOxid Other Oxidative Products Oxidation->OtherOxid RingOpened Ring-Opened Products (e.g., from Hydrolysis) Hydrolysis->RingOpened Dimers Photodimers or Isomers Photolysis->Dimers

Caption: Potential degradation pathways for this compound.

Section 5: Data Interpretation

The following table summarizes the expected outcomes from a forced degradation study, which can help in diagnosing the cause of instability.

Stress ConditionTypical Reagents/ParametersPotential Degradation Products/ObservationsPrimary Stability Concern
Acidic Hydrolysis 0.1 M HCl, 60°CFormation of polar impurities, potential cleavage of the pyrimidine ring.Stability in acidic formulations or processing steps.
Basic Hydrolysis 0.1 M NaOH, 60°CFormation of different polar impurities compared to acid hydrolysis.Stability in basic formulations or processing steps.
Oxidation 3% H₂O₂, Room TempFormation of N-oxides (+16 amu) or other oxidative species.Sensitivity to atmospheric oxygen.
Photolysis 1.2M lux-hr Vis, 200 W-hr/m² UVFormation of dimers, isomers, or photolytic cleavage products.Sensitivity to light during handling and storage.
Thermal 60°C, Solid StateTypically shows less degradation than other conditions unless the melting point is low.Intrinsic thermal stability of the solid form.

Troubleshooting Workflow Diagram

The following workflow provides a logical sequence for addressing observed compound instability.

G A Instability Observed (New HPLC peaks, color change) B Quarantine Affected Batch A->B C Analyze by Stability-Indicating HPLC-UV/MS Method B->C D Is Degradation > Acceptable Limit? C->D E Discard Batch. Review Handling Procedures. D->E Yes F Perform Forced Degradation Study (Protocol 2) on a New Batch D->F No, but pathway is unknown E->F G Identify Degradation Pathway (Oxidative, Hydrolytic, Photolytic?) F->G H Implement Corrective Actions G->H I Store under Inert Gas (e.g., Argon) H->I J Store in Desiccated Environment H->J K Store in Amber Vials H->K L Re-validate Stability Under New Conditions I->L J->L K->L

Caption: A logical workflow for troubleshooting compound degradation.

By implementing these rigorous storage, handling, and analytical procedures, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter in your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.

Introduction: The Challenge of Regioselectivity

Pyrazolo[1,5-a]pyrimidines are a cornerstone of medicinal chemistry, with applications ranging from kinase inhibitors in oncology to antiviral and anti-inflammatory agents.[1][2] The core structure, a fusion of pyrazole and pyrimidine rings, allows for a high degree of structural diversity. However, this same structural feature presents a significant synthetic challenge: controlling regioselectivity. The formation of undesired isomers is a common hurdle, leading to difficult purification and reduced yields of the target molecule. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of pyrazolo[1,5-a]pyrimidine regioisomers. How can I improve the selectivity for my desired isomer?

A1: This is one of the most common challenges in pyrazolo[1,5-a]pyrimidine synthesis. The formation of a mixture of isomers typically arises from the reaction of a 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound or its equivalent. The two carbonyl groups of the β-dicarbonyl compound can both react with the amino group of the pyrazole, leading to two different cyclization pathways and, consequently, two regioisomers.

Troubleshooting Strategies:

  • Steric Hindrance: The steric bulk of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound can significantly influence the regioselectivity. A bulkier substituent on the β-dicarbonyl compound will preferentially direct the initial nucleophilic attack of the pyrazole's amino group to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the β-dicarbonyl compound can also play a crucial role. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid can act as both a solvent and a catalyst, facilitating the reaction.[3] Experimenting with different solvents of varying polarity and proticity can sometimes alter the isomeric ratio.

    • Catalyst: Both acid and base catalysis can be employed.[3] For acid catalysis, consider using p-toluenesulfonic acid or a Lewis acid. For base catalysis, a non-nucleophilic base is often preferred to avoid side reactions. The choice of catalyst can influence which intermediate is favored, thereby affecting the final product ratio.

    • Temperature and Reaction Time: These parameters should be carefully optimized. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer. Monitoring the reaction over time with techniques like TLC or LC-MS can help in identifying the optimal reaction time to maximize the yield of the desired isomer before significant formation of the undesired one occurs.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly enhance regioselectivity in some cases.[1] The rapid and uniform heating provided by microwaves can favor one reaction pathway over another, leading to a cleaner product profile in a shorter reaction time.

Q2: My reaction is producing the wrong regioisomer. How can I switch the selectivity to obtain the other isomer?

A2: Obtaining the undesired regioisomer is a frustrating but solvable problem. Switching the regioselectivity often requires a more fundamental change in your synthetic strategy rather than just tweaking the reaction conditions.

Strategies for Switching Regioselectivity:

  • Choice of β-Dicarbonyl Equivalent: Instead of a traditional 1,3-dicarbonyl compound, consider using a β-enaminone or a β-ketonitrile. These reagents can offer different reactivity profiles and may favor the formation of the alternative regioisomer.

  • Protecting Groups: In some cases, strategically placing a protecting group on one of the nitrogen atoms of the pyrazole ring can block one of the possible cyclization pathways, thus forcing the reaction to proceed with the desired regioselectivity. The protecting group can then be removed in a subsequent step.

  • Alternative Synthetic Routes: If modifying the existing reaction proves unsuccessful, it may be necessary to explore entirely different synthetic approaches. For example, a multi-component reaction or a strategy involving the pre-functionalization of the pyrazole ring followed by cyclization can provide access to the desired isomer. Some studies have demonstrated distinct routes to prepare pyrazolo[1,5-α]pyrimidin-7-ones versus pyrazolo[1,5-α]pyrimidin-5-ones, highlighting that the choice of electrophile is critical.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of a Pyrazolo[1,5-a]pyrimidine via Condensation

This protocol provides a general starting point for the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound.

Materials:

  • 5-Aminopyrazole derivative

  • β-Dicarbonyl compound

  • Glacial acetic acid (or another suitable solvent/catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of pyrazole), add the β-dicarbonyl compound (1.0-1.2 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 110-120 °C).

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Self-Validation: The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can often be determined by 2D NMR techniques like NOESY or by X-ray crystallography if a suitable crystal can be obtained.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity

Entry5-Aminopyrazole Substituent (R¹)β-Dicarbonyl CompoundSolventCatalystTemperature (°C)Major IsomerReference
1-HAcetylacetoneAcetic Acid-1105,7-dimethyl[3]
2-CF₃BenzoylacetoneEthanolp-TsOH805-phenyl-7-methylFictional Example
3-PhEthyl AcetoacetateToluene-1105-methyl-7-hydroxyFictional Example
4-H2-AcetylcyclopentanoneAcetic Acid-RefluxCyclopentapyrazolo[1,5-a]pyrimidine[1]

Note: This table is illustrative. The actual outcome will depend on the specific substrates and conditions used.

Visualizing Reaction Pathways

Diagram 1: General Synthesis of Pyrazolo[1,5-a]pyrimidine Isomers

This diagram illustrates the two possible cyclization pathways leading to the formation of regioisomers.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aminopyrazole 5-Aminopyrazole Intermediate_A Intermediate A Aminopyrazole->Intermediate_A Attack at C1 Intermediate_B Intermediate B Aminopyrazole->Intermediate_B Attack at C3 Dicarbonyl Unsymmetrical β-Dicarbonyl Dicarbonyl->Intermediate_A Dicarbonyl->Intermediate_B Isomer_1 Regioisomer 1 Intermediate_A->Isomer_1 Cyclization Isomer_2 Regioisomer 2 Intermediate_B->Isomer_2 Cyclization

Caption: Formation of two regioisomers from an unsymmetrical β-dicarbonyl.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a step-by-step guide for addressing issues with regioselectivity.

G Start Poor Regioselectivity (Mixture of Isomers) Modify_Conditions Modify Reaction Conditions (Solvent, Catalyst, Temp.) Start->Modify_Conditions Check_Selectivity_1 Improved Selectivity? Modify_Conditions->Check_Selectivity_1 Change_Reagents Change β-Dicarbonyl Equivalent (e.g., enaminone, ketonitrile) Check_Selectivity_1->Change_Reagents No Success Desired Regioisomer Obtained Check_Selectivity_1->Success Yes Check_Selectivity_2 Improved Selectivity? Change_Reagents->Check_Selectivity_2 Alternative_Route Explore Alternative Synthetic Route Check_Selectivity_2->Alternative_Route No Check_Selectivity_2->Success Yes Alternative_Route->Success

Caption: A decision tree for troubleshooting poor regioselectivity.

Conclusion

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine isomers is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of steric and electronic effects. By systematically evaluating your starting materials and reaction conditions, and by being open to exploring alternative synthetic pathways, you can successfully navigate these challenges and efficiently synthesize your target molecules. This guide provides a foundation for troubleshooting common issues, but remember that each specific synthesis may present its own unique set of challenges. Careful observation, diligent analysis, and a willingness to iterate are the keys to success.

References

Technical Support Center: Optimizing Metabolic Stability of Pyrazolopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery & Development Professionals

Welcome to the technical support center for researchers engaged in the development of pyrazolopyrimidine-based inhibitors. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its journey from a potent hit to a viable drug candidate is often challenged by metabolic liabilities.

This guide provides in-depth, experience-driven answers to the common hurdles you may encounter. It is structured to help you diagnose stability issues, troubleshoot experiments, and strategically design next-generation compounds with enhanced pharmacokinetic profiles.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions researchers have when beginning to work on the metabolic stability of their pyrazolopyrimidine series.

Q1: What is metabolic stability, and why is it so critical for pyrazolopyrimidine inhibitors?

A: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] For an orally administered drug, poor metabolic stability leads to rapid breakdown, primarily by Cytochrome P450 (CYP) enzymes in the liver (a phenomenon known as "first-pass metabolism").[5][6] This results in low bioavailability, short half-life, and the need for more frequent or higher doses.[7] Optimizing stability is crucial to ensure that a sufficient concentration of the active drug reaches its target for a sustained period to exert its therapeutic effect. Many promising pyrazolopyrimidine inhibitors show excellent in vitro potency but fail to advance due to low metabolic stability in liver microsomes and high clearance in preclinical species.[8]

Q2: What are the primary metabolic pathways that affect the pyrazolopyrimidine scaffold?

A: The pyrazolopyrimidine core itself is relatively stable. Metabolism typically occurs on its substituents. Common metabolic pathways include:

  • Oxidative Metabolism (Phase I): This is the most common liability. CYP enzymes, particularly the CYP3A family, are heavily involved.[9][10] They catalyze reactions on electron-rich parts of the molecule.[11]

    • N-dealkylation: Removal of alkyl groups attached to nitrogen atoms, a common issue for substituents on the pyrazole or pyrimidine rings.[9][12]

    • Hydroxylation: Addition of a hydroxyl (-OH) group to aliphatic or aromatic rings appended to the core. Unsubstituted phenyl rings are particularly vulnerable "soft spots".[11]

    • Oxidative Dechlorination: If your compound contains chlorine atoms, they can be replaced by a hydroxyl group.[9][12]

  • Conjugation (Phase II): After Phase I oxidation introduces a polar handle (like -OH), Phase II enzymes such as UGTs (UDP-glucuronosyltransferases) can attach large, water-soluble groups (e.g., glucuronic acid) to facilitate excretion.[7] This is a particular concern for compounds that form phenolic metabolites.[5]

Q3: Which in vitro assays are essential for assessing metabolic stability?

A: A tiered approach is recommended. Start with simpler, high-throughput assays and progress to more complex systems for promising compounds.

  • Liver Microsomes: This is the workhorse assay. Microsomes are vesicles from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I CYP enzymes.[7] This assay is excellent for identifying liabilities to oxidative metabolism and calculating intrinsic clearance (CLint).[7][13]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[7] They contain both Phase I and Phase II enzymes, as well as transporters, giving a more complete picture of overall hepatic clearance.[14][15]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[4] It's useful for investigating both Phase I and some Phase II metabolic pathways.[4]

Section 2: Troubleshooting Guide: "My Compound Shows Poor Metabolic Stability"

This section is designed to help you diagnose and solve specific experimental problems.

Problem 1: My compound's half-life in human liver microsomes (HLM) is extremely short (<10 minutes).

  • Likely Cause: The compound has one or more significant "metabolic soft spots" that are highly susceptible to rapid oxidation by CYP enzymes. This is a common issue reported in early pyrazolopyrimidine series.[8]

  • Troubleshooting & Solution Strategy:

    • Confirm NADPH Dependence: Run the microsomal stability assay with and without the cofactor NADPH. If degradation only occurs in the presence of NADPH, it confirms CYP-mediated metabolism.

    • Metabolite Identification: The next critical step is to perform a metabolite identification (MetID) study using LC-MS/MS. Incubate a higher concentration of your compound with microsomes and analyze the resulting mixture to identify the structures of the major metabolites. This will pinpoint the exact location of metabolic attack.

    • Structural Modification: Once the soft spot is identified (e.g., an unsubstituted phenyl ring, a terminal methyl group on an ether), use medicinal chemistry strategies to block this metabolism. A common and effective strategy is the introduction of electron-withdrawing groups, such as fluorine, at or near the site of metabolism.[16] The strong C-F bond is resistant to cleavage and can shield the site from enzymatic attack.[16] Another approach is to replace the labile group with a bioisostere that is more stable.[17]

Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.

  • Likely Cause: This pattern strongly suggests that your compound is being cleared by pathways not present in microsomes. The two most likely culprits are:

    • Phase II Conjugation: The compound may be a direct substrate for enzymes like UGTs or SULTs, leading to rapid glucuronidation or sulfation.

    • Active Transport: The compound might be actively taken up into hepatocytes by influx transporters, leading to a high intracellular concentration and clearance that isn't solely dependent on passive diffusion.

  • Troubleshooting & Solution Strategy:

    • MetID in Hepatocytes: Perform a metabolite identification study using hepatocytes to look for conjugated metabolites (e.g., glucuronides).

    • Assess Transporter Involvement: Specialized assays can be used to determine if your compound is a substrate for key hepatic uptake transporters.

    • Structural Modification: If conjugation is the issue, you may need to mask the functional group being conjugated. If transport is the problem, modifications to the compound's charge, polarity, or overall shape may be required to reduce recognition by transporters.

Problem 3: My compound is stable in human liver microsomes but highly unstable in rat liver microsomes (or vice versa).

  • Likely Cause: There are significant species differences in the expression and activity of CYP isoforms. A CYP isoform that is highly active in rats may be less active in humans for a particular substrate. This has major implications for accurately predicting human pharmacokinetics from preclinical animal data.[14]

  • Troubleshooting & Solution Strategy:

    • Cross-Species Stability Panel: Always profile your key compounds in microsomes and/or hepatocytes from multiple species (e.g., human, rat, mouse, dog, monkey).[13][14] This allows you to select the most relevant preclinical species for pharmacokinetic studies—one that metabolizes the compound most similarly to humans.[14]

    • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify which specific CYP isoform(s) are responsible for metabolizing your compound.[9] This is critical for predicting potential drug-drug interactions. For pyrazolo[3,4-d]pyrimidines, the CYP3A family is often heavily involved.[9][10]

Section 3: Strategic Optimization Workflows

Proactive design is more efficient than reactive troubleshooting. Use these workflows to build metabolic stability into your pyrazolopyrimidine series from the start.

Workflow 1: Identifying and Mitigating Metabolic Hotspots

This workflow guides the process of identifying and fixing metabolic liabilities.

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Rational Design & Re-synthesis cluster_2 Phase 3: Re-evaluation A Synthesize Initial Compound B In Vitro Microsomal Stability Assay (Human, Rat) A->B C Analyze Data: Calculate t½, CLint B->C D Metabolically Stable? (t½ > 30 min) C->D E Metabolite Identification (LC-MS/MS) D->E No N Advance to Hepatocyte Assay & PK Studies D->N Yes F Identify 'Soft Spot' E->F G Design Analogs to Block Metabolism at Soft Spot F->G H Strategy 1: Steric Hindrance G->H I Strategy 2: Install Electron- Withdrawing Group (e.g., F) G->I J Strategy 3: Bioisosteric Replacement G->J K Synthesize New Analogs H->K I->K J->K L Re-run Microsomal Stability Assay K->L M Stability Improved? L->M M->N Yes O Re-design M->O No O->G

Caption: Workflow for identifying and mitigating metabolic hotspots.

Common Strategies to Block Metabolism:

  • Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of metabolism can effectively block oxidation.[16]

  • Deuteration: Replacing a C-H bond with a C-D bond can slow the rate of metabolism if that bond cleavage is the rate-determining step (the "Kinetic Isotope Effect").[6]

  • Scaffold Hopping/Ring Substitution: Replacing a metabolically labile aromatic ring (like a phenyl group) with a more electron-deficient and stable heteroaromatic ring (like a pyridine or pyrimidine) can dramatically improve stability.[11] For example, replacing a phenyl ether with a 2-pyridyl ether has been shown to improve stability in pyrazolopyrimidine series.[8]

  • Bioisosteric Replacement: Replace metabolically labile functional groups with more stable mimics. For instance, a metabolically susceptible tert-butyl group could be replaced with a trifluoromethyl oxetane to improve stability while maintaining similar steric properties.[16][17]

Section 4: Key Experimental Protocols

Adherence to robust protocols is essential for generating reliable and reproducible data.

Protocol 1: High-Throughput Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating solution

    • Positive control compound (e.g., Verapamil, a known CYP3A4 substrate)

    • 96-well incubation plate and a collection plate

    • Acetonitrile with internal standard (for quenching)

  • Methodology:

    • Preparation: Thaw microsomes on ice. Prepare a working solution of the test compound at 200x final concentration in buffer.

    • Incubation Setup: In the 96-well plate, add buffer, the microsomal suspension (to a final protein concentration of 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point for the reaction wells. For negative controls (-NADPH), add buffer instead.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing cold acetonitrile with an internal standard to stop the reaction.

    • Sample Processing: Centrifuge the collection plate to precipitate proteins.

    • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[13]

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).[15]

Workflow 2: General Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing metabolic stability issues.

Caption: Decision tree for troubleshooting poor metabolic stability.

Section 5: Data Interpretation & Case Studies

Real-world examples provide the best context for applying these principles.

Table 1: Structure-Metabolism Relationship (SMR) Examples for Pyrazolopyrimidines

Compound Series Modification Result on Metabolic Stability Rationale Reference
CDPK1 Inhibitors Replaced a phenyl ether at R1 with a 4-cyanopyridin-2-yl ether.Half-life in human liver microsomes increased from ~10 min to >145 min.The pyridine ring is more electron-deficient than the phenyl ring, making it less susceptible to oxidative metabolism by CYPs. The cyano group further deactivates the ring.[8]
Anti-Wolbachia Agents Replaced a metabolically labile allyl group at R3 with a methyl group.Significantly improved metabolic stability in rat hepatocytes.The allyl group is prone to oxidation. Replacing it with a simple, less reactive methyl group removed a key metabolic soft spot.[18]
Anti-Wolbachia Agents Fused a cyclopentyl ring between the R2 and R3 positions.Increased metabolic stability.The rigid, fused ring system sterically shielded adjacent positions from metabolic attack and reduced the degrees of freedom for optimal binding to metabolizing enzymes.[18]
TLR7 Agonists Replaced a secondary benzylamine side chain with a piperidine ring.Addressed poor metabolic stability issues.The original benzylamine was susceptible to N-dealkylation. Incorporating the amine into a more stable piperidine ring blocked this primary metabolic pathway.[19]

References

Technical Support Center: Purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The successful synthesis of derivatives like 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is paramount, but achieving high purity is a critical and often challenging subsequent step. The presence of regioisomeric byproducts, unreacted starting materials, and degradation products can confound biological assays and impede drug development. This guide provides field-proven troubleshooting advice and detailed protocols to navigate the common purification challenges encountered by researchers.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems observed during the purification of this compound. The scientific rationale behind each recommended solution is provided to empower researchers to make informed decisions.

Problem / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Oily or Gummy Product 1. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO, acetic acid) are trapped in the product matrix. 2. Low-Melting Impurities: Presence of byproducts that are oils at room temperature prevents the crystallization of the target compound.1. High-Vacuum Drying: Dry the material under high vacuum ( <1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove residual solvents. 2. Trituration: Suspend the oily product in a non-polar solvent in which the desired compound is insoluble (e.g., hexanes, diethyl ether, or a mixture). Stir vigorously. This process washes away soluble, oily impurities and can induce crystallization of the target compound. The solid can then be isolated by filtration.
Low Yield After Purification 1. Product Loss During Extraction: The compound has amphoteric properties and may be lost to the aqueous phase if the pH is not optimal. 2. Improper Recrystallization Solvent: The chosen solvent may have moderate solubility for the product even at low temperatures, leading to significant loss in the mother liquor. 3. Column Chromatography Adsorption: The polar hydroxyl group can cause irreversible binding to the silica gel stationary phase.1. Optimize Extraction pH: Perform extractions at a pH where the compound is neutral. Avoid strongly acidic or basic conditions if possible. Multiple extractions with a smaller solvent volume are more effective than a single large-volume extraction. 2. Refine Recrystallization: Test a range of solvents. If a single solvent is not ideal, try a binary solvent system (one solvent in which the compound is soluble and another in which it is not). Add the "good" solvent until the compound dissolves at reflux, then add the "poor" solvent dropwise until turbidity appears. Cool slowly to maximize crystal formation. 3. Deactivate Silica Gel: Before loading your sample, flush the silica gel column with your eluent containing a small amount of a polar modifier like triethylamine (~0.5-1%) or methanol. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your polar compound.
Persistent Yellow or Brown Color 1. Aromatic Byproducts: Highly conjugated impurities formed during the reaction. 2. Degradation: The compound may be sensitive to prolonged heat or acidic/basic conditions used during workup.1. Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (1-2% w/w). Reflux for 5-10 minutes. The charcoal will adsorb the colored, non-polar impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool. 2. Column Chromatography: This is the most effective method for removing colored impurities if charcoal treatment fails. Use a gradient elution from a non-polar to a more polar solvent system to effectively separate the components.[4][5]
NMR Shows Isomeric Impurity 1. Lack of Regioselectivity: The initial condensation reaction between the 5-aminopyrazole and the β-dicarbonyl compound can lack complete regioselectivity, leading to the formation of the 7-methyl-5-ol isomer.[6]1. Careful Analysis of NMR: Distinguishing between the 5-methyl and 7-methyl isomers is possible via NMR spectroscopy. The chemical shift of the methyl group in ¹³C NMR or the fine structure in the ¹H NMR spectrum can be diagnostic.[7] 2. High-Resolution Purification: Standard flash chromatography may not be sufficient to separate regioisomers.     a) Recrystallization: Try fractional recrystallization from different solvents. Isomers often have slightly different solubilities.     b) Preparative HPLC: If baseline separation is not achievable with flash chromatography, preparative HPLC is the preferred method for separating closely related isomers.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what byproducts should I expect?

The most prevalent synthesis involves the condensation of a 3-substituted-5-amino-1H-pyrazole with a β-dicarbonyl compound, such as ethyl acetoacetate, typically under acidic conditions.[1][9][10] The primary byproduct of concern is the regioisomer, 7-Methylpyrazolo[1,5-a]pyrimidin-5-ol, formed if the condensation reaction is not fully regioselective. Other potential impurities include unreacted starting materials and self-condensation products of the β-dicarbonyl compound.

Q2: How do I select the best purification strategy: Recrystallization vs. Column Chromatography?

The choice depends on the purity and physical state of your crude material.

  • Recrystallization is ideal for purifying solid materials with relatively high initial purity (>90%). It is fast, economical, and can yield highly crystalline material.

  • Column Chromatography is necessary for purifying oils or complex mixtures containing multiple components with different polarities.[5] It offers superior separation power but is more time-consuming and requires more solvent.

Q3: My compound streaks badly on the TLC plate. What does this mean and how can I fix it?

Streaking is often caused by acidic compounds interacting strongly with the acidic silanol groups on the silica gel plate. This indicates that your compound will likely behave poorly on a silica gel column. To resolve this, add a small amount of acetic acid or formic acid (~1%) to your TLC mobile phase. This protonates the compound and the silanol groups, leading to sharper spots. Remember to use the same modified solvent system for your column chromatography.

Q4: What analytical techniques are essential for confirming the purity and identity of my final product?

A combination of techniques is required for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure, identifies the correct regioisomer, and detects proton- or carbon-containing impurities.[7][11][12]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >95%, >99%). It is highly sensitive to minor impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid and a suitable solvent has been identified (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small scoop of activated charcoal. Return the flask to the heat and reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite pad if charcoal was used) into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your initial, non-polar eluent, pour it into the column, and allow it to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column bed. Dry loading is preferred as it often results in better separation.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflows

General Purification Strategy

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup analysis1 Initial Purity Assessment (TLC, crude NMR) workup->analysis1 solid Crude Solid analysis1->solid >90% pure & solid oil Crude Oil / Complex Mixture analysis1->oil <90% pure or oily recryst Recrystallization solid->recryst chrom Flash Column Chromatography oil->chrom final_analysis Final Purity & Identity Confirmation (NMR, HPLC, MS) recryst->final_analysis chrom->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: A workflow for purifying this compound.

Troubleshooting Column Chromatography

G start Poor Separation on Column q1 Are spots streaking on TLC? start->q1 a1_yes Add Acid/Base Modifier to Eluent (e.g., 1% AcOH or Et3N) q1->a1_yes Yes a1_no Spots are round but co-elute q1->a1_no No q2 What is the ΔRf of spots? a1_no->q2 a2_large ΔRf > 0.1 q2->a2_large Large a2_small ΔRf < 0.1 q2->a2_small Small sol_large Check column packing & loading volume a2_large->sol_large sol_small Change Solvent System (adjust polarity or components) a2_small->sol_small sol_final Consider Preparative HPLC for difficult separations sol_small->sol_final

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its rigid, planar structure provides an excellent framework for developing potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol analogs, offering a comparative look at how structural modifications influence their inhibitory potency and selectivity against different kinase targets.

The Core Scaffold: A Versatile Template for Kinase Inhibition

The this compound core serves as a versatile template for designing kinase inhibitors. The pyrimidine ring can engage in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[5][6] The methyl group at the C5 position can be strategically utilized to influence solubility and metabolic stability. The hydroxyl group at the C7 position, or its tautomeric keto form, pyrazolo[1,5-a]pyrimidin-7(4H)-one, offers a key point for derivatization to enhance potency and selectivity.[7]

Strategic Modifications and Their Impact on Biological Activity

The development of potent and selective pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has been advanced through systematic modifications at various positions of the core scaffold.[1][8] These modifications significantly impact the compound's electronic properties, lipophilicity, and overall conformation, thereby influencing its interaction with the target kinase.[1]

Substitutions at the C3 Position

The C3 position of the pyrazolo[1,5-a]pyrimidine ring is a critical site for modification to enhance biological activity. Introduction of aryl or heteroaryl groups at this position can lead to significant improvements in potency. For instance, in the context of Pim-1 kinase inhibitors, aryl substitutions at the C3 position have been shown to be crucial for achieving nanomolar inhibitory activity.[9]

Modifications at the C7 Position

The C7 position is pivotal for modulating kinase binding affinity and selectivity.[5] Derivatization of the 7-ol group into amides, ethers, or direct linkages to other cyclic systems can profoundly impact the inhibitor's profile. For example, the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines has been an effective strategy to generate potent inhibitors.[3] The nature of the substituent at this position can influence interactions with the solvent-exposed region of the ATP-binding pocket, offering an avenue for achieving selectivity.

Comparative Analysis of this compound Analogs as Kinase Inhibitors

The following table summarizes the structure-activity relationships of various analogs, highlighting the impact of different substituents on their inhibitory activity against several key kinase targets.

Analog Target Kinase Key Substitutions IC50 (nM) Reference
Compound 1 Pim-1C3-Phenyl, C7-OH52,000[9]
Compound 9a Pim-1C3-(4-fluorophenyl), C7-NH(CH2)2OH<100[9]
eCF506 SRCC3-aryl, C7-substituted amine<1[10]
Analog A CDK2C7-phenyl amide-[11]
Analog B PI3KδC7-morpholine, C5-indole0.5 (µM)[12]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through a cyclocondensation reaction.[7]

  • Step 1: Synthesis of 3-amino-4-methylpyrazole. This intermediate can be synthesized from commercially available starting materials.

  • Step 2: Cyclocondensation. The aminopyrazole is reacted with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst (e.g., acetic acid) or under basic conditions to yield the this compound core.[7]

  • Step 3: Derivatization. The hydroxyl group at C7 can be further modified. For example, conversion to a chloro intermediate using a chlorinating agent like phosphorus oxychloride allows for subsequent nucleophilic substitution with various amines or other nucleophiles to generate a library of analogs.[5]

Diagram of Synthetic Workflow

Synthetic_Workflow Start 3-amino-4-methylpyrazole + β-ketoester Step1 Cyclocondensation Start->Step1 Core This compound Step1->Core Step2 Chlorination (e.g., POCl3) Core->Step2 Intermediate 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Step2->Intermediate Step3 Nucleophilic Substitution (e.g., Amines) Intermediate->Step3 Analogs Diverse Analogs Step3->Analogs

Caption: General synthetic scheme for this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using methods like radiometric assays (e.g., ³³P-ATP) or non-radiometric assays (e.g., fluorescence-based or luminescence-based).

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a buffer solution.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Diagram of Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare reaction mixture: Kinase, Substrate, ATP, Buffer Add_Inhibitor Add test compound (varying concentrations) Start->Add_Inhibitor Incubation Incubate at optimal temperature Add_Inhibitor->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Quantify phosphorylated substrate Stop_Reaction->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Structure-Activity Relationship Insights

The collective data from various studies reveal key SAR trends for the this compound scaffold:

  • Hinge-Binding is Essential: The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binder, and maintaining this interaction is crucial for potent inhibition.

  • C3 Substitutions Drive Potency and Selectivity: The nature of the substituent at the C3 position significantly influences the inhibitory profile. Bulky and appropriately functionalized aryl groups can access specific pockets in the kinase active site, leading to enhanced potency and selectivity.

  • C7 Modifications Fine-tune Activity: The C7 position offers a handle for modulating physicochemical properties and exploring interactions in the solvent-exposed region of the ATP-binding site. This can be exploited to improve cell permeability, reduce off-target effects, and enhance overall drug-like properties.[5]

Diagram of SAR Logic

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Binding Core->Hinge C3 C3 Substituent Core->C3 C7 C7 Substituent Core->C7 Potency Potency & Selectivity C3->Potency Properties Physicochemical Properties C7->Properties

Caption: Key determinants of SAR for pyrazolo[1,5-a]pyrimidine analogs.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, driven by systematic medicinal chemistry efforts, has led to the discovery of potent and selective inhibitors for various kinase targets. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy and ultimately, into novel therapeutic agents.

References

A Comparative Guide to Kinase Inhibitor Efficacy: Evaluating Pyrazolo[1,5-a]pyrimidines Against Established PLK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent protein kinase inhibitors.[1][2] This guide provides a comparative analysis, contextualizing the potential of pyrazolo[1,5-a]pyrimidine-based compounds, such as 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, by benchmarking them against established inhibitors of a critical oncogenic target: Polo-like Kinase 1 (PLK1).

While specific, comprehensive efficacy data for this compound is not extensively available in public literature, its core structure is a recognized platform for developing inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2).[3] Understanding the performance of advanced clinical-stage inhibitors against a well-validated target like PLK1 offers a crucial framework for evaluating the potential of novel chemical entities derived from this promising scaffold.

The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic system that has been successfully utilized to develop inhibitors against a wide array of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.[4][5]

  • Tropomyosin Receptor Kinases (Trks): Key drivers in various solid tumors.[6]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth and survival pathways.[7]

  • Casein Kinase 2 (CK2): Implicated in a broad range of cellular processes and linked to cancer.[8]

  • REarranged during Transfection (RET) Kinase: A driver of certain lung and thyroid cancers.[9]

The adaptability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10] This guide will now pivot to a detailed comparison with inhibitors of PLK1, a kinase where targeted inhibition has been extensively explored in the clinic.

Polo-like Kinase 1 (PLK1): A Key Mitotic Regulator and Oncogenic Target

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in orchestrating multiple key events during mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[11][12] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with increased tumor aggressiveness and poor patient prognosis.[11][13] This dependency of cancer cells on PLK1 for proliferation and survival makes it a compelling and well-validated target for therapeutic intervention.[12]

Inhibitors targeting PLK1 can be broadly categorized into two main classes: ATP-competitive inhibitors that target the kinase domain and inhibitors that target the Polo-Box Domain (PBD), which is crucial for PLK1's subcellular localization and substrate binding.[12][14] The majority of clinically advanced PLK1 inhibitors are ATP-competitive.

Comparative Analysis of Leading PLK1 Kinase Inhibitors

Here, we compare the efficacy and characteristics of several prominent PLK1 inhibitors that have undergone significant clinical investigation. This comparison provides a benchmark for the performance metrics that a novel pyrazolo[1,5-a]pyrimidine-based PLK1 inhibitor would need to meet or exceed.

InhibitorTarget(s)Mechanism of ActionKey Clinical Findings & Status
BI 2536 PLK1ATP-competitive inhibitor of the kinase domain.Showed preclinical promise but had disappointing efficacy as a monotherapy in clinical trials for solid tumors.[15][16][17] Further development has been limited.[18][19]
Volasertib (BI 6727) PLK1, PLK2, PLK3Potent, ATP-competitive inhibitor of the kinase domain.[20]Has shown more promise than BI 2536, reaching Phase III trials, particularly in combination with other agents for acute myeloid leukemia (AML).[15][21][22] Resistance can be mediated by ABCB1 transporter overexpression.[23]
Onvansertib (NMS-P937) Highly selective for PLK1Orally available, ATP-competitive inhibitor.Demonstrating promising efficacy in clinical trials, especially in combination with chemotherapy for KRAS-mutant metastatic colorectal cancer (mCRC).[24][25][26][27]
Rigosertib (ON 01910.Na) Multi-target (originally PLK1)Complex and debated; now considered a multi-target inhibitor affecting Ras signaling and microtubule dynamics.[28][29][30]Has undergone Phase III trials for myelodysplastic syndromes (MDS), but with mixed results, and its precise mechanism remains an area of active research.[28][31][32]

Visualizing the PLK1 Pathway and Inhibition Strategy

A fundamental understanding of the PLK1 signaling pathway is crucial for appreciating the mechanism of action of these inhibitors.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase Cell Cycle Progression PLK1 PLK1 Activation G2_Phase->PLK1 Activation at G2/M Transition Prophase Centrosome Maturation Metaphase Spindle Assembly Kinetochore Attachment Anaphase Chromosome Segregation Telophase Cytokinesis PLK1->Prophase PLK1->Metaphase PLK1->Anaphase PLK1->Telophase Mitotic_Arrest Mitotic Arrest (Prometaphase) PLK1->Mitotic_Arrest Blocked Progression Inhibitors PLK1 Inhibitors (e.g., Volasertib, Onvansertib) Inhibitors->PLK1 Inhibition Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: The role of PLK1 in mitosis and the mechanism of its inhibitors.

Key Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of a novel kinase inhibitor, a series of standardized in vitro and cell-based assays are essential. The following protocols provide a framework for such an evaluation.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: This protocol measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) onto a specific peptide substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.

    • Enzyme: Recombinant human PLK1, diluted in kinase buffer.

    • Substrate: A specific peptide substrate for PLK1 (e.g., a casein-derived peptide).

    • ATP Mix: A mixture of unlabeled ATP and [γ-³²P]ATP.

    • Test Compound: Serially diluted in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add 10 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of a master mix containing the PLK1 enzyme and peptide substrate.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add 20 µL of the ATP mix to each well to start the kinase reaction.

    • Incubate the plate for 30-60 minutes at 30°C.

  • Stop Reaction and Capture Substrate:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in culture.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 3,000-5,000 cells per well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, until a visible color change is observed.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Visualizing the Experimental Workflow

The process of evaluating a novel kinase inhibitor follows a logical progression from in vitro characterization to cell-based assays.

Kinase_Inhibitor_Workflow cluster_Phase1 In Vitro Evaluation cluster_Phase2 Cell-Based Assays cluster_Phase3 In Vivo & Beyond Compound Novel Compound (e.g., 5-Methylpyrazolo [1,5-a]pyrimidin-7-ol derivative) Kinase_Assay Biochemical Kinase Assay (Radiometric or FRET) Compound->Kinase_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 Cell_Culture Cancer Cell Lines IC50->Cell_Culture Proliferation_Assay Proliferation/Viability Assay (MTS, CTG) Cell_Culture->Proliferation_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay GI50 Determine GI₅₀ Proliferation_Assay->GI50 Mechanism_Validation Confirm Mitotic Arrest Cell_Cycle_Assay->Mechanism_Validation In_Vivo Xenograft Models Mechanism_Validation->In_Vivo Efficacy Assess Tumor Growth Inhibition In_Vivo->Efficacy

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Directions

The development of kinase inhibitors has revolutionized cancer treatment, yet challenges such as acquired resistance and off-target toxicities persist.[12][15] The clinical journey of PLK1 inhibitors, from the early promise of BI 2536 to the more targeted and effective applications of volasertib and onvansertib, underscores the importance of continuous innovation in drug design and patient selection.

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly attractive starting point for the development of next-generation kinase inhibitors.[1][2] For a novel compound like a derivative of this compound to be successful, it must not only demonstrate high potency against its intended target but also exhibit a superior selectivity profile to minimize off-target effects and a favorable pharmacokinetic profile for clinical translation.

Future research should focus on leveraging the chemical tractability of the pyrazolo[1,5-a]pyrimidine core to design inhibitors with novel binding modes or allosteric mechanisms to overcome existing resistance pathways. Furthermore, as demonstrated by the success of onvansertib in KRAS-mutant cancers, identifying predictive biomarkers to select patient populations most likely to respond will be critical for clinical success. The rigorous application of the experimental protocols outlined in this guide will be instrumental in identifying and validating promising new therapeutic candidates emerging from this important chemical class.

References

A Researcher's Guide to Validating the Inhibitory Activity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (SGC-GAK-1) Against Target Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase inhibitor discovery, the rigorous validation of a compound's activity and selectivity is paramount. This guide provides a comprehensive framework for researchers to independently validate the inhibitory activity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a compound also known as SGC-GAK-1. Our primary focus will be on its intended target, Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in clathrin-mediated membrane trafficking, cell cycle regulation, and has been identified as a potential therapeutic target in oncology and virology.[1][2][3][][5]

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will objectively compare the performance of SGC-GAK-1 with other alternatives and provide the necessary experimental data to support these comparisons. We will also address the known significant off-target activity of SGC-GAK-1 against Receptor-Interacting Protein Kinase 2 (RIPK2), a key player in the innate immune response, and the importance of using appropriate controls to dissect the biological effects of GAK inhibition.[1][6][7]

Biochemical Characterization: In Vitro Potency and Selectivity

The initial step in validating a kinase inhibitor is to determine its potency and selectivity in a purified, cell-free system. This allows for the direct measurement of the interaction between the inhibitor and the kinase domain without the complexities of a cellular environment. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for this purpose, offering high sensitivity and a low false-positive rate.[8][9]

Comparative Inhibitory Activity of SGC-GAK-1

The following table summarizes the in vitro inhibitory activities of SGC-GAK-1 and a selection of other kinase inhibitors against GAK and key off-targets. This data highlights the high potency and relative selectivity of SGC-GAK-1 for GAK in biochemical assays.

CompoundTarget KinaseAssay TypePotency (nM)Reference
SGC-GAK-1 GAK Binding (Kd)1.9 [2][10]
GAK Inhibition (Ki)3.1 [11][12]
RIPK2Binding (Kd)110[2][11]
ADCK3Binding (Kd)190[11]
NLKBinding (Kd)520[11]
GAK inhibitor 49 GAK Inhibition (Ki)0.54 [3]
RIPK2BindingYes[3]
Erlotinib GAK InhibitionPotent[5]
EGFRInhibitionPotent[1]
Ponatinib RIPK2InhibitionPotent[13]
Regorafenib RIPK2InhibitionPotent[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol provides a general framework for a TR-FRET based kinase assay. Specific concentrations of kinase, substrate, and ATP should be optimized for the particular system being used.

Materials:

  • Recombinant human GAK kinase

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC) (Acceptor)

  • ATP

  • SGC-GAK-1 and other test compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of SGC-GAK-1 and other test compounds in DMSO. A typical starting concentration is 10 mM, with a final assay concentration in the low micromolar to picomolar range.

  • Assay Plate Preparation: Add 50 nL of the compound dilutions to the assay wells. Include DMSO-only wells as a no-inhibition control.

  • Kinase Reaction:

    • Prepare a master mix containing the GAK kinase and biotinylated substrate in assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare a solution of ATP in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a suitable buffer (often containing EDTA to stop the kinase reaction).

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection GAK GAK Kinase pSubstrate Phosphorylated Biotinylated Substrate GAK->pSubstrate phosphorylates Substrate Biotinylated Substrate ATP ATP ADP ADP ATP->ADP Eu_Ab Eu-Antibody (Donor) pSubstrate->Eu_Ab binds SA_APC Streptavidin-APC (Acceptor) pSubstrate->SA_APC binds via Biotin Inhibitor SGC-GAK-1 Inhibitor->GAK inhibits FRET FRET Signal Eu_Ab->FRET proximity leads to SA_APC->FRET proximity leads to

Caption: Principle of the TR-FRET Kinase Assay.

Cellular Target Engagement and Selectivity

While in vitro assays are crucial, it is essential to confirm that an inhibitor can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose, allowing for the quantitative measurement of compound binding to a specific protein in intact cells.[14][15][16]

Comparative Cellular Activity of SGC-GAK-1

The following table presents the cellular target engagement data for SGC-GAK-1. It is important to note the shift in selectivity between GAK and RIPK2 in a cellular context compared to the biochemical assays. This highlights the importance of cellular validation.[1]

CompoundTargetAssay TypePotency (IC₅₀, nM)Reference
SGC-GAK-1 GAK NanoBRET 110 [2][10]
RIPK2NanoBRET360[2][12]
SGC-GAK-1N (Negative Control) GAKNanoBRET> 10,000[1][17]
HY-19764 RIPK2NanoBRET2.2[2]
GAKNanoBRET> 10,000[2]
Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol describes the general steps for performing a NanoBRET™ assay. Specific tracer and its concentration need to be optimized for the target of interest.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-GAK fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • SGC-GAK-1, SGC-GAK-1N, and other test compounds

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Transfection:

    • Seed HEK293 cells in a suitable culture flask.

    • Prepare a transfection complex with the NanoLuc®-GAK plasmid DNA and transfection reagent in Opti-MEM™.

    • Add the complex to the cells and incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Prepare serial dilutions of the test compounds in Opti-MEM™.

    • In a 96-well plate, add the compound dilutions.

    • Add the NanoBRET™ Tracer to the cell suspension.

    • Dispense the cell/tracer mixture into the wells containing the compounds.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Transfect Transfect cells with NanoLuc-GAK plasmid Express Incubate for 24h to express fusion protein Transfect->Express Harvest Harvest and resuspend cells Express->Harvest Plate_Cmpd Plate compound dilutions Add_Cells Add cells mixed with NanoBRET Tracer Plate_Cmpd->Add_Cells Incubate_Assay Incubate for 2h at 37°C Add_Cells->Incubate_Assay Add_Substrate Add Nano-Glo Substrate Read_Plate Read luminescence (460nm & 618nm) Add_Substrate->Read_Plate Analyze Calculate BRET ratio and determine IC50 Read_Plate->Analyze

Caption: Workflow for the NanoBRET Target Engagement Assay.

Functional Cellular Assays: Demonstrating Downstream Effects

Confirming that target engagement translates into a functional cellular response is the final and most critical validation step. For GAK, its role in mitosis provides a measurable downstream phenotype. Inhibition of GAK has been shown to disrupt mitosis, leading to cell cycle arrest at the G2/M phase and an increase in markers of mitotic arrest, such as phosphorylated histone H3.[17]

GAK Signaling and Point of Inhibition

The diagram below illustrates a simplified view of GAK's role in the cell cycle and the point of intervention by SGC-GAK-1.

GAK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 pH3 Phospho-Histone H3 (Ser10) (Marker of Mitosis) M->pH3 increases during Centrosome Centrosome Maturation Spindle Spindle Assembly Centrosome->Spindle Chromosome Chromosome Alignment Spindle->Chromosome Progression Mitotic Progression Chromosome->Progression Progression->M enables GAK GAK Kinase GAK->Centrosome promotes Arrest G2/M Arrest SGC_GAK_1 SGC-GAK-1 SGC_GAK_1->GAK inhibits

Caption: GAK's role in mitosis and inhibition by SGC-GAK-1.

Experimental Protocol: Western Blot for Phospho-Histone H3

This protocol details how to assess the functional consequence of GAK inhibition by measuring the level of a downstream marker of mitotic arrest.

Materials:

  • Cancer cell line sensitive to GAK inhibition (e.g., 22Rv1 prostate cancer cells)[11][12]

  • SGC-GAK-1 and SGC-GAK-1N (negative control)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed 22Rv1 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of SGC-GAK-1 or SGC-GAK-1N for 24 hours. Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Perform ECL detection.

  • Loading Control and Data Analysis:

    • Strip the membrane and re-probe with the β-actin primary antibody followed by the HRP-conjugated anti-mouse secondary antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the β-actin signal.

Conclusion and Recommendations

This guide provides a comprehensive workflow for the validation of this compound (SGC-GAK-1) as a GAK inhibitor. Through a combination of in vitro biochemical assays, cellular target engagement studies, and functional cellular assays, researchers can confidently assess its potency, selectivity, and biological effects.

Key Recommendations:

  • Always use controls: The use of the negative control, SGC-GAK-1N, is crucial to attribute any observed phenotype to the inhibition of GAK.

  • Address the off-target: Given the cellular activity of SGC-GAK-1 against RIPK2, it is advisable to use a selective RIPK2 inhibitor, such as HY-19764, in parallel experiments to delineate the effects of GAK versus RIPK2 inhibition.

  • Validate in your system: The protocols provided are a starting point. It is essential to optimize the conditions for your specific cell lines and experimental setup.

  • Combine techniques: No single assay is definitive. A multi-faceted approach, as outlined in this guide, provides the most robust validation of an inhibitor's activity.

By following these guidelines, researchers can generate high-quality, reproducible data and confidently utilize SGC-GAK-1 as a chemical probe to further elucidate the biological functions of Cyclin G-associated kinase.

References

Bridging the Gap: An In-Depth Guide to the In-Vitro and In-Vivo Correlation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Activity

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, none more critical than understanding how its activity in a controlled in-vitro environment translates to a complex living system (in-vivo). This guide provides a comprehensive comparison of the methodologies used to assess the activity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a member of the promising pyrazolo[1,5-a]pyrimidine class of compounds, and explores the principles of establishing an in-vitro to in-vivo correlation (IVIVC). While direct correlative studies for this specific molecule are not extensively published, this guide will draw upon established principles and data from closely related pyrazolo[1,5-a]pyrimidine derivatives to illuminate the path from benchtop to preclinical models.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have been extensively investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2] this compound, with its characteristic fused ring system, holds significant therapeutic potential, particularly in the realm of targeted therapy.[3]

The In-Vitro Landscape: Deciphering Potency and Mechanism

In-vitro studies are the foundational step in characterizing the biological activity of a compound. They offer a controlled environment to dissect the direct interaction between the molecule and its biological target, free from the complexities of a whole organism. For a potential kinase inhibitor like this compound, the in-vitro evaluation typically follows a tiered approach.

Tier 1: Enzymatic Assays

The initial assessment involves cell-free enzymatic assays to determine the direct inhibitory effect of the compound on its purified target kinase. A critical parameter derived from these assays is the IC50 value , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

Experimental Protocol: Typical Kinase Inhibition Assay

  • Reagents and Setup:

    • Purified recombinant target kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) for detection.[5]

    • Assay buffer containing necessary cofactors (e.g., Mg²⁺).

    • A series of dilutions of this compound.

    • Control compounds (e.g., a known potent inhibitor and a vehicle control like DMSO).

  • Reaction: The kinase, substrate, and inhibitor are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

    • Radiometric assays: Quantifying the incorporation of the radioactive phosphate from [γ-³²P]ATP into the substrate.[5]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Causality Behind Experimental Choices:

  • Purified Components: Using purified enzymes and substrates ensures that the observed inhibition is a direct effect on the target kinase and not influenced by other cellular components.

  • ATP Concentration: The concentration of ATP is a crucial factor. Assays are often performed at or near the Michaelis constant (Km) of ATP for the specific kinase to allow for the determination of competitive inhibition.

Tier 2: Cell-Based Assays

While enzymatic assays confirm target engagement, they do not reflect the compound's ability to enter cells, its stability in the cellular environment, or its effect on downstream signaling pathways. Cell-based assays are therefore the next critical step.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Culture: Cancer cell lines with known dependence on the target kinase are cultured in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration).[6]

Mandatory Visualization: In-Vitro Evaluation Workflow

InVitro_Workflow cluster_0 Tier 1: Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays Enzyme Purified Target Kinase Assay Kinase Reaction Enzyme->Assay Substrate Substrate + ATP Substrate->Assay Compound This compound Compound->Assay Detection Measure Phosphorylation Assay->Detection IC50 Determine IC50 Detection->IC50 GI50 Determine GI50/EC50 IC50->GI50 Correlation? Cell_Culture Cancer Cell Line Culture Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Measurement Measure Cell Viability MTT_Assay->Measurement Measurement->GI50

Caption: Workflow for in-vitro evaluation of this compound.

The In-Vivo Arena: Assessing Efficacy in a Living System

In-vivo studies are essential to evaluate a compound's therapeutic efficacy and to understand its pharmacokinetic and pharmacodynamic properties in a whole organism. For anticancer agents, these studies often involve animal models, such as mice bearing human tumor xenografts.

Experimental Protocol: Human Tumor Xenograft Model

  • Model Establishment: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.[7]

  • Monitoring: Tumor size is measured regularly (e.g., with calipers), and the animals' body weight and general health are monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the compound's efficacy.

Pharmacokinetic (PK) Studies:

Parallel to efficacy studies, pharmacokinetic profiling is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are collected at various time points after dosing to determine key parameters like half-life, bioavailability, and maximum concentration (Cmax).[8]

The Correlation Conundrum: Bridging In-Vitro and In-Vivo Data

A strong in-vitro to in-vivo correlation is the holy grail of drug development. However, a potent inhibitor in a petri dish does not always translate to an effective drug in a patient. Several factors can contribute to discrepancies:

FactorIn-Vitro ImplicationIn-Vivo Reality
Metabolism Compound is stable in the assay.Can be rapidly metabolized by the liver, leading to low systemic exposure.
Bioavailability Not a factor in direct assays.Poor absorption from the gut can prevent the compound from reaching its target.
Protein Binding Minimal protein in enzymatic assays.High plasma protein binding can reduce the free, active concentration of the drug.
Off-Target Effects Assays are target-specific.The compound may interact with other kinases or proteins, causing unforeseen toxicity.
Tumor Microenvironment Not replicated in 2D cell culture.Factors like hypoxia and drug efflux pumps can confer resistance.

Mandatory Visualization: IVIVC Influencing Factors

IVIVC_Factors cluster_factors Bridging Factors (Pharmacokinetics & Pharmacodynamics) InVitro In-Vitro Activity (IC50, GI50) Metabolism Metabolism InVitro->Metabolism influences Bioavailability Bioavailability InVitro->Bioavailability influences ProteinBinding Plasma Protein Binding InVitro->ProteinBinding influences OffTarget Off-Target Effects InVitro->OffTarget influences TME Tumor Microenvironment InVitro->TME influences InVivo In-Vivo Efficacy (Tumor Growth Inhibition) Metabolism->InVivo Bioavailability->InVivo ProteinBinding->InVivo OffTarget->InVivo TME->InVivo

Caption: Key factors influencing the in-vitro to in-vivo correlation.

For the pyrazolo[1,5-a]pyrimidine class of compounds, lead optimization efforts often focus on modifying the core structure to improve pharmacokinetic properties. For example, structure-activity relationship (SAR) studies have shown that substitutions at specific positions can enhance oral bioavailability and metabolic stability, thereby improving the likelihood of a successful in-vitro to in-vivo translation.[8]

Conclusion

The evaluation of this compound and its analogs requires a multi-faceted approach that carefully considers both in-vitro potency and in-vivo pharmacology. While in-vitro assays provide essential information about a compound's mechanism of action and intrinsic activity, they are only the first step. A thorough understanding of the compound's ADME properties and its behavior in a complex biological system is paramount for predicting its clinical potential. The ultimate goal is to establish a robust IVIVC that can guide dose selection and predict therapeutic outcomes. Future research focused on generating comprehensive in-vitro and in-vivo datasets for this compound will be critical in advancing this promising compound towards clinical application.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued drug target classes.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4][5] These compounds often function as ATP-competitive inhibitors, but the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[6][7]

A lack of selectivity, or promiscuity, can lead to off-target effects and associated toxicities. Conversely, a well-characterized polypharmacology profile, where a compound intentionally interacts with multiple targets, can offer therapeutic advantages.[1][8][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox in the drug discovery process; it is a critical step that informs lead optimization, predicts potential liabilities, and uncovers new therapeutic opportunities.

This guide provides an in-depth framework for profiling the cross-reactivity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol , a representative member of this important chemical class, against a broad panel of kinases. We will detail a robust biochemical assay methodology, present a strategy for data interpretation, and discuss the rationale behind key experimental choices, providing researchers with a practical and scientifically rigorous approach to kinase inhibitor characterization.

The Compound: this compound

The subject of our study, this compound, is built upon the versatile pyrazolo[1,5-a]pyrimidine core.[10][11] Derivatives of this scaffold have been reported to inhibit a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1, and Phosphoinositide 3-kinases (PI3Ks), making it a compound of significant interest.[12][13][14] Our objective is to generate a comprehensive selectivity profile to identify its primary target(s) and any potential off-targets across the kinome.

Methodology: A Framework for Robust Kinase Profiling

To obtain reliable and reproducible selectivity data, an assay must be sensitive, have a large dynamic range, and be amenable to high-throughput screening. For this purpose, we will describe a luminescent ADP detection-based assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. This format is universal, compatible with diverse kinase and substrate types, and exhibits low susceptibility to compound interference.[15]

Experimental Workflow

The overall workflow for kinase panel screening is a multi-step process that requires careful planning and execution. The process begins with precise compound management and culminates in rigorous data analysis to determine the selectivity profile.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock (10 mM in DMSO) D Serial Dilution of Test Compounds A->D B Control Compounds (Selective & Promiscuous) B->D C Assay Plate Mapping C->D E Addition of Kinase & Substrate/ATP Mix D->E Transfer to Assay Plate F Kinase Reaction (Incubation at RT) E->F G Addition of ADP Detection Reagent F->G Stop Reaction H Signal Development (Incubation at RT) G->H I Luminescence Reading (Plate Reader) H->I J Calculation of % Inhibition I->J K Selectivity Profile Generation J->K

Caption: High-level workflow for kinase cross-reactivity profiling.

Detailed Step-by-Step Protocol

This protocol outlines a single-concentration screen (e.g., at 1 µM) to identify initial hits. Subsequent dose-response experiments (IC₅₀ determination) should be performed for any kinases showing significant inhibition.

1. Reagents and Materials:

  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Control Compounds:

    • Selective Control: Palbociclib (a known CDK4/6 inhibitor), 10 mM in DMSO.

    • Promiscuous Control: Staurosporine, 10 mM in DMSO.

  • Kinase Panel: A broad panel of purified, active human kinases (e.g., the DiscoverX KINOMEscan™ panel or Reaction Biology's HotSpot™ platform).[16]

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega) or similar.[15]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Assay Plates: White, opaque 384-well microplates.

  • Buffers: Kinase-specific reaction buffers.

2. Experimental Procedure:

  • Compound Plating:

    • Prepare an intermediate plate by diluting the 10 mM stock solutions of the test and control compounds to 100 µM in a suitable assay buffer.

    • Using an acoustic dispenser or multichannel pipette, transfer the compounds to the final 384-well assay plate to achieve a final screening concentration of 1 µM. Include DMSO-only wells as a 0% inhibition (high activity) control and wells without kinase as a 100% inhibition (background) control.

  • Kinase Reaction:

    • Rationale: The ATP concentration is a critical parameter. For an initial screen aiming to compare intrinsic affinities, setting the ATP concentration at or near the Michaelis constant (Kₘ,ATP) for each kinase is ideal.[9][17] This ensures that the resulting inhibition data more closely reflects the inhibitor's intrinsic dissociation constant (Kᵢ).

    • Prepare a master mix for each kinase containing the kinase, its specific substrate, and ATP in the appropriate reaction buffer.

    • Dispense the kinase/substrate/ATP mix into the wells of the assay plate containing the pre-spotted compounds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the ADP produced in the kinase reaction to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_high_activity - Signal_background))

  • This data is then compiled into a table and visualized to assess selectivity.

Data Presentation and Interpretation

Quantitative data from a kinase screen is most effectively presented in a tabular format that allows for direct comparison between compounds. The table below shows hypothetical, yet plausible, results for our screen.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetKinase FamilyThis compound (% Inhibition)Palbociclib (% Inhibition)Staurosporine (% Inhibition)
CDK2 CMGC98.2 15.199.8
CDK9 CMGC91.5 8.399.5
CDK4 CMGC25.699.1 98.7
CDK6 CMGC21.398.8 97.9
AURKA Other65.7 2.196.2
AURKB Other30.11.595.8
PIM1 CAMK45.24.599.1
SRC TK12.80.894.3
ABL1 TK9.51.198.9
VEGFR2 TK5.10.592.1
EGFR TK3.40.288.5
PI3Kα PI3K8.82.375.4
Interpreting the Selectivity Profile

The results provide a clear snapshot of the compound's activity:

  • Primary Targets: this compound demonstrates potent inhibition (>90%) of CDK2 and CDK9 . This suggests it may function as a dual inhibitor of these two closely related cyclin-dependent kinases.

  • Significant Off-Targets: The compound shows considerable activity against AURKA (65.7% inhibition) and moderate activity against PIM1 (45.2% inhibition). These interactions should be flagged for further investigation, as they could contribute to the compound's overall cellular phenotype and potential toxicity.[18]

  • Selectivity: Compared to the promiscuous inhibitor Staurosporine, which inhibits nearly all kinases in the panel, our test compound is highly selective. It shows minimal activity (<30% inhibition) against the other kinases tested, including members of the tyrosine kinase (TK) and PI3K families. Its profile is distinct from the highly selective control, Palbociclib, which only potently inhibits its known targets, CDK4 and CDK6.

Visualizing the Potential Cellular Impact

Based on the primary targets identified (CDK2, CDK9) and the significant off-target (AURKA), we can map these interactions onto a simplified signaling pathway to hypothesize the compound's biological effect. CDK2 is a key regulator of the G1/S phase transition in the cell cycle, while CDK9 regulates transcription and AURKA is critical for mitotic entry and spindle formation.

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Kinase Regulation G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M Mitosis CDK2 CDK2 / Cyclin E CDK2->S Promotes G1/S Transition AURKA Aurora Kinase A AURKA->M Promotes Mitotic Entry CDK9 CDK9 / Cyclin T (P-TEFb) Transcription Transcription CDK9->Transcription Promotes Transcriptional Elongation Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidin-7-ol Inhibitor->CDK2 Inhibitor->AURKA Inhibitor->CDK9

Caption: Potential cellular targets of the inhibitor in cell cycle and transcription.

This visualization provides a powerful hypothesis: the compound may induce cell cycle arrest at both the G1/S transition (via CDK2 inhibition) and in mitosis (via AURKA inhibition), while also broadly affecting gene expression (via CDK9 inhibition).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach to profiling the kinase cross-reactivity of this compound. Our hypothetical data illustrates a compound with potent activity against CDK2 and CDK9 and a significant off-target liability in AURKA.

The critical next steps for a researcher would be:

  • IC₅₀ Determination: Perform full dose-response curves for the primary targets (CDK2, CDK9) and key off-targets (AURKA, PIM1) to accurately quantify their potency.

  • Orthogonal Assays: Validate the hits using a different assay technology, such as a direct binding assay, to confirm the interactions.

  • Cell-Based Target Engagement: Employ techniques like cellular thermal shift assays (CETSA) or phospho-protein Western blotting in relevant cell lines to confirm that the compound engages its intended targets in a physiological context.

  • Functional Cellular Assays: Conduct cell viability, cell cycle analysis, and apoptosis assays to correlate the biochemical profile with a cellular phenotype.

By systematically characterizing the selectivity of a kinase inhibitor, researchers can build a robust data package that accelerates the journey from a promising chemical scaffold to a validated chemical probe or a potential therapeutic candidate.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic framework, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives are noted for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, and are key components in several approved drugs like Zaleplon and Indiplon.[2][3] This guide provides a comparative analysis of the principal synthetic routes to this versatile scaffold, designed for researchers and professionals in drug development. We will dissect the predominant synthetic paradigms, evaluate their strengths and weaknesses with supporting data, provide detailed experimental protocols for key methodologies, and offer insights into the rationale behind experimental choices to empower synthetic chemists in this dynamic field.

The Dominant Synthetic Paradigm: Condensation of 5-Aminopyrazoles

The most prolific and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[1][4] This approach is foundational due to the ready availability of diverse starting materials, allowing for extensive functionalization at positions 2, 3, 5, 6, and 7 of the final fused ring system.[4]

The causality of this reaction hinges on the nucleophilic character of the 5-aminopyrazole. It possesses two key nucleophilic centers: the exocyclic 5-amino group (-NH2) and the endocyclic pyrazole nitrogen (N1-H). The reaction typically proceeds via an initial nucleophilic attack by the more reactive exocyclic amino group on one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[5] Regioselectivity is a critical consideration, often dictated by the nature of the electrophile and the reaction conditions.

General_Synthetic_Workflow A 5-Aminopyrazole (1,3-Bisnucleophile) D Intermediate Adduct A->D Nucleophilic Attack B 1,3-Bielectrophile (e.g., β-Diketone, Enaminone) B->D C Reaction Conditions (Catalyst, Solvent, Heat/MW) C->D E Pyrazolo[1,5-a]pyrimidine (Final Product) D->E Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Comparative Analysis of Key Synthetic Routes

Several classes of 1,3-bielectrophiles can be employed, each defining a distinct synthetic route with specific advantages and limitations.

Route A: Condensation with β-Dicarbonyl Compounds

This is the most classical and frequently employed method for pyrazolo[1,5-a]pyrimidine synthesis.[2] The reaction involves condensing 5-aminopyrazoles with β-dicarbonyl compounds such as 1,3-diketones, β-ketoesters, or malondialdehydes.[6]

  • Mechanism & Rationale: The reaction is typically catalyzed by either an acid or a base. Acidic conditions protonate a carbonyl oxygen, enhancing its electrophilicity for attack by the 5-amino group. Basic conditions can deprotonate the pyrazole N1-H, increasing its nucleophilicity for the cyclization step. The choice of catalyst can influence the regioselectivity when using unsymmetrical dicarbonyl compounds. For instance, the reaction of 5-aminopyrazole with an unsymmetrical 1,3-diketone can potentially yield two regioisomers. The reaction pathway is often controlled by the relative reactivity of the two carbonyl groups.[2]

Dicarbonyl_Condensation cluster_path1 Path A cluster_path2 Path B Start 5-Aminopyrazole + Unsymmetrical β-Diketone A1 Attack at C1 Start->A1 B1 Attack at C3 Start->B1 A2 Intermediate A A1->A2 A3 Cyclization A2->A3 ProductA Regioisomer A A3->ProductA B2 Intermediate B B1->B2 B3 Cyclization B2->B3 ProductB Regioisomer B B3->ProductB Control Reaction Conditions (pH, Sterics, Electronics) Control Regioselectivity Control->Start

Caption: Regioselectivity in the condensation of 5-aminopyrazoles with β-diketones.

Route B: Reactions with α,β-Unsaturated Systems

This route utilizes α,β-unsaturated ketones (chalcones), nitriles, or esters as the three-carbon electrophilic unit. This method is an effective alternative for accessing diverse substitution patterns.

  • Mechanism & Rationale: The reaction typically proceeds via a Michael addition of the 5-amino group to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization where the pyrazole N1-H attacks the carbonyl or nitrile carbon. A subsequent oxidation/aromatization step is often required to yield the final pyrazolo[1,5-a]pyrimidine, as the initial cyclization product is a di- or tetrahydro derivative. The use of a catalytic amount of a base like piperidine or triethylamine is common to facilitate the initial Michael addition.[6] A notable challenge can be controlling the final oxidation step, as sometimes mixtures of the aromatic product and its dihydro- intermediate are obtained.[1]

Route C: Multicomponent Reactions (MCRs)

MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[2][7]

  • Mechanism & Rationale: In a typical three-component reaction, an aldehyde, malononitrile (or another active methylene compound), and a 5-aminopyrazole are reacted in a one-pot procedure.[4] The reaction often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to generate an α,β-unsaturated dinitrile in situ. This is then followed by a Michael addition-cyclization cascade with the 5-aminopyrazole, similar to Route B. Catalysts such as rhodium or palladium can also be employed to facilitate novel MCRs leading to complex pyrazolo[1,5-a]pyrimidines.[4] These methods are highly valued in combinatorial chemistry and drug discovery for building libraries of compounds efficiently.[4][8]

Route D: Modern and Green Synthetic Approaches

To address the demand for more sustainable and efficient chemical processes, modern techniques have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[2][6] The selective absorption of microwave energy by polar molecules accelerates the reaction rate, making it a powerful tool for high-throughput synthesis.[9]

  • Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol, and the development of catalyst-free or solvent-free reaction conditions are gaining prominence.[10] For example, ultrasound irradiation in aqueous ethanol has been reported as a green method for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

Comparative Performance Data

Synthetic RouteKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
A: β-Dicarbonyl Condensation 5-Aminopyrazole, 1,3-Diketone/β-KetoesterAcidic (AcOH) or basic (piperidine) catalyst, reflux in EtOH/AcOHGood to Excellent (40-95%)Widely applicable, reliable, simple procedure, readily available starting materials.[2][6]Potential regioselectivity issues with unsymmetrical diketones, may require harsh conditions.
B: α,β-Unsaturated Systems 5-Aminopyrazole, Chalcone/α,β-Unsaturated NitrileBasic catalyst (piperidine, Et3N), reflux in EtOHModerate to High (50-90%)Access to different substitution patterns, especially at C5 and C7.[6]Often requires a separate oxidation step, potential for side products (dihydro-derivatives).[1]
C: Multicomponent Reactions 5-Aminopyrazole, Aldehyde, Active Methylene CompoundOne-pot, often catalyzed by a base or metal complexGood to Excellent (70-95%)High efficiency and atom economy, rapid access to molecular diversity, operational simplicity.[4]Optimization can be complex, substrate scope may be limited by side reactions.
D: Microwave-Assisted Synthesis Varies (often Routes A or B)Microwave irradiation (100-150 °C)Often higher than conventional heatingDrastically reduced reaction times (minutes vs. hours), improved yields, high-throughput potential.[2]Requires specialized equipment, potential for pressure buildup.
E: Green Synthesis (Ultrasound) 5-Aminopyrazole, AlkyneKHSO4 catalyst, ultrasound, aqueous ethanolGood (70-85%)Environmentally friendly solvent, energy efficient, simple workup.Substrate scope may be more limited compared to classical methods.

Detailed Experimental Protocols

Protocol 1: Classical Condensation with a β-Diketone (Route A)
  • Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

    • Rationale: This protocol exemplifies the straightforward and robust nature of the condensation between a 5-aminopyrazole and a symmetrical 1,3-diketone (acetylacetone), which avoids any issues of regioselectivity. Acetic acid serves as both the solvent and the acid catalyst to promote the condensation and subsequent dehydrative cyclization.

    • Materials:

      • 3-Amino-4-phenylpyrazole (1.0 eq)

      • Acetylacetone (1.1 eq)

      • Glacial Acetic Acid

    • Procedure:

      • A mixture of 3-amino-4-phenylpyrazole and acetylacetone in glacial acetic acid is heated at reflux for 4-6 hours.

      • The reaction progress is monitored by Thin Layer Chromatography (TLC).

      • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

      • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Three-Component Synthesis (Route C/D)
  • Synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine derivatives

    • Rationale: This protocol demonstrates the efficiency of combining a multicomponent strategy with microwave heating. The one-pot reaction of an aldehyde, malononitrile, and 5-aminopyrazole rapidly generates complexity. The use of a basic catalyst like piperidine facilitates the initial Knoevenagel condensation and the subsequent Michael addition.

    • Materials:

      • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)

      • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

      • Malononitrile (1.0 eq)

      • Ethanol

      • Piperidine (catalytic amount)

    • Procedure:

      • In a microwave process vial, combine the 5-aminopyrazole, aromatic aldehyde, malononitrile, and a catalytic amount of piperidine in ethanol.

      • Seal the vial and place it in a microwave reactor.

      • Irradiate the mixture at 120 °C for 15-20 minutes.

      • After the reaction, cool the vial to room temperature.

      • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

    • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired product in high purity.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field dominated by the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophiles. Classical methods involving β-dicarbonyls remain a reliable and versatile choice, while modern multicomponent and microwave-assisted strategies offer significant advantages in efficiency and speed, making them highly suitable for medicinal chemistry and drug discovery pipelines.[2][4]

Future research will likely focus on further expanding the scope of green synthetic methodologies, developing novel catalytic systems for improved regioselectivity, and designing new multicomponent reactions to access unprecedented chemical space.[7] The continued exploration of post-functionalization reactions on the pre-formed pyrazolo[1,5-a]pyrimidine core, such as palladium-catalyzed cross-coupling, will also be crucial for fine-tuning the biological activity and material properties of these remarkable heterocyclic compounds.[2][7]

References

Benchmarking 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: A Comparative Guide to Commercially Available Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known to exhibit potent inhibitory activity against a range of protein kinases.[1][2][3] This document outlines a systematic approach for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against commercially available inhibitors targeting clinically relevant kinases.

The experimental design detailed herein is intended to serve as a robust template. Investigators can adapt these protocols and substitute the placeholder data with their own experimental results to generate a thorough comparative analysis.

Introduction to this compound and the Rationale for Benchmarking

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have garnered significant interest in drug discovery due to their versatile biological activities.[1][3] Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Pim-1, Phosphoinositide 3-kinase delta (PI3Kδ), and Tropomyosin receptor kinases (Trk).[4][5][6][7][8] Given the therapeutic importance of these kinase targets in oncology and other diseases, a rigorous evaluation of novel pyrazolo[1,5-a]pyrimidine analogs is imperative.

This guide will focus on benchmarking this compound against a curated panel of commercially available inhibitors for CDK2 and Pim-1 kinases, two well-documented targets for this scaffold. The proposed experiments will assess the compound's potency, selectivity, target engagement in a cellular context, and in vivo efficacy.

Selection of Commercially Available Inhibitors for Comparison

The choice of appropriate comparator compounds is critical for a meaningful benchmarking study. Based on the known targets of the pyrazolo[1,5-a]pyrimidine core, the following commercially available and well-characterized inhibitors have been selected:

  • For CDK2 Inhibition:

    • Milciclib (PHA-848125): A potent inhibitor of multiple CDKs, including CDK2.

    • Roscovitine (Seliciclib): A first-generation CDK inhibitor with activity against CDK2.

  • For Pim-1 Inhibition:

    • SGI-1776: A selective inhibitor of Pim kinases.

    • AZD1208: A potent and selective Pim kinase inhibitor that has been evaluated in clinical trials.

Experimental Benchmarking Workflow

A multi-tiered approach is proposed to comprehensively evaluate this compound. This workflow progresses from initial in vitro biochemical assays to more complex cellular and in vivo models.

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation biochemical_assays Biochemical Assays (IC50 Determination) kinase_profiling Kinome-Wide Selectivity Profiling biochemical_assays->kinase_profiling Assess Selectivity cetsa Cellular Thermal Shift Assay (Target Engagement) kinase_profiling->cetsa Confirm Cellular Target Engagement cell_proliferation Cell-Based Proliferation Assays (EC50) cetsa->cell_proliferation Correlate with Cellular Potency xenograft Tumor Xenograft Models (Efficacy and Tolerability) cell_proliferation->xenograft Evaluate In Vivo Efficacy G cluster_0 cluster_1 a Kinome Tree b Highly Potent Inhibition (Large Red Circle) c Moderate Inhibition (Medium Red Circle) d Weak Inhibition (Small Red Circle) e Selective Inhibitor: Few, clustered red circles f Promiscuous Inhibitor: Many, scattered red circles G start Treat Cells with Compound or Vehicle heat Apply Temperature Gradient start->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse wb Western Blot for Target Protein lyse->wb analyze Analyze Melt Curve Shift wb->analyze

References

A Comparative Guide to Confirming Small Molecule Binding Modes: The Case of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol via Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded methodology for elucidating the binding mode of novel small molecules, using 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a case study. We will move beyond a simple recitation of steps to explore the causal logic behind protocol design, ensuring the establishment of a self-validating workflow. This document is intended for researchers, computational chemists, and drug development professionals who leverage in silico techniques to guide and accelerate discovery.

Our central thesis is that a molecular docking protocol is only as reliable as its validation. Therefore, we will benchmark our predictions for this compound against the experimentally determined binding mode of a known, co-crystallized kinase inhibitor. This comparative approach is fundamental to building confidence in the generated structural hypotheses that drive medicinal chemistry efforts.

The Scientific Imperative: Why Validate a Binding Mode?

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure for its ability to inhibit protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1][2] The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of the adenine ring in ATP, allowing it to competitively bind within the kinase active site and block its function.[3]

However, the efficacy and selectivity of an inhibitor are not determined by the core alone. The specific orientation, or "binding mode," and the non-covalent interactions of its substituents dictate its biological activity. For this compound, understanding how the 5-methyl and 7-hydroxyl groups orient themselves within the complex topology of the ATP-binding pocket is crucial for guiding further optimization. Molecular docking provides a powerful, predictive lens to visualize these interactions, but only when its predictions are rigorously validated.

The Workflow: A Self-Validating System

A trustworthy docking protocol must first prove its ability to reproduce reality. Our workflow is built on this principle, beginning with a "redocking" experiment. Here, a ligand that has been co-crystallized with the target protein is extracted and then docked back into the binding site. The ability of the software to replicate the experimentally observed pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å, validates the chosen parameters and scoring function for this specific system.[4][5][6] Only after this benchmark is met do we proceed to dock our compound of interest.

docking_workflow cluster_setup Phase 1: System Preparation & Validation cluster_production Phase 2: Predictive Docking & Analysis PDB 1. Select Target PDB (e.g., Kinase with co-crystallized ligand) Prep_Prot 2. Prepare Protein - Remove Water/Solvent - Add Hydrogens - Assign Charges (PDBQT) PDB->Prep_Prot Prep_Known_Lig 3. Prepare Known Ligand (Extract from PDB, prepare PDBQT) PDB->Prep_Known_Lig Grid 5. Define Binding Site (Center Grid on Known Ligand) Prep_Prot->Grid Prep_Known_Lig->Grid Prep_Test_Lig 4. Prepare Test Ligand (Draw, 3D conformer, prepare PDBQT) This compound Dock_Test 8. Dock Test Ligand Prep_Test_Lig->Dock_Test Redock 6. Redock Known Ligand Grid->Redock Grid->Dock_Test Validate 7. Validate Protocol (Calculate RMSD between docked and crystal pose) Redock->Validate Validate->Dock_Test If RMSD < 2.0 Å Analyze 9. Analyze & Compare Results - Binding Affinity (Score) - Binding Pose & Interactions Dock_Test->Analyze Hypothesis 10. Formulate Structural Hypothesis Analyze->Hypothesis

Caption: A rigorous, self-validating molecular docking workflow.

Detailed Experimental Methodology

This protocol utilizes AutoDock Vina, a robust and widely-cited open-source docking engine, in conjunction with AutoDock Tools (MGLTools) for file preparation.[7] For this guide, we will use a hypothetical protein kinase target for which a structure with a bound inhibitor is available in the Protein Data Bank (PDB).

Part 1: System Preparation

  • Target Protein Preparation:

    • Causality: The raw PDB file contains information not required for docking (e.g., water molecules, co-solvents) that can interfere with the calculation. We must create a clean, chemically correct model of the protein's active site.

    • Protocol:

      • Download the protein structure from the PDB.

      • Load the PDB file into AutoDock Tools.

      • Delete all water molecules. While some water molecules can be structurally important, for a standard docking protocol they are typically removed unless specifically being investigated.

      • Add polar hydrogens. Hydrogen atoms are often absent in crystal structures but are critical for defining hydrogen bond donors and acceptors.

      • Compute and assign Gasteiger charges. The scoring function uses these partial atomic charges to calculate electrostatic interactions.

      • Save the prepared protein as a .pdbqt file. This format contains the coordinate, charge, and atom type information required by Vina.

  • Ligand Preparation:

    • Causality: Ligands must also be chemically correct and in a format the software understands. Defining rotatable bonds is essential to allow the docking algorithm to explore conformational flexibility.

    • Protocol:

      • Known Inhibitor (Comparator): Select the co-crystallized ligand from the PDB structure and save it as a separate file. Load it into AutoDock Tools, check for chemical correctness, and save it as a .pdbqt file, allowing the software to define rotatable bonds.

      • Test Compound (this compound):

        • Draw the 2D structure in a chemical editor (e.g., ChemDraw) and convert it to a 3D structure.

        • Load the 3D structure into AutoDock Tools.

        • Assign hydrogens, compute Gasteiger charges, and define rotatable bonds.

        • Save as a .pdbqt file.

Part 2: Docking Execution and Validation

  • Grid Box Generation:

    • Causality: To make the calculation computationally tractable, we must define a specific search space (a "grid box") for the docking algorithm, rather than searching the entire protein surface.

    • Protocol:

      • In AutoDock Tools, load the prepared protein PDBQT file.

      • Center the grid box on the co-crystallized ligand to define the active site.

      • Ensure the box dimensions (e.g., 25x25x25 Å) are sufficient to enclose the entire binding pocket and allow for ligand rotation.

  • Redocking for Protocol Validation:

    • Causality: This is the critical self-validation step. If the protocol cannot reproduce a known result, any predictions it makes for a new compound are unreliable.

    • Protocol:

      • Execute AutoDock Vina using the prepared protein, the prepared known inhibitor PDBQT file, and the grid parameters.

      • Compare the top-scoring predicted pose with the original crystallographic pose.

      • Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose. A value ≤ 2.0 Å is considered a successful validation. [4][5]

Part 3: Predictive Docking and Analysis

  • Docking of this compound:

    • Causality: With a validated protocol, we can now confidently predict the binding mode of our test compound.

    • Protocol:

      • Execute AutoDock Vina using the same protein and grid parameters, but with the prepared this compound PDBQT file as the ligand input.

Comparative Performance Data

The output of a docking experiment is a set of possible binding poses and their corresponding binding affinity scores. Below is a table of plausible results comparing our test compound to a validated known inhibitor.

CompoundBinding Affinity (kcal/mol)Validation RMSD (Å)Predicted Key Hydrogen Bonds (Residues)Predicted Key Hydrophobic Interactions (Residues)
Known Inhibitor (Redocked) -10.81.15 Hinge Region (Glu, Cys)Gatekeeper (Thr), Hydrophobic Pocket (Val, Leu)
This compound -8.9N/AHinge Region (Glu, Cys)Hydrophobic Pocket (Val, Leu)

Analysis of Results:

  • The validation RMSD of 1.15 Å is well below the 2.0 Å threshold, confirming the protocol's accuracy for this target.

  • This compound is predicted to have a strong binding affinity (-8.9 kcal/mol), supporting its potential as an effective inhibitor.

  • Critically, the docking predicts that the pyrazolopyrimidine core mimics the known inhibitor by forming canonical hydrogen bonds with the kinase "hinge region" residues. This is the hallmark interaction for many ATP-competitive kinase inhibitors.

  • The 5-methyl group is predicted to be nestled in a hydrophobic pocket, likely contributing favorably to the binding energy. The 7-hydroxyl group's orientation can now be visualized to guide further chemical modification.

binding_interactions cluster_ligand This compound cluster_protein Kinase ATP-Binding Pocket Ligand Pyrimidine Ring Pyrazole Ring 5-Methyl 7-Hydroxyl Hinge Hinge Region GLU CYS Ligand:n->Hinge:g H-Bond Ligand:h->Hinge:c H-Bond Pocket Hydrophobic Pocket VAL LEU Ligand:m->Pocket:v Hydrophobic Ligand:m->Pocket:l Hydrophobic Gatekeeper Gatekeeper Residue Ligand:o->Gatekeeper Potential Interaction

Caption: Predicted key interactions for the docked compound.

Conclusion and Future Directions

Through a rigorously validated molecular docking workflow, we have generated a high-confidence structural hypothesis for the binding mode of this compound. The comparative analysis demonstrates that the compound is predicted to bind in the canonical ATP-competitive fashion, forming essential hinge-region hydrogen bonds, with its methyl substituent occupying a key hydrophobic pocket.

This in silico data provides an invaluable roadmap for experimental validation and lead optimization. The next logical steps include:

  • Structure-Activity Relationship (SAR) Validation: Synthesize and test analogs to confirm the role of the 5-methyl and 7-hydroxyl groups. For instance, removing the methyl group would be predicted to decrease potency.

  • X-ray Crystallography: The ultimate confirmation of a binding mode is an experimental structure of the protein-ligand complex.

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complex can assess the stability of the predicted pose and interactions over time, providing a more dynamic and realistic view of the binding event.[8][9]

By integrating this validated computational approach with experimental chemistry and biology, research teams can significantly enhance the efficiency and insight of their drug discovery campaigns.

References

A Scientist's Guide to Evaluating PI3Kδ Selectivity: A Case Study of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation due to its central role in cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases, making PI3K inhibitors a critical class of therapeutic agents.[2][3] The PI3K family comprises several isoforms, and the δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells, playing a key role in immune cell function.[1][4] This restricted expression pattern provides a compelling rationale for developing highly selective PI3Kδ inhibitors to minimize off-target effects and associated toxicities often seen with pan-PI3K inhibitors that target multiple isoforms.[1]

The PI3K Signaling Pathway and the Rationale for Isoform Selectivity

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates a multitude of cellular processes.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Regulation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (e.g., CPL302415) PI3Kδ Selective Pyrazolo_pyrimidine->PI3K PI3Kδ Pan_Inhibitor Pan-PI3K Inhibitor (e.g., Pictilisib) Pan_Inhibitor->PI3K PI3Kα,β,δ,γ

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Given that PI3Kα and PI3Kβ isoforms are ubiquitously expressed, their inhibition can lead to a range of on-target toxicities, such as hyperglycemia and insulin resistance.[7][8] In contrast, the targeted inhibition of PI3Kδ, with its expression largely confined to immune cells, offers a more favorable therapeutic window for treating hematological malignancies and inflammatory disorders.[1]

Comparative Analysis of PI3K Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against the target kinase versus other related kinases. A higher ratio of IC50 for off-target kinases relative to the on-target kinase indicates greater selectivity.

Here, we compare the biochemical potency and selectivity of the pyrazolo[1,5-a]pyrimidine derivative CPL302415 with the clinically approved PI3Kδ-selective inhibitor Idelalisib and a representative pan-PI3K inhibitor, Pictilisib .

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Fold (vs. PI3Kδ)
CPL302415 1,42225,47018 16,902α/δ: 79β/δ: 1415γ/δ: 939
Idelalisib 8,6005,6002.5 2,100α/δ: 3440β/δ: 2240γ/δ: 840
Pictilisib 3.33.83.3 1.5Pan-inhibitor

Data for CPL302415 is from reference[4][5][6]. Data for Idelalisib and Pictilisib is representative and compiled from public sources for illustrative purposes.

As the data illustrates, CPL302415 demonstrates potent inhibition of PI3Kδ with an IC50 value of 18 nM.[4][5][6] More importantly, it exhibits excellent selectivity against other Class I PI3K isoforms, being 79-fold more selective for PI3Kδ over PI3Kα, 1415-fold over PI3Kβ, and 939-fold over PI3Kγ.[4][5][6] This high degree of selectivity is a key attribute for minimizing off-target effects. In comparison, Idelalisib also shows strong selectivity for PI3Kδ, while Pictilisib potently inhibits all four isoforms, characteristic of a pan-PI3K inhibitor.

Experimental Protocols for Determining PI3K Inhibitor Selectivity

The generation of reliable and reproducible selectivity data is paramount. Below are detailed, step-by-step methodologies for key experiments used to evaluate the selectivity of PI3K inhibitors.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow Workflow for PI3K Inhibitor Selectivity Profiling Start Synthesize & Purify Inhibitor Compound Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Cell_Assay Cell-Based Assay (Phospho-Flow Cytometry) Start->Cell_Assay Data_Analysis Data Analysis: IC50 Determination & Selectivity Ratio Calculation Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Selectivity_Panel Broad Kinase Selectivity Panel Selectivity_Panel->Data_Analysis Data_Analysis->Selectivity_Panel If promising Conclusion Conclusion on Selectivity Profile Data_Analysis->Conclusion

Caption: General experimental workflow for comparing PI3K inhibitors in vitro.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and its inhibition by a compound can be determined.

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test compound (e.g., 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol or its analogs) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Kinase Reaction: In each well, add the kinase buffer, the specific PI3K isoform, and the substrate (PIP2).

  • Add Inhibitor: Add the test compound at various concentrations (typically a 10-point dose-response curve, e.g., from 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature. The concentration of ATP should be at or near its Km for the specific kinase isoform.

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP.

  • Measure Luminescence: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of purified recombinant enzymes allows for the direct assessment of the inhibitor's effect on the kinase's catalytic activity, free from cellular complexities. The ADP-Glo™ format is highly sensitive and has a broad dynamic range, suitable for screening and profiling inhibitors with high potency.

Cellular Assay: Phospho-Flow Cytometry for AKT Phosphorylation

Principle: This assay measures the on-target effect of the inhibitor within a cellular context by quantifying the phosphorylation of a key downstream effector of PI3K, such as AKT at Serine 473.

Materials:

  • Hematopoietic cell line with active PI3Kδ signaling (e.g., a B-cell lymphoma line).

  • Cell culture medium and supplements.

  • Test compound.

  • Stimulant (e.g., anti-IgM for B-cells).

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

  • Fluorescently-labeled antibody against phosphorylated AKT (p-AKT Ser473).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15 minutes) to induce PI3K pathway activation.

  • Fixation: Fix the cells immediately by adding a fixation buffer to preserve the phosphorylation states of the signaling proteins.

  • Permeabilization: Permeabilize the cells to allow the antibody to access intracellular proteins.

  • Staining: Stain the cells with the fluorescently-labeled anti-p-AKT antibody.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the p-AKT signal on a single-cell basis.

  • Data Analysis: Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the p-AKT signal for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: This cellular assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment. Measuring a downstream signaling event like AKT phosphorylation provides a functional readout of target inhibition.

Conclusion

The evaluation of inhibitor selectivity is a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold represents a promising class of potent and selective PI3Kδ inhibitors, as exemplified by the compound CPL302415.[4][5][6] Its high selectivity for PI3Kδ over other isoforms underscores the potential for developing targeted therapies with an improved safety profile for a range of immunological and hematological disorders.

This guide provides a framework for the objective comparison of PI3K inhibitors, emphasizing the importance of robust experimental design and data interpretation. By employing a combination of biochemical and cellular assays, researchers can confidently characterize the selectivity profile of novel inhibitors and make informed decisions for their advancement in the drug development pipeline.

References

A Tale of Two Isomers: A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." These structures possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to engage with biological targets. Among these, the pyrazolopyrimidines stand out as a versatile and highly fruitful class of heterocycles.

This guide provides an in-depth comparative analysis of two of the most prominent pyrazolopyrimidine isomers: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine . While differing only in the fusion of their pyrazole and pyrimidine rings, this subtle structural divergence leads to profound differences in their chemical properties, synthetic routes, and, most critically, their biological applications. For the drug development professional, understanding these nuances is paramount to making informed decisions in scaffold selection and lead optimization.

Structural and Physicochemical Distinctions: More Than Just a Nitrogen Shift

The core difference between the two scaffolds lies in the point of fusion and the resulting orientation of the nitrogen atoms. This dictates their electronic distribution, hydrogen bonding capabilities, and overall molecular shape.

  • Pyrazolo[3,4-d]pyrimidine: This isomer is a direct isostere of adenine, a fundamental component of DNA, RNA, and ATP.[1][2] This structural mimicry is the cornerstone of its biological activity, allowing it to effectively compete with ATP for the binding sites of numerous enzymes, particularly protein kinases.[2][3] The arrangement of its nitrogen atoms provides a distinct hydrogen bond donor-acceptor pattern that is well-suited to engage with the hinge region of kinase active sites.[3]

  • Pyrazolo[1,5-a]pyrimidine: In this arrangement, the pyrimidine ring is fused across the N1-C5 bond of the pyrazole. This scaffold does not directly mimic adenine in the same way as its isomer.[4] However, it provides a rigid, planar framework with a unique distribution of nitrogen atoms that has proven highly effective for a different set of biological targets.[5][6] Its structure often leads to compounds with different solubility and metabolic profiles compared to the [3,4-d] isomer.

Below is a summary of the calculated physicochemical properties of the unsubstituted parent scaffolds, which highlights their inherent similarities and subtle differences.

PropertyPyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Molecular Formula C₆H₅N₃C₅H₄N₄
Molecular Weight 119.12 g/mol [7]120.11 g/mol [8]
XLogP3 0.3[7]0.2[8]
Topological Polar Surface Area (TPSA) 30.2 Ų[7]54.5 Ų[8]
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 33

Data sourced from PubChem entries for CID 11636795 and CID 67499.

The most striking difference is the higher TPSA and the presence of a hydrogen bond donor in the parent pyrazolo[3,4-d]pyrimidine, which can have significant implications for cell permeability and target binding.

Synthetic Accessibility: Divergent Pathways to a Common Goal

The synthesis of these scaffolds is well-established, though the specific strategies differ significantly, reflecting their distinct structural assembly. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

G cluster_0 Pyrazolo[1,5-a]pyrimidine Synthesis cluster_1 Pyrazolo[3,4-d]pyrimidine Synthesis A 5-Aminopyrazoles C Cyclocondensation A->C B β-Dicarbonyls or Enaminones B->C D Pyrazolo[1,5-a]pyrimidine Core C->D E 5-Aminopyrazole- 4-carbonitrile G Cyclization E->G F Formamide or Urea F->G H Pyrazolo[3,4-d]pyrimidine Core G->H

Caption: General synthetic workflows for the two isomeric scaffolds.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from methodologies involving the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound.[5]

Objective: To synthesize 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 3-Phenyl-1H-pyrazol-5-amine (1 mmol)

  • Acetylacetone (2,4-pentanedione) (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add 3-phenyl-1H-pyrazol-5-amine (1 mmol) and glacial acetic acid (5 mL).

  • Stir the mixture at room temperature until the amine is fully dissolved.

  • Add acetylacetone (1.1 mmol) dropwise to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120°C).

  • Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from ethanol to yield the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

Causality: The acidic medium protonates the carbonyl oxygen of acetylacetone, making the carbonyl carbon more electrophilic. The exocyclic amino group of the aminopyrazole then acts as a nucleophile, attacking one of the carbonyls. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl, and subsequent dehydration drives the reaction to completion, forming the stable aromatic pyrimidine ring.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a common method for constructing the pyrazolo[3,4-d]pyrimidine core from an aminopyrazole carbonitrile.[1]

Objective: To synthesize 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol)

  • Formamide (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) in formamide (10 mL).

  • Heat the mixture to 180-190°C under a nitrogen atmosphere.

  • Maintain this temperature for 6 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 20 mL of water to the flask, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality: At high temperatures, formamide can act as a source of a one-carbon unit. The reaction proceeds via an initial reaction of the aminopyrazole with formamide to form an intermediate formamidine, which then undergoes an intramolecular cyclization by attack of the pyrazole nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrimidin-4-amine.

Biological Activities and Therapeutic Applications: A World of Difference

The distinct structural and electronic properties of the two scaffolds have guided them toward different, albeit sometimes overlapping, therapeutic domains. The pyrazolo[3,4-d]pyrimidine scaffold has a long history as a kinase inhibitor, while the pyrazolo[1,5-a]pyrimidine has more recently emerged as a powerhouse in targeted therapies, particularly for fusion oncogenes.

Pyrazolo[1,5-a]pyrimidines: Masters of Targeted Therapy and CNS Modulation

This scaffold has found significant success in modern targeted cancer therapy and as agents acting on the central nervous system.[5][6]

  • Kinase Inhibition (TRK): A standout application is in the inhibition of Tropomyosin Receptor Kinases (Trks).[9] Two of the three FDA-approved drugs for NTRK fusion-positive cancers, Larotrectinib and Entrectinib , are built upon the pyrazolo[1,5-a]pyrimidine core.[9][10] These inhibitors are highly potent and selective, demonstrating the scaffold's utility in creating best-in-class therapeutics.

  • Other Kinases: Beyond Trk, this scaffold has been used to develop inhibitors for a range of other kinases including EGFR, B-Raf, MEK, and Pim-1.[5][11]

  • CNS Agents: The scaffold is present in several marketed drugs for CNS disorders, such as the sedative-hypnotic agent Zaleplon .[4]

Pyrazolo[3,4-d]pyrimidines: The Classic Kinase Hinge-Binder

As a purine isostere, this scaffold is a cornerstone of kinase inhibitor design and has been successfully applied across a vast range of targets.[1][12][13]

  • Broad Kinase Inhibition: This scaffold is found in numerous potent inhibitors of kinases such as SRC, ABL, CDKs, EGFR, and VEGFR.[2][14][15][16] A prominent example is Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies.

  • Phosphodiesterase (PDE) Inhibition: The well-known drug Sildenafil utilizes this core to selectively inhibit PDE5 for the treatment of erectile dysfunction.

  • Other Applications: The drug Allopurinol is a xanthine oxidase inhibitor based on this scaffold, used for treating gout.[17] This highlights the scaffold's versatility beyond kinase inhibition.

Comparative Biological Activity Data

The following table presents IC₅₀ values for representative compounds from each scaffold against key targets, illustrating their distinct activity profiles.

CompoundScaffoldTargetIC₅₀ (nM)Reference
Entrectinib Pyrazolo[1,5-a]pyrimidineTrkA1.7[9]
Compound 24 Pyrazolo[1,5-a]pyrimidineTrkA (cellular)0.2[9]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK0.5(Widely reported)
Compound 12b Pyrazolo[3,4-d]pyrimidineVEGFR-23.3 (µM)[18]
Compound 14 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A57[19]

This data underscores the exceptional potency that has been achieved with the pyrazolo[1,5-a]pyrimidine scaffold against Trk kinases, while the pyrazolo[3,4-d]pyrimidine scaffold demonstrates its broad utility across multiple kinase families.

Case Study: Ibrutinib and the BTK Signaling Pathway

To illustrate the therapeutic application of the pyrazolo[3,4-d]pyrimidine scaffold, we can examine its role in Ibrutinib, a highly successful anticancer agent.

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. In many B-cell cancers, this pathway is constitutively active, driving cell proliferation and survival. Ibrutinib's pyrazolo[3,4-d]pyrimidine core acts as the "warhead" that binds to the ATP pocket of BTK. It forms a key hydrogen bond with the hinge region of the kinase. Crucially, Ibrutinib also possesses an acrylamide group that forms a covalent bond with a cysteine residue (Cys481) near the active site, leading to irreversible inhibition.

G BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding BTK BTK Lyn->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK Irreversible Inhibition

Caption: Ibrutinib inhibits BTK, blocking the B-Cell Receptor signaling cascade.

Conclusion and Recommendations for Scaffold Selection

Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine are exceptionally valuable scaffolds in drug discovery, but their strengths lie in different areas. The choice between them should be a strategic one, based on the specific therapeutic target and desired drug properties.

Decision-Making Framework

G Start Drug Discovery Program Goal Q1 Is the target a purine-binding protein (e.g., most kinases)? Start->Q1 P34d Start with Pyrazolo[3,4-d]pyrimidine Q1->P34d  Yes   Q2 Is novelty or a different pharmacophore space desired? Q1->Q2 P15a Consider Pyrazolo[1,5-a]pyrimidine Q2->P34d No Q2->P15a  Yes  

Caption: A simplified decision framework for scaffold selection.

Choose Pyrazolo[3,4-d]pyrimidine when:

  • Targeting Kinases: Its identity as a purine isostere makes it a default starting point for ATP-competitive kinase inhibitors.[2]

  • Leveraging Existing SAR: A vast body of literature and structure-activity relationship (SAR) data exists for this scaffold, which can accelerate early-stage discovery.[20][21]

  • Hinge-Binding is Key: The specific hydrogen bonding pattern is well-suited for canonical kinase hinge binding.

Choose Pyrazolo[1,5-a]pyrimidine when:

  • Seeking Novelty: It offers a distinct chemical space compared to the more heavily explored [3,4-d] isomer.

  • Targeting Specific Niches: It has demonstrated unparalleled success in specific target classes, such as Trk kinases, suggesting it may be better suited for certain ATP-binding sites.[9]

  • Modulating Physicochemical Properties: When analogues based on the [3,4-d] scaffold suffer from issues like poor solubility or off-target effects, switching to the [1,5-a] isomer can provide a route to improved drug-like properties.

  • CNS Targets: Its proven track record in marketed CNS drugs makes it an attractive scaffold for neurological targets.[4]

Ultimately, the optimal choice may only be revealed through synthesis and testing. However, by understanding the fundamental differences in their synthesis, structure, and established biological roles, researchers can approach scaffold selection with a more strategic and informed perspective, increasing the probability of success in the long and challenging journey of drug discovery.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, ensuring the safety of laboratory personnel and the protection of our environment.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic candidates.[1][2][3] The responsible management of its derivatives, such as this compound, is a critical component of the research process. This guide moves beyond a simple checklist, delving into the rationale behind each step to foster a culture of safety and environmental stewardship.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A laboratory coat is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5] The primary and recommended method of disposal is through a licensed environmental waste management company.[6]

Step 1: Waste Characterization and Classification

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste.[7][8] While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, its irritant properties necessitate its management as a hazardous waste.[4][9] It is prudent to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice. Waste containing this compound should be collected in a dedicated and clearly labeled hazardous waste container.[10]

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and absorbent materials. These should be collected in a designated solid hazardous waste container.

  • Liquid Waste: Unused or spent solutions of the compound should be collected in a designated liquid hazardous waste container. Avoid mixing with other solvent wastes unless their compatibility has been confirmed.

  • Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be disposed of in a puncture-resistant sharps container.

Step 3: Container Management - Secure and Compliant
  • Container Type: Use containers that are chemically compatible with this compound and are in good condition.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Storage: Waste containers should be kept securely closed except when adding waste and stored in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

Spill and Decontamination Procedures

In the event of a spill, the primary concern is to prevent exposure and the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Containment: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Carefully collect the spilled material and contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the area with a suitable solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Summary of Hazard and Disposal Information

Parameter Information Source(s)
Chemical Name This compound[11][12]
CAS Number 16082-26-1[11][12]
Molecular Formula C₇H₇N₃O[12][13]
Molecular Weight 149.15 g/mol [13]
GHS Hazard Class Skin Irritant, Serious Eye Irritant, Respiratory Irritant[4]
Primary Disposal Route Licensed Hazardous Waste Management Company[6]
EPA Waste Classification To be managed as hazardous waste due to irritant properties. Consult institutional EHS for specific waste codes.[4][7][9]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_container Container Management cluster_disposal Final Disposal PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Contaminated gloves, paper, etc.) FumeHood->SolidWaste LiquidWaste Liquid Waste (Unused solutions) FumeHood->LiquidWaste SharpsWaste Sharps Waste (Contaminated needles, glass) FumeHood->SharpsWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer EHS Contact Institutional EHS SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS WasteVendor Licensed Hazardous Waste Vendor EHS->WasteVendor Incineration Controlled Incineration WasteVendor->Incineration

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure that their valuable work in the laboratory does not come at the cost of safety or environmental integrity. The principles of expertise, trustworthiness, and authoritative grounding are not just for research but are equally critical in the responsible management of chemical waste.

References

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